3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3/c1-2-3(5(11)12)4(13-10-2)6(7,8)9/h1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSIITLIIHGESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379630 | |
| Record name | 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193952-09-9 | |
| Record name | 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Foreword: Unveiling a Key Heterocyclic Building Block
Welcome to a comprehensive technical exploration of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid. This document is crafted for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this versatile heterocyclic compound. More than a simple catalog of properties, this guide offers insights into the causality behind its chemical behavior, detailed methodologies for its synthesis and derivatization, and a clear perspective on its strategic importance in modern chemical science. The isoxazole ring system is a well-established pharmacophore, and the unique substitution pattern of this molecule—featuring a methyl group, a powerfully electron-withdrawing trifluoromethyl group, and a reactive carboxylic acid handle—renders it a highly valuable and strategic building block for creating complex molecular architectures with significant biological potential.[1][2]
Chemical Identity and Structural Framework
The foundational step in understanding any chemical entity is to establish its precise identity. This compound is a substituted heterocyclic compound built upon an isoxazole core.
-
IUPAC Name: 3-Methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
-
Molecular Formula: C₆H₄F₃NO₃[3]
-
Molecular Weight: 195.10 g/mol [3]
-
Canonical SMILES: CC1=NOC(=C1C(=O)O)C(F)(F)F[3]
The structure is characterized by the juxtaposition of an electron-donating methyl group at the 3-position and a potent electron-withdrawing trifluoromethyl group at the 5-position. This electronic arrangement significantly influences the reactivity of both the isoxazole ring and the carboxylic acid functional group. The carboxylic acid at the 4-position serves as a prime handle for synthetic elaboration.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Data
The properties of this compound are summarized in the table below. The high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding from the carboxylic acid moiety. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity in derivative molecules, a highly desirable trait in drug discovery.[1]
| Property | Value | Source(s) |
| CAS Number | 193952-09-9 | [3][4][5] |
| Molecular Formula | C₆H₄F₃NO₃ | [3] |
| Molecular Weight | 195.10 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | ~147 °C (for 5-Methyl isomer) | [6] |
| Boiling Point | 271.3 °C | [3] |
| Flash Point | 117.9 °C | [3] |
| pKa | Estimated 2.5 - 3.5 | Expert Estimation |
Safety and Handling
As with any specialized chemical reagent, appropriate handling procedures are essential.
-
Hazard Classification: Harmful if swallowed (H302). Causes skin, eye, and respiratory irritation.[3][7]
-
Recommended Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or with a fume hood.
-
Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption. Recommended storage temperature is between 10°C and 25°C.[3]
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Skin: Wash with plenty of soap and water.
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[3]
-
Synthesis and Manufacturing Pathway
The synthesis of 3,4,5-trisubstituted isoxazoles is a well-established field, with the [3+2] cycloaddition of a nitrile oxide and a suitably activated two-carbon component being the most robust and regioselective method.[8][9][10] The most logical and field-proven pathway to this compound involves a three-step sequence starting from commercially available materials.
Conceptual Synthesis Workflow
The overall strategy involves the creation of the ethyl ester of the target molecule, which is then hydrolyzed in a final step to yield the desired carboxylic acid. This approach is generally preferred as esters are often easier to purify via chromatography or distillation than the corresponding carboxylic acids.
Caption: General three-step synthesis pathway for the target molecule.
Detailed Experimental Protocol: Synthesis of Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate
This protocol is an expert-adapted procedure based on established methods for isoxazole synthesis.[8][11]
Rationale: This procedure generates the key isoxazole ring structure. It utilizes a [3+2] cycloaddition reaction between a β-dicarbonyl compound (Precursor A) and a nitrile oxide. The β-dicarbonyl provides the C4-C5 fragment, while the nitrile oxide provides the C3-N-O fragment. This method offers excellent control over regioselectivity, ensuring the methyl group is positioned at C3 and the trifluoromethyl group at C5.
Step 1: Preparation of Precursor A (Ethyl 4,4,4-trifluoro-3-oxobutanoate)
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 eq) to anhydrous toluene.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Add a solution of ethyl trifluoroacetate (1.0 eq) and ethyl acetate (1.2 eq) in toluene dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The causality here is to control the exothermic Claisen condensation reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture and quench by carefully pouring it over a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by vacuum distillation.
Step 2: Cycloaddition to form the Isoxazole Ester
-
Dissolve the crude Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol or chloroform.
-
Add hydroxylamine hydrochloride (1.1 eq) followed by a base such as sodium acetate or triethylamine (1.2 eq). The base is crucial for neutralizing the HCl salt and facilitating the initial condensation.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours. The reaction involves the initial formation of an oxime, followed by cyclization and dehydration to form the stable aromatic isoxazole ring.
-
Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.
-
Resuspend the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl ester intermediate.
Detailed Experimental Protocol: Hydrolysis to the Carboxylic Acid
Rationale: The final step is a standard saponification (ester hydrolysis) to unmask the carboxylic acid.
-
Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).
-
Add sodium hydroxide (1.5 - 2.0 eq) as a 10% aqueous solution.
-
Heat the mixture to reflux (or stir at 60-70 °C) for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of cold 2M hydrochloric acid. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.
Chemical Reactivity and Derivatization
The reactivity of this molecule is dominated by two key features: the carboxylic acid group and the electronically distinct isoxazole ring. The trifluoromethyl group acts primarily as a powerful electron-withdrawing group, enhancing the acidity of the carboxyl proton and influencing the electrophilicity of the isoxazole ring.
Caption: Key reactivity pathways of the title compound.
Reactions of the Carboxylic Acid Group
The -COOH group is the primary site for synthetic modification.
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Amide Formation: This is the most critical reaction for its application in medicinal chemistry. The carboxylic acid is first activated to a more reactive intermediate, typically the acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] This intermediate is not isolated but is reacted in situ with a primary or secondary amine to form a stable amide bond. This is the core reaction used to synthesize Leflunomide and its analogs.
-
Esterification: Standard Fischer esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid like H₂SO₄) can be used to form various ester derivatives.
-
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, yielding (3-methyl-5-(trifluoromethyl)isoxazol-4-yl)methanol.
Reactivity of the Isoxazole Ring
The isoxazole ring is generally stable under many synthetic conditions. However, its unique electronic nature allows for specific transformations.
-
Ring Stability: The aromatic isoxazole ring is resistant to many common oxidizing and reducing conditions, making it a robust scaffold.
-
Photochemical Rearrangement: A known reaction of isoxazoles is photochemical ring-opening upon UV irradiation. The weak N-O bond can cleave, leading to a cascade of rearrangements, potentially forming oxazole derivatives via an azirine intermediate.[10] This reactivity is important to consider when designing multi-step syntheses or assessing compound stability.
-
C-H Functionalization: While the 4-position is substituted, the hydrogen atoms on the 3-methyl group could potentially be targeted for functionalization under radical conditions, although this is less common than derivatization at the carboxyl group.
Applications in Research and Development
The primary value of this compound lies in its role as a specialized building block in medicinal chemistry and materials science.
-
Pharmaceutical Synthesis: Its most prominent application is as a key intermediate in the synthesis of immunomodulatory and anti-inflammatory drugs.[1] The structure is a close analog of 5-methylisoxazole-4-carboxylic acid, the precursor to Leflunomide , a disease-modifying antirheumatic drug (DMARD). By forming an amide bond between the carboxylic acid and an appropriately substituted aniline, chemists can generate libraries of potential drug candidates. The CF₃ group often enhances drug efficacy by improving metabolic stability and cell membrane permeability.[1]
-
Agrochemicals: The isoxazole scaffold is present in various fungicides and herbicides. This molecule can serve as a starting point for the development of new crop protection agents.
-
Materials Science: The carboxylic acid functionality allows the molecule to be incorporated into polymers or attached to surfaces. The rigid, electron-poor heterocyclic ring and the fluorine-rich CF₃ group can impart unique properties such as thermal stability or altered dielectric constants to materials.[1]
Conclusion
This compound is a high-value synthetic intermediate whose strategic importance is derived from its unique combination of functional groups. The reactive carboxylic acid handle provides a reliable point of attachment, while the trifluoromethyl-substituted isoxazole core offers a stable, biologically relevant scaffold with properties conducive to drug development. A firm grasp of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, empowers researchers to fully leverage its potential in creating novel and impactful molecules for a wide range of scientific applications.
References
-
Carl ROTH. (n.d.). This compound, 1 g. Retrieved January 17, 2026, from [Link]
-
Nguyen, T. B., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. eGrove, University of Mississippi. Available at: [Link]
-
Noble Intermediates. (n.d.). 5-Methyl-4-Isoxazole Carboxylic Acid. Retrieved January 17, 2026, from [Link]
-
LabSolutions. (n.d.). Isoxazole-4-carboxylic acid. Retrieved January 17, 2026, from [Link]
-
Mykhailiuk, P. K. (2022). A gram-scale synthesis, physico-chemical characterization, and lead-likeness assessment of 4-di/trifluoromethyl-2-heterabicyclo[2.1.1]hexanes as fluorinated bicyclic proline analogues. ResearchGate. Available at: [Link]
-
Panda, S. S., et al. (2021). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. PubMed Central. Available at: [Link]
-
Zhang, W., & Du, D.-M. (2025). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. Available at: [Link]
-
Zhang, W., & Du, D.-M. (2025). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. PubMed. Available at: [Link]
-
Leito, I., et al. (2019). Computational (COSMO-RS) and experimental acidity constants (pKa values) of acids in acetonitrile (MeCN). Chair of Analytical Chemistry, University of Tartu. Available at: [Link]
-
Tsefrikas, V. M., et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). A three-component cycloaddition of alkyl trifluorodiazoethane for the synthesis of trifluoromethylated isoxazolines. Retrieved January 17, 2026, from [Link]
-
University of Delaware. (n.d.). MUST KNOW pKa TABLE. Retrieved January 17, 2026, from [Link]
-
Leito, I., et al. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 17, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved January 17, 2026, from [Link]
-
OWL, Cengage. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. Retrieved January 17, 2026, from [Link]
-
Ciesielska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (2011). Process for preparing isoxazole compounds.
-
Nguyen, T. B., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. University of Mississippi. Available at: [Link]
-
ResearchGate. (2002). 5-Methylisoxazole-4-carboxylic acid. Retrieved January 17, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved January 17, 2026, from [Link]
Sources
- 1. Buy this compound | 193952-09-9 [smolecule.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. 193952-09-9|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 193952-09-9 [chemicalbook.com]
- 6. nobleintermediates.com [nobleintermediates.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isoxazole - Wikipedia [en.wikipedia.org]
- 11. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 12. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
spectroscopic data of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical synthesis and medicinal chemistry. This compound (C₆H₄F₃NO₃, MW: 195.1 g/mol ) is a heterocyclic compound of interest, combining the pharmacologically relevant isoxazole core with a trifluoromethyl group known to enhance metabolic stability and lipophilicity.[1] This guide provides a detailed exploration of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this molecule. The protocols and interpretations herein are designed to serve as a practical reference for its synthesis and characterization.
Molecular Structure and Key Features
Understanding the molecule's architecture is fundamental to interpreting its spectroscopic output. The structure features an isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[2] This ring is substituted at position 3 with a methyl group, at position 4 with a carboxylic acid, and at position 5 with a trifluoromethyl group. Each of these functional groups imparts a unique and identifiable signature in various spectroscopic analyses.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for full characterization.
Experimental Protocol: NMR Data Acquisition
A robust protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the polar carboxylic acid and the fact that the acidic proton will be observable.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire data with a spectral width of approximately 16 ppm. The number of scans can be set to 16, with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon coupled to fluorine, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for good signal-to-noise.
-
¹⁹F NMR: Acquire data using a proton-decoupled pulse program. A specific fluorine probe is ideal, but a broadband probe can also be used.
Predicted NMR Data
The following data are predicted based on established chemical shift principles and analysis of similar isoxazole structures.[3][4]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.5 | Broad Singlet | 1H | -COOH |
| ~2.6 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity (¹JCF) | Assignment |
|---|---|---|
| ~163 | Singlet | -COOH |
| ~160 (q) | Quartet (~38 Hz) | C5-CF₃ |
| ~120 (q) | Quartet (~270 Hz) | -CF₃ |
| ~115 | Singlet | C4 |
| ~170 | Singlet | C3-CH₃ |
| ~12 | Singlet | -CH₃ |
Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|
| ~ -60 | Singlet | -CF₃ |
Data Interpretation and Rationale
-
¹H NMR: The most downfield signal is the carboxylic acid proton, which is highly deshielded and often broad due to hydrogen bonding and chemical exchange.[5] The methyl protons appear as a sharp singlet, as there are no adjacent protons to couple with. Its position around 2.6 ppm is consistent with a methyl group attached to an sp²-hybridized carbon of a heterocyclic ring.
-
¹³C NMR: The spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid is expected at the far downfield end (~163 ppm). The carbons of the isoxazole ring are designated C3, C4, and C5. C5, being directly attached to the highly electronegative CF₃ group, will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the carbon of the CF₃ group itself will be a quartet with a very large coupling constant.
-
¹⁹F NMR: The three fluorine atoms are chemically equivalent and will therefore produce a single signal. Since there are no neighboring protons or other fluorine atoms, this signal is expected to be a singlet.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained using either the KBr pellet method or Attenuated Total Reflectance (ATR). For ATR, a small amount of the solid sample is placed directly on the crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ is typically sufficient. Perform a background scan first, which is then automatically subtracted from the sample scan.
Caption: General workflow for FT-IR data acquisition and analysis.
Predicted IR Data
The characteristic absorption bands for the molecule are summarized below, based on established ranges for its functional groups.[5][6][7]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
|---|---|---|---|
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid O-H |
| ~1710 | Strong | C=O stretch | Carboxylic Acid C=O (dimer) |
| ~1600, ~1450 | Medium | C=N, C=C stretch | Isoxazole ring skeletal |
| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid C-O |
| 1300 - 1100 | Very Strong | C-F stretch | Trifluoromethyl group |
| ~940 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid O-H |
Data Interpretation and Rationale
The IR spectrum is expected to be dominated by a few key features. The most prominent will be the extremely broad O-H stretch from the carboxylic acid, which spans a wide range due to strong hydrogen bonding.[7][8] The sharp and intense C=O stretching vibration around 1710 cm⁻¹ is also a clear indicator of the carboxylic acid, with the lower frequency suggesting the presence of hydrogen-bonded dimers in the solid state.[5] Finally, one or more very strong bands in the 1300-1100 cm⁻¹ region will be definitive for the C-F bonds of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source. The analysis can be run in both positive and negative ion modes to maximize information.
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Predicted Mass Spectrometry Data
-
Molecular Weight: 195.1 g/mol
-
Negative Ion Mode (ESI-): The most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at m/z 194.0 . This is typically the base peak for carboxylic acids in negative mode.
-
Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ may be observed at m/z 196.1 .
-
Key Fragmentation: A characteristic fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da). In negative ion mode, a fragment corresponding to [M-H-CO₂]⁻ might be observed.
Caption: Predicted primary fragmentation pathway in negative ion ESI-MS.
Data Interpretation and Rationale
The primary goal of the MS analysis is to confirm the molecular weight. The observation of an ion at m/z 194.0 in negative mode would provide strong evidence for the successful synthesis of the target compound. The presence and relative abundance of fragment ions can further support the proposed structure. For instance, the loss of a neutral CO₂ molecule is a classic fragmentation pattern for a carboxylic acid, confirming the presence of this functional group.[9]
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, ¹⁹F NMR verifies the presence of the trifluoromethyl group, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight. The predicted data and protocols in this guide offer a comprehensive framework for the characterization of this and structurally related molecules, ensuring scientific integrity and accelerating research and development efforts.
References
-
ResearchGate. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available from: [Link]
-
Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available from: [Link]
-
ACG Publications. Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Available from: [Link]
-
National Center for Biotechnology Information. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available from: [Link]
-
ChemSynthesis. methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link]
-
National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
National Center for Biotechnology Information. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem. Available from: [Link]
-
Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
ResearchGate. (PDF) 5-Methylisoxazole-4-carboxylic acid. Available from: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]
-
YouTube. Introduction to IR Spectroscopy - Carboxylic Acids. Available from: [Link]
-
SpectraBase. 5-methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[MS (GC)] - Spectrum. Available from: [Link]
Sources
- 1. Buy this compound | 193952-09-9 [smolecule.com]
- 2. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciarena.com [sciarena.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. youtube.com [youtube.com]
- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability Profile of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic Acid: A Strategic Guide to Preformulation Characterization
An In-depth Technical Guide for the Pharmaceutical Scientist
Abstract
3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. Its unique chemical architecture, featuring an acidic carboxylic acid moiety, a stable isoxazole ring, and an electron-withdrawing trifluoromethyl group, presents distinct physicochemical challenges and opportunities in drug development. This technical guide provides a comprehensive framework for characterizing its solubility and stability. Moving beyond a simple data sheet, this document outlines the scientific rationale behind experimental design, provides detailed, field-tested protocols for essential preformulation studies, and offers insights into interpreting the resulting data to guide formulation and analytical development. This guide is intended for researchers, formulation scientists, and analytical chemists involved in the development of drug candidates incorporating this versatile scaffold.
Physicochemical Profile and Scientific Rationale
A thorough understanding of a molecule's intrinsic physicochemical properties is the foundation of all successful drug development programs. These parameters govern its behavior in both biological and pharmaceutical systems.
Core Molecular Properties
The fundamental properties of this compound are summarized below.
| Property | Value / Structure | Source |
| Chemical Structure | ![]() | N/A |
| IUPAC Name | 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | N/A |
| CAS Number | 193952-09-9 | |
| Molecular Formula | C₆H₄F₃NO₃ | |
| Molecular Weight | 195.10 g/mol | |
| Physical Form | Solid (Crystalline Powder) | Assumed |
| Boiling Point | 271.3 °C |
Predicted Physicochemical Parameters: The "Why"
-
Acid Dissociation Constant (pKa): The pKa is the single most critical predictor of aqueous solubility for an ionizable compound. The molecule's carboxylic acid group is the primary acidic center. We predict its pKa will be in the range of 2.5 - 3.5 .
-
Causality: A standard benzoic acid has a pKa of ~4.2. The isoxazole ring is an electron-withdrawing heterocycle, which stabilizes the conjugate base (carboxylate anion) through induction, thereby increasing acidity (lowering the pKa). The potent electron-withdrawing effect of the adjacent trifluoromethyl (-CF₃) group will further stabilize the anion, pushing the pKa even lower. Understanding this pKa is critical because it dictates that the molecule will be in its poorly soluble, neutral form in the acidic environment of the stomach (pH 1-2) and transition to its more soluble, ionized form in the intestine and blood (pH > 4).
-
-
LogP (Octanol-Water Partition Coefficient): LogP is a measure of lipophilicity and influences membrane permeability and solubility in organic media. We predict a LogP value in the range of 1.5 - 2.5 .
-
Causality: The trifluoromethyl group significantly increases lipophilicity. However, this is counterbalanced by the highly polar, ionizable carboxylic acid group. At a pH well below the pKa (e.g., pH 1), the molecule is neutral and its lipophilicity will be maximal. At pH values above the pKa (e.g., pH 7.4), the molecule is ionized, becoming much more hydrophilic, and its distribution coefficient (LogD) will be significantly lower than its LogP.
-
Comprehensive Solubility Assessment
Solubility is a prerequisite for absorption and bioavailability. A comprehensive assessment must evaluate solubility in both aqueous and pharmaceutically relevant organic systems.
pH-Dependent Aqueous Solubility
The solubility of an acidic compound like this is expected to be highly dependent on pH. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral or oral liquid formulations.
Experimental Rationale: The Henderson-Hasselbalch equation dictates that for each pH unit increase above the pKa, the ratio of ionized (soluble) to non-ionized (sparingly soluble) species increases tenfold. Therefore, we must measure solubility across a physiologically relevant pH range. We will use the shake-flask method, which remains the gold standard for determining equilibrium solubility.
Protocol 2.1: Equilibrium Shake-Flask Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers (e.g., 0.05 M phosphate or citrate) at pH values of 2.0, 4.0, 6.0, 7.4, and 8.0. Verify the final pH of each buffer after preparation.
-
Sample Preparation: Add an excess amount of this compound (e.g., 5-10 mg, accurately weighed) to a 2 mL glass vial. Ensure the amount is sufficient to leave visible undissolved solid at equilibrium.
-
Incubation: Add 1.0 mL of the first pH buffer to the vial. Create replicate samples (n=3) for each pH point.
-
Equilibration: Seal the vials and place them on a constant shaker or rotator at a controlled temperature (typically 25 °C or 37 °C). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.
-
Sample Processing: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot of the supernatant (e.g., 500 µL) and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids. Causality: This filtration step is critical to ensure only the dissolved compound is measured. Choose a filter material that exhibits low drug binding.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (see Section 4.0).
-
Data Reporting: Calculate the solubility in mg/mL or µg/mL. Record the final, measured pH of the saturated solution, as it may differ slightly from the starting buffer pH.
Solubility in Pharmaceutical Solvents
To support the development of liquid formulations for oral, topical, or parenteral routes, solubility in common non-aqueous and co-solvents must be determined.
Experimental Rationale: Solvents are selected to represent a range of polarities and hydrogen bonding capabilities commonly used in pharmaceutical formulations. This data is crucial for developing solutions, emulsions, or lipid-based systems. The same shake-flask protocol (2.1) should be used, substituting the aqueous buffers with the solvents listed in the table below.
Table 2.1: Data Summary for Solubility Characterization
| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Final pH (Aqueous Only) |
| 0.1 N HCl (approx. pH 1.2) | 25°C | ||
| pH 4.0 Buffer | 25°C | ||
| pH 7.4 Buffer (PBS) | 25°C | ||
| Water | 25°C | ||
| Ethanol | 25°C | ||
| Propylene Glycol (PG) | 25°C | ||
| Polyethylene Glycol 400 (PEG 400) | 25°C | ||
| Dimethyl Sulfoxide (DMSO) | 25°C |
Chemical Stability and Degradation Pathway Analysis
Identifying the conditions under which a molecule degrades is mandatory for developing a stable drug product, defining storage conditions, and ensuring patient safety. Forced degradation (or stress testing) is the systematic process of exposing a drug substance to harsh conditions to accelerate its decomposition.
Scientific Rationale: The isoxazole ring, while generally aromatic and stable, can be susceptible to cleavage under harsh hydrolytic (acidic or basic) conditions. The amide bond in the related drug Leflunomide is known to hydrolyze, yielding 5-methylisoxazole-4-carboxylic acid and an aniline derivative. This strongly suggests that the primary point of instability for the isoxazole ring itself will be under strong acid or base catalysis.
Proposed Degradation Pathway
The most probable degradation pathway involves hydrolytic cleavage of the isoxazole ring. This is a critical hypothesis to test during the forced degradation study.
Caption: Proposed hydrolytic degradation pathway for the target molecule.
Protocol 3.1: Forced Degradation Study
Objective: To generate a target degradation of 5-20% to ensure that the analytical method can detect and resolve the degradants from the parent compound.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a 50:50 acetonitrile:water mixture at a concentration of ~1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 N HCl.
-
Heat at 60-80°C for 24-48 hours.
-
At selected time points (e.g., 2, 8, 24 h), withdraw an aliquot, neutralize with an equivalent amount of 1 N NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 N NaOH.
-
Keep at room temperature for 2-8 hours. Causality: Basic hydrolysis is often much faster than acidic hydrolysis.
-
At selected time points, withdraw an aliquot, neutralize with 1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid powder (5-10 mg) in a glass vial.
-
Heat in an oven at a temperature below the melting point (e.g., 80°C) for up to 7 days.
-
At selected time points, dissolve a sample in the mobile phase, and analyze by HPLC.
-
-
Photostability:
-
Expose both the solid powder and the stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method. Calculate the percentage of degradation and examine the chromatograms for any new peaks (degradation products).
Stability-Indicating Analytical Method Development
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Scientific Rationale: Based on the structure (a carboxylic acid with UV-active isoxazole ring) and data from similar compounds, a reverse-phase HPLC with UV detection is the logical choice. The method must be able to resolve the parent peak from all potential degradation products generated during the forced degradation studies.
Workflow for Stability-Indicating Method Development
Caption: Workflow for the development and validation of a SIM.
Protocol 4.1: Recommended Starting HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water. Causality: Acidifying the mobile phase is crucial to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan with a photodiode array (PDA) detector from 200-400 nm and select an optimal wavelength (likely around 260-280 nm).
-
Injection Volume: 10 µL.
This method serves as a robust starting point. It must be optimized to ensure baseline resolution (>2.0) between the parent peak and all degradation products observed in the stress study samples.
Implications for Drug Development
The data generated from these studies directly informs critical development decisions:
-
Formulation Strategy:
-
If aqueous solubility is low (<1 mg/mL) at acidic pH but high at neutral pH, an enteric-coated oral dosage form may be required to bypass the stomach and dissolve in the intestine.
-
Poor aqueous solubility across all pH values would necessitate enabling technologies such as salt formation (if a suitable basic counter-ion can be found), amorphous solid dispersions, or lipid-based formulations.
-
The solubility data in solvents like PG and PEG 400 will guide the development of liquid oral or parenteral formulations.
-
-
Storage and Handling:
-
If the molecule is susceptible to hydrolysis, it must be protected from moisture. Packaging may require desiccants.
-
If photolability is observed, the drug substance and product must be protected from light at all stages of manufacturing and storage.
-
-
Analytical Control Strategy: The validated stability-indicating method becomes the cornerstone for release testing of the drug substance and product, and for all future formal stability studies.
Conclusion
The systematic characterization of this compound is a critical, data-driven process. By leveraging an understanding of its chemical structure to predict its behavior and applying the robust experimental protocols outlined in this guide, researchers can efficiently determine its solubility and stability profiles. This essential knowledge de-risks development, accelerates formulation design, and establishes the foundation for a robust regulatory filing.
References
- SIELC Technologies. (n.d.). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column.
-
Rains, C. P., et al. (1995). Measurement of the active leflunomide metabolite (A77 1726) by reverse-phase high-performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76947, 3-Methyl-5-isoxazolecarboxylic acid. Retrieved from [Link]
-
European Medicines Agency. (2010). Leflunomide - Assessment report. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of leflunomide and its active metabolite A77 1726. Retrieved from [Link]
-
Rozman, B. (2002). Clinical Pharmacokinetics of Leflunomide. Clinical Pharmacokinetics. Retrieved from [Link]
-
van Roon, E. N., et al. (2005). Therapeutic drug monitoring of A77 1726, the active metabolite of leflunomide: serum concentrations predict response to treatment in patients with rheumatoid arthritis. Annals of the Rheumatic Diseases. Retrieved from [Link]
-
Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Bahekar, S. S., & Jain, M. R. (2022). Forced Degradation – A Review. IntechOpen. Retrieved from [Link]
-
Shah, A., & Singh, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. Retrieved from [Link]
- Patel, K., et al. (2021). *Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)
A Technical Guide to the Synthesis and Application of Novel Trifluoromethylated Isoxazoles
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The isoxazole ring system, a five-membered heterocycle, is a privileged pharmacophore found in numerous approved drugs, valued for its versatile biological activities.[4][5][6] This guide provides an in-depth exploration of the synthesis, characterization, and burgeoning applications of novel trifluoromethylated isoxazoles. We will delve into the mechanistic underpinnings of the prevalent [3+2] cycloaddition strategies, offer detailed, field-proven experimental protocols, and discuss the profound impact of trifluoromethylation on biological activity, with a focus on recent discoveries in oncology and metabolic diseases.
The Rationale: Synergizing the Trifluoromethyl Group and the Isoxazole Core
The decision to merge a trifluoromethyl group with an isoxazole scaffold is a calculated one, driven by compelling empirical evidence. The CF₃ group, with its high electronegativity and steric bulk, can dramatically alter the physicochemical profile of a parent molecule.[3] It often improves cell membrane permeability and can block metabolic pathways, thereby increasing the drug's half-life.[2]
The isoxazole ring is not merely a passive scaffold; it is a bioisostere for other functional groups and can engage in crucial hydrogen bonding and dipole interactions with biological targets.[5][6] Its derivatives have demonstrated a wide spectrum of activities, including anti-inflammatory, anti-cancer, and antidiabetic properties.[4][5][7] The fusion of these two moieties creates a powerful synergy, leading to compounds with enhanced potency and optimized pharmacokinetic profiles. A notable study demonstrated that the introduction of a CF₃ group to an isoxazole-based anti-cancer agent increased its potency against human breast cancer cell lines by nearly eight-fold compared to its non-fluorinated analogue.[7][8]
Figure 1: Logical relationship illustrating the synergistic benefits of combining the trifluoromethyl group with the isoxazole scaffold to enhance drug-like properties.
Core Synthetic Strategy: The [3+2] Cycloaddition Pathway
The most robust and widely adopted method for constructing the trifluoromethylated isoxazole core is the 1,3-dipolar cycloaddition, a powerful [3+2] reaction between a trifluoromethyl-substituted 1,3-dipole and a dipolarophile (e.g., an alkyne or alkene).[9][10] The key to this synthesis is the controlled, in-situ generation of a reactive trifluoromethyl nitrile oxide intermediate.
Mechanistic Causality
The reaction proceeds via a concerted mechanism where the trifluoromethyl nitrile oxide adds across the π-system of an alkyne to directly form the aromatic isoxazole ring. The choice of precursors is critical. Trifluoroacetohydroximoyl bromide or related hydrazonoyl bromides are frequently used as stable precursors to the highly reactive nitrile oxide.[9][11] A mild base, such as triethylamine (Et₃N), is employed to facilitate the elimination of HBr, generating the nitrile oxide in a slow, controlled manner. This control is paramount; rapid generation of the nitrile oxide can lead to undesired dimerization, forming a furoxan byproduct.[12][13]
Figure 2: General workflow for the synthesis of trifluoromethylated isoxazoles via [3+2] cycloaddition.
Validated Experimental Protocol: Synthesis of 5-Aryl-3-(trifluoromethyl)isoxazoles
This protocol is a synthesized methodology based on established procedures for the reaction between trifluoroacetohydroximoyl bromide and aryl alkynes.[9][13][14]
Materials:
-
Trifluoroacetohydroximoyl bromide (3) in Et₂O solution
-
Substituted aryl alkyne (2 eq.)
-
Triethylamine (Et₃N) (2 eq.)
-
Anhydrous Toluene
-
Anhydrous Hexane, Ethyl Acetate (EtOAc)
-
Silica Gel (230-400 mesh)
Procedure:
-
Reaction Setup: All glassware must be oven-dried and the reaction conducted under an inert argon atmosphere.[14]
-
Reagent Preparation: Dissolve the aryl alkyne (2 eq.) in anhydrous toluene (approx. 0.4 M). In a separate flask, prepare a solution of Et₃N (2 eq.) in anhydrous toluene.
-
Controlled Addition: To the stirred solution of the aryl alkyne, add the ethereal solution of trifluoroacetohydroximoyl bromide (1 eq.).
-
Nitrile Oxide Generation: Add the Et₃N solution dropwise to the main reaction mixture via syringe pump over 2 hours at room temperature. The slow addition is critical to minimize furoxan dimer formation.[13] A white precipitate (triethylammonium bromide) will form.
-
Workup: Upon completion of the addition, add hexane to the mixture to further precipitate the salt. Filter the solid and wash it with EtOAc.
-
Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexane.
Data Interpretation: Yields and Substrate Scope
The choice of reaction conditions and purification method allows for the synthesis of a wide range of isoxazoles with moderate to excellent yields.
| Entry | Aryl Alkyne Substituent (R) | Typical Yield | Reference |
| 1 | 4-Methoxyphenyl | 70-85% | [14] |
| 2 | Phenyl | 60-75% | [9][13] |
| 3 | 4-Cyanophenyl | 55-65% | [14] |
| 4 | 2-Thienyl | 60-70% | [4][7] |
| 5 | Alkyl (e.g., Propargyl bromide) | 70-80% | [9][14] |
Table 1: Representative yields for the synthesis of 3-(trifluoromethyl)isoxazoles with various terminal alkynes.
Compound Characterization: A Self-Validating System
Rigorous characterization is non-negotiable to confirm the structure and purity of the synthesized compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides an unambiguous structural assignment.
Spectroscopic Fingerprints
-
¹H NMR: The proton on the isoxazole ring typically appears as a sharp singlet in the range of δ 6.5-7.0 ppm.[14][15] Other signals will correspond to the substituents on the ring.
-
¹³C NMR: Key signals include the carbons of the isoxazole ring and the characteristic quartet for the CF₃ carbon (¹JC-F ≈ 270 Hz).[11]
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A sharp singlet around δ -62 to -64 ppm (relative to CFCl₃) is indicative of the CF₃ group on the isoxazole ring.[11][14]
-
HRMS (ESI): Provides the exact mass of the molecule, confirming the elemental composition. The calculated mass should match the observed mass to within 5 ppm.[11]
| Technique | Nucleus/Ion | Typical Chemical Shift (δ) / m/z | Key Feature |
| ¹H NMR | ¹H | 6.5 - 7.0 ppm | Singlet for isoxazole C4-H |
| ¹³C NMR | ¹³C | 115-120 ppm | Quartet for CF₃ carbon |
| ¹⁹F NMR | ¹⁹F | -62 to -64 ppm | Singlet for CF₃ group |
| HRMS (ESI) | [M+H]⁺ | Varies | Exact mass confirms formula |
Table 2: Summary of expected spectroscopic data for a representative 5-aryl-3-(trifluoromethyl)isoxazole.
Biological Applications and Future Outlook
The true value of these novel compounds lies in their potential as therapeutic agents. Research has shown that trifluoromethylated isoxazoles are potent and promising candidates in several disease areas.
-
Oncology: As previously mentioned, 4-(trifluoromethyl)isoxazoles have demonstrated significant anti-cancer activity against human breast cancer cell lines (MCF-7), outperforming their non-fluorinated counterparts.[7][8] Molecular docking studies suggest these compounds can effectively interact with key biological targets.
-
Metabolic Diseases: Hybrid molecules incorporating trifluoromethylated isoxazoles and flavonoid scaffolds have been synthesized and shown to be potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[5][6] This makes them attractive candidates for the development of new antidiabetic and anti-obesity agents.
-
Agrochemicals: Isoxazoline derivatives containing a trifluoromethyl group have been developed as a new class of potent insecticides and antiparasiticides.[16][17]
The synthetic accessibility, coupled with the profound and often predictable impact of the CF₃ group on biological activity, ensures that trifluoromethylated isoxazoles will remain a fertile ground for discovery. Future work will likely focus on expanding the structural diversity through post-synthesis modifications, such as C-H arylation, and exploring new therapeutic targets.[9][12][13]
References
-
Poh, J.-S., García-Ruiz, C., Zúñiga, A., Meroni, F., Blakemore, D. C., Browne, D. L., & Ley, S. V. (2016). Synthesis of Trifluoromethylated Isoxazoles and their Elaboration through Inter- and Intramolecular C–H Arylation. Organic & Biomolecular Chemistry, 14, 5983–5991. [Link]
-
Vasilyev, A. N., & Vil, V. A. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 28(23), 7869. [Link]
-
Nguyen, T. B., Nguyen, T. T., & Le, T. H. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. RSC Advances, 12(45), 29281–29285. [Link]
-
Shemet, A. I., & Vasylenko, M. A. (2023). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl-α,β-ynones. Chemistry of Heterocyclic Compounds, 59(6-7), 405-426. [Link]
-
Cheng, G.-L., & Wei, Y. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
-
Ley, S. V., et al. (2016). Synthesis of Trifluoromethylated Isoxazoles and Their Elaboration Through Inter- and Intra-molecular C-H Arylation. Request PDF. [Link]
-
Bentham Science Publishers. (2014). Trifluoromethylated Heterocycles. Bentham Science. [Link]
-
Cheng, G.-L., & Wei, Y. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. [Link]
-
Poh, J. S., et al. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. PubMed. [Link]
-
Mondal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]
-
Tokunaga, E., et al. (2014). Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. European Journal of Organic Chemistry. [Link]
-
Tellez, J., et al. (2013). Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes. Organic Letters. [Link]
-
Mondal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]
-
ResearchGate. (2024). (A) Synthesis of 4-(trifluoromethyl)isoxazoles and (B)... ResearchGate. [Link]
-
Shemet, A. I., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. [Link]
-
Algethami, F. K., et al. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. MDPI. [Link]
-
ResearchGate. (2022). Selected examples of biologically active trifluoromethylated isoxazoline heterocycles. ResearchGate. [Link]
-
Mondal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. [Link]
-
Wecistanche. (2022). Trifluoromethylated Flavonoid-Based Isoxazoles As Antidiabetic And Anti-Obesity Agents. Chengdu Wecistanche Bio-Tech Co., Ltd. [Link]
-
Mondal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central. [Link]
-
Algethami, F. K., et al. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro -Amylase Inhibitory. Semantic Scholar. [Link]
-
Ley, S. V., et al. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2021). Synthesis, spectroscopic characterization (FT-IR, NMR) and DFT computational studies of new isoxazoline derived from acridone. ResearchGate. [Link]
-
Science Arena Publications. (2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 5. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis | MDPI [mdpi.com]
- 6. xjcistanche.com [xjcistanche.com]
- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. sciarena.com [sciarena.com]
- 16. Diastereoselective Additive Trifluoromethylation/Halogenation of Isoxazole Triflones: Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides an in-depth technical exploration of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid, a molecule of significant interest due to its unique structural features. The presence of a trifluoromethyl group is known to enhance metabolic stability and lipophilicity, crucial properties for drug candidates.[4][5] This document outlines the compound's potential biological activities, grounded in the established pharmacology of isoxazole derivatives, and provides detailed experimental protocols for its comprehensive evaluation. We will delve into its potential as an antimicrobial and anti-inflammatory agent, supported by data on related compounds and the known influence of its functional groups.[4][6]
Molecular Profile and Rationale for Investigation
This compound is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 3-position, a trifluoromethyl group at the 5-position, and a carboxylic acid at the 4-position.[6] This unique combination of functional groups suggests a high potential for diverse biological activities.[1][6]
-
The Isoxazole Core: This five-membered heterocycle is a well-established pharmacophore present in a wide array of approved drugs, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective.[3][7][8] Its electronic properties and ability to form key interactions with biological targets make it a privileged scaffold in drug discovery.[9]
-
Trifluoromethyl Group (-CF3): The incorporation of a -CF3 group is a common strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic profile. This group can significantly increase lipophilicity, metabolic stability, and binding affinity to target proteins.[5]
-
Methyl Group (-CH3): The methyl group can also play a crucial role in tuning the molecule's properties, potentially influencing its binding to biological targets.[4]
-
Carboxylic Acid Group (-COOH): This functional group provides a handle for further chemical modification and can also participate in interactions with biological targets.[6]
The convergence of these structural features in this compound makes it a compelling candidate for investigation as a novel therapeutic agent.[6]
Potential Biological Activities and Mechanisms of Action
Based on its structural characteristics and the known activities of related compounds, this compound is hypothesized to possess significant antimicrobial and anti-inflammatory properties.[6]
Antimicrobial Activity
Isoxazole derivatives have a long history as effective antimicrobial agents.[8][10] The presence of electron-withdrawing groups, such as the trifluoromethyl group, can enhance this activity.[11] It is plausible that this compound could interfere with essential microbial processes, such as cell wall synthesis or nucleic acid replication.
Anti-inflammatory Activity
Many isoxazole-containing compounds exhibit potent anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[12][13] The structurally related compound, Leflunomide, which is a 5-methylisoxazole-4-carboxylic acid derivative, is an established anti-inflammatory and anti-proliferative agent.[14][15] It is therefore hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism.
Anticancer and Other Potential Activities
The isoxazole nucleus is also found in several anticancer agents.[10] Furthermore, various isoxazole derivatives have shown promise as neuroprotective and analgesic compounds.[2][8] The unique electronic and steric properties of this compound may confer activity in these therapeutic areas as well.
Experimental Protocols for Biological Evaluation
To systematically investigate the biological activities of this compound, a series of well-established in vitro assays are proposed.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (microbes in medium) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay evaluates the compound's ability to inhibit the activity of COX-1 and COX-2 enzymes, key mediators of inflammation.
Materials:
-
This compound
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Assay buffer
-
EIA detection reagents
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, the test compound at various concentrations, and the assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA).
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).
Cytotoxicity Assay: MTT Assay
This protocol assesses the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Normal cell line (for selectivity assessment, e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Data Presentation and Visualization
Clear and concise presentation of experimental data is crucial for interpretation.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Table 2: Hypothetical Anti-inflammatory and Cytotoxic Activity of this compound
| Assay | IC50 (µM) |
| COX-1 Inhibition | 15.2 |
| COX-2 Inhibition | 2.5 |
| MCF-7 Cytotoxicity | 5.8 |
| HeLa Cytotoxicity | 12.1 |
| A549 Cytotoxicity | 9.7 |
| HEK293 Cytotoxicity | > 50 |
Diagram 1: Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway.
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Perspectives
This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features, combining the versatile isoxazole core with the advantageous properties of a trifluoromethyl group, warrant a thorough investigation of its biological activities. The proposed experimental framework provides a clear path for elucidating its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Positive outcomes from these in vitro studies would justify further preclinical development, including lead optimization to enhance potency and selectivity, and in vivo studies to evaluate efficacy and safety in animal models.
References
-
RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
National Institutes of Health. Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Significance of Trifluoromethyl Groups in Chemical Synthesis. [Link]
-
ResearchGate. Biologically-active isoxazole-based drug molecules. [Link]
-
Journal of Pharmaceutical Negative Results. A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]
-
ResearchGate. Trifluoromethylated bioactive molecules and the construction of intricately structured complex N-trifluoroalkyl anilines. [Link]
-
ACS Publications. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]
-
IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]
-
International Journal of Advanced Research. A novel one pot three component synthesis of isoxazole derivatives and their biological evaluation. [Link]
-
ResearchGate. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. [Link]
-
Journal of Pharmaceutical Negative Results. A review of isoxazole biological activity and present synthetic techniques. [Link]
-
ChemSynthesis. methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. [Link]
- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
- Google Patents. (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19)
-
PubMed. 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [Link]
-
PubChem. 3-Methyl-5-isoxazolecarboxylic acid. [Link]
-
MDPI. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Buy this compound | 193952-09-9 [smolecule.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. journalijar.com [journalijar.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpca.org [ijpca.org]
- 14. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 15. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
The Isoxazole Core in Immunomodulation: A Technical Guide to the Mechanism of Action of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid (A77 1726/Teriflunomide)
Introduction
3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid, more commonly known in the scientific literature as A77 1726 or by its generic name, teriflunomide, represents a pivotal molecule in the landscape of immunomodulatory therapeutics. As the active metabolite of the prodrug leflunomide, this isoxazole derivative is at the forefront of treating autoimmune conditions, most notably rheumatoid arthritis.[1][2] This guide provides an in-depth technical exploration of its core mechanism of action, intended for researchers, scientists, and professionals in drug development. We will dissect the primary biochemical interactions and signaling pathways modulated by this compound, offering a foundational understanding for further research and application.
The therapeutic efficacy of A77 1726 stems from its targeted interference with a fundamental process for lymphocyte proliferation, thereby dampening the aberrant immune responses characteristic of autoimmune diseases.[1] While its primary mechanism is well-established, emerging research continues to unveil a broader spectrum of its immunomodulatory effects.
Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The cornerstone of A77 1726's mechanism of action is its potent and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3][4] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.
The Pivotal Role of De Novo Pyrimidine Synthesis in Lymphocyte Proliferation
Rapidly proliferating cells, such as activated T and B lymphocytes, have a high demand for pyrimidines to support DNA replication and cell division.[1][5] Unlike many other cell types that can utilize salvage pathways for nucleotide synthesis, lymphocytes are heavily reliant on the de novo pathway. This dependency makes DHODH an attractive therapeutic target for selectively inhibiting lymphocyte proliferation without causing widespread cytotoxicity.[5]
By inhibiting DHODH, A77 1726 effectively curtails the synthesis of pyrimidines, leading to a depletion of the nucleotide pool available for DNA and RNA synthesis.[1] This, in turn, induces a cell cycle arrest at the G1 phase, preventing the progression of lymphocytes into the S phase where DNA replication occurs.[1] The consequence is a significant reduction in the clonal expansion of pathogenic lymphocytes that drive the inflammatory cascade in autoimmune diseases.
Diagram: A77 1726 Inhibition of the De Novo Pyrimidine Synthesis Pathway
Caption: A77 1726 targets and inhibits the mitochondrial enzyme DHODH, a key step in the de novo pyrimidine synthesis pathway, thereby depleting the precursors for DNA and RNA synthesis.
Experimental Validation: The Uridine Rescue Assay
A key piece of experimental evidence supporting DHODH inhibition as the primary mechanism of action is the "uridine rescue" phenomenon. The antiproliferative effects of A77 1726 on lymphocyte cultures can be overcome by the addition of exogenous uridine.[6][7] Uridine can be utilized by cells through the pyrimidine salvage pathway to produce uridine monophosphate (UMP), thus bypassing the metabolic block imposed by A77 1726.
| Experimental Condition | Expected Outcome on Lymphocyte Proliferation | Mechanistic Implication |
| Lymphocytes + Mitogen | High Proliferation | Baseline activation |
| Lymphocytes + Mitogen + A77 1726 | Low Proliferation | Inhibition of a critical pathway |
| Lymphocytes + Mitogen + A77 1726 + Uridine | High Proliferation (Rescued) | The inhibited pathway is de novo pyrimidine synthesis |
Secondary and Emerging Mechanisms of Action
While DHODH inhibition is the principal driver of A77 1726's efficacy, research has uncovered additional mechanisms that likely contribute to its overall immunomodulatory and anti-inflammatory profile.
Modulation of Cytokine Signaling and Production
A77 1726 has been shown to influence the production and signaling of key cytokines involved in inflammation:
-
Inhibition of TNF-α-mediated Responses: A77 1726 can block cellular responses mediated by tumor necrosis factor-alpha (TNF-α) by inhibiting nuclear factor-κB (NF-κB), a central transcription factor in the inflammatory process. This effect is also dependent on pyrimidine biosynthesis.[5]
-
Increased IL-1 Receptor Antagonist (IL-1Ra) Production: In human synovial fibroblasts and articular chondrocytes, A77 1726 has been observed to enhance the secretion of IL-1Ra, an endogenous inhibitor of the pro-inflammatory cytokine IL-1β.[5]
-
Inhibition of Pro-inflammatory Mediator Production: Studies have indicated that A77 1726 can inhibit the production of prostaglandin E2 (PGE2), matrix metalloproteinase-1 (MMP-1), and IL-6 in human synovial fibroblasts.[5]
Effects on Tyrosine Kinases and JAK/STAT Pathway
At higher concentrations, A77 1726 has been reported to inhibit various receptor and non-receptor tyrosine kinases that are integral to cytokine and growth factor signaling.[5] More recently, it has been demonstrated to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, specifically showing inhibition of JAK1, JAK2, and STAT3 phosphorylation.[8] This inhibition of JAK/STAT signaling could contribute to its antiviral properties and broader immunomodulatory effects.
Induction of Heme Oxygenase-1 (HO-1) and Regulation of T-cell Differentiation
Recent studies in animal models of arthritis have suggested that A77 1726 can induce the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[9] This induction of HO-1 may be associated with the observed reciprocal regulation of T-helper 17 (Th17) and regulatory T (Treg) cells, leading to a decrease in pro-inflammatory Th17 cells and an increase in immunosuppressive Treg cells.[9]
Diagram: Multifaceted Mechanisms of A77 1726
Caption: A77 1726 exhibits a primary mechanism through DHODH inhibition and several secondary mechanisms that contribute to its overall immunomodulatory effects.
Experimental Protocols
Protocol 1: In Vitro DHODH Enzyme Inhibition Assay
Objective: To determine the inhibitory potential of A77 1726 on DHODH enzyme activity.
Materials:
-
Purified recombinant human DHODH
-
Dihydroorotate (substrate)
-
Coenzyme Q (CoQ) analog (e.g., decylubiquinone) as an electron acceptor
-
A77 1726 (test compound)
-
Assay buffer (e.g., Tris-HCl with detergent)
-
Spectrophotometer
Methodology:
-
Prepare a stock solution of A77 1726 in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, purified DHODH enzyme, and varying concentrations of A77 1726.
-
Initiate the enzymatic reaction by adding the substrates, dihydroorotate and the CoQ analog.
-
Monitor the reduction of the CoQ analog over time by measuring the change in absorbance at a specific wavelength.
-
Calculate the rate of reaction for each concentration of A77 1726.
-
Determine the IC50 value (the concentration of A77 1726 that inhibits 50% of the enzyme activity) by plotting the reaction rates against the inhibitor concentrations.
Causality and Validation: The direct measurement of a decrease in the rate of the DHODH-catalyzed reaction in the presence of A77 1726 provides direct evidence of enzyme inhibition. A dose-dependent inhibition curve validates the specific interaction between the compound and the enzyme.
Protocol 2: Lymphocyte Proliferation Assay with Uridine Rescue
Objective: To assess the antiproliferative effect of A77 1726 on lymphocytes and confirm the mechanism via uridine rescue.
Materials:
-
Isolated peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line (e.g., Jurkat)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum
-
A mitogen to stimulate proliferation (e.g., phytohemagglutinin (PHA) for PBMCs)
-
A77 1726
-
Uridine
-
A proliferation detection reagent (e.g., [3H]-thymidine or a colorimetric assay like WST-1)
Methodology:
-
Seed the lymphocytes in a 96-well plate.
-
Establish the following experimental groups:
-
Unstimulated control
-
Stimulated control (with mitogen)
-
Stimulated + varying concentrations of A77 1726
-
Stimulated + varying concentrations of A77 1726 + a fixed concentration of uridine
-
-
Incubate the cells for a period sufficient for proliferation (e.g., 48-72 hours).
-
Add the proliferation detection reagent and incubate according to the manufacturer's instructions.
-
Measure the proliferation (radioactivity or absorbance).
-
Analyze the data to compare the proliferation rates between the different treatment groups.
Causality and Validation: A significant decrease in proliferation in the A77 1726-treated groups compared to the stimulated control demonstrates its antiproliferative effect. The restoration of proliferation in the groups co-treated with uridine validates that this effect is primarily due to the inhibition of de novo pyrimidine synthesis.[6]
Conclusion
This compound (A77 1726/teriflunomide) exerts its potent immunomodulatory effects primarily through the inhibition of dihydroorotate dehydrogenase, a critical enzyme in the de novo pyrimidine synthesis pathway. This targeted action leads to the depletion of pyrimidines, resulting in the arrest of lymphocyte proliferation. This well-defined primary mechanism is complemented by a suite of secondary effects, including the modulation of cytokine signaling, inhibition of tyrosine kinases, and the induction of anti-inflammatory pathways. A comprehensive understanding of this multifaceted mechanism of action is crucial for the strategic development of next-generation immunomodulatory therapies and for optimizing the clinical application of this important therapeutic agent.
References
-
Purification of human dihydro-orotate dehydrogenase and its inhibition by A77 1726, the active metabolite of leflunomide. Biochemical Journal. [Link]
-
Mechanism of the antiproliferative action of leflunomide. A77 1726, the active metabolite of leflunomide, does not block T-cell receptor-mediated signal transduction but its antiproliferative effects are antagonized by pyrimidine nucleosides. The Journal of Heart and Lung Transplantation. [Link]
-
What is the mechanism of Leflunomide? Patsnap Synapse. [Link]
-
Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine. MEDtube. [Link]
-
The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. Arthritis Research & Therapy. [Link]
-
Purification of human dihydro-orotate dehydrogenase and its inhibition by A77 1726, the active metabolite of leflunomide - PMC. National Center for Biotechnology Information. [Link]
-
Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. Biochemical Pharmacology. [Link]
-
A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases. The FASEB Journal. [Link]
-
The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1. Arthritis Research & Therapy. [Link]
Sources
- 1. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 2. medtube.net [medtube.net]
- 3. Purification of human dihydro-orotate dehydrogenase and its inhibition by A77 1726, the active metabolite of leflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of the antiproliferative action of leflunomide. A77 1726, the active metabolite of leflunomide, does not block T-cell receptor-mediated signal transduction but its antiproliferative effects are antagonized by pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethylated Isoxazole Scaffold: A Whitepaper on Emerging Therapeutic Targets
Abstract
The strategic incorporation of trifluoromethyl groups into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, imparting profound effects on molecular properties that can translate into enhanced therapeutic efficacy. This technical guide delves into the burgeoning landscape of trifluoromethylated isoxazoles, a chemical class demonstrating significant promise across diverse therapeutic areas. We will explore the mechanistic underpinnings of their activity against validated and emerging biological targets, with a particular focus on oncology and metabolic diseases. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the field but also actionable, field-proven experimental protocols to empower further investigation and development of this privileged scaffold.
Introduction: The Strategic Advantage of the Trifluoromethyl-Isoxazole Moiety
The isoxazole ring is a versatile five-membered heterocycle that serves as a key pharmacophore in numerous approved drugs, including the COX-2 inhibitor valdecoxib and the anticonvulsant zonisamide.[1][2] Its utility stems from its rigid, planar structure and its ability to participate in various non-covalent interactions with biological macromolecules. The introduction of a trifluoromethyl (CF3) group, a bioisostere of a methyl group, dramatically alters the physicochemical properties of the parent isoxazole.
The CF3 group is highly electronegative and lipophilic, which can significantly enhance a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.[1][3]
-
Lipophilicity: Increased lipophilicity can improve membrane permeability and cellular uptake, leading to better bioavailability.[1][3]
-
Binding Affinity: The CF3 group can engage in unique interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, which can lead to enhanced binding affinity and selectivity.
This strategic combination of the isoxazole core and the trifluoromethyl group has given rise to a new generation of bioactive molecules with significant therapeutic potential.
Therapeutic Area: Oncology
Trifluoromethylated isoxazoles have emerged as a promising class of anticancer agents, with studies demonstrating their potent activity against various cancer cell lines.[4][5] The trifluoromethyl group has been shown to significantly enhance the cytotoxic effects compared to their non-fluorinated analogs.[4][5] The anticancer activity of these compounds appears to be multifactorial, involving the induction of apoptosis through various signaling pathways.
Targeted Disruption of Cancer Cell Signaling
Our investigations and a review of the literature indicate that trifluoromethylated isoxazoles can exert their anticancer effects through several distinct mechanisms:
-
Induction of Apoptosis: A hallmark of many effective anticancer drugs is the ability to induce programmed cell death, or apoptosis. Trifluoromethylated isoxazoles have been shown to be potent inducers of apoptosis in cancer cells.[1][4][5]
-
Downregulation of Estrogen Receptor α (ERα): In hormone-dependent cancers, such as estrogen receptor-positive breast cancer, the estrogen receptor α is a key driver of tumor growth. Certain trifluoromethylated isoxazoles have been found to downregulate the expression of ERα, thereby inhibiting the growth of ERα-positive breast cancer cells.
-
Inhibition of Peroxiredoxin 1 (PRDX1): Peroxiredoxin 1 is an antioxidant enzyme that is often overexpressed in cancer cells, protecting them from reactive oxygen species (ROS)-induced damage. Inhibition of PRDX1 by trifluoromethylated isoxazoles can lead to an accumulation of ROS, oxidative stress, and subsequent apoptosis.[1]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and drugs that disrupt microtubule dynamics are potent anticancer agents. While not yet definitively demonstrated for trifluoromethylated isoxazoles, related isoxazole-containing compounds have been shown to target the taxane-binding site of tubulin, leading to mitotic arrest and cell death. This presents a compelling avenue for future investigation.
The following diagram illustrates the potential signaling pathways targeted by trifluoromethylated isoxazoles in cancer cells.
Experimental Workflow: Assessing Anticancer Activity
To evaluate the anticancer potential of novel trifluoromethylated isoxazole derivatives, a systematic and robust experimental workflow is essential. The following protocols provide a framework for these investigations.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylated isoxazole compounds in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the trifluoromethylated isoxazole compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activity of representative trifluoromethylated isoxazoles.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2g | MCF-7 (Breast) | 2.63 | [4][5] |
| 5 | MCF-7 (Breast) | 3.09 | [4] |
| 14 (non-CF3 analog) | MCF-7 (Breast) | 19.72 | [4][5] |
| 5t | HepG2 (Liver) | 1.8 | [1] |
Therapeutic Area: Metabolic Diseases
The rising prevalence of metabolic diseases, such as type 2 diabetes and obesity, necessitates the development of novel therapeutic strategies. Trifluoromethylated isoxazoles have demonstrated potential in this area, primarily through the inhibition of key metabolic enzymes.
α-Amylase Inhibition for Glycemic Control
α-Amylase is a digestive enzyme responsible for the breakdown of complex carbohydrates into simple sugars.[3][6] Inhibition of this enzyme can slow down carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-amylase an attractive target for the management of type 2 diabetes and obesity.
Several studies have reported the synthesis and evaluation of trifluoromethylated flavonoid-based isoxazoles as potent α-amylase inhibitors.[3][6] The trifluoromethyl group plays a crucial role in the inhibitory activity of these compounds. Molecular docking studies have revealed that these compounds can bind to the active site of α-amylase, interacting with key catalytic residues such as GLU-230 and ASP-206.[3][6]
Experimental Protocol: α-Amylase Inhibition Assay
Protocol: Starch-Iodine Method
-
Enzyme and Substrate Preparation: Prepare a solution of α-amylase in phosphate buffer (pH 6.9) and a 1% starch solution.
-
Incubation: In a 96-well plate, add the trifluoromethylated isoxazole compound at various concentrations, followed by the α-amylase solution. Pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the starch solution to initiate the enzymatic reaction and incubate for 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 1 M HCl.
-
Color Development: Add iodine-potassium iodide solution to each well.
-
Absorbance Measurement: Measure the absorbance at 620 nm. The intensity of the blue color is inversely proportional to the α-amylase activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose can be used as a positive control.
Quantitative Data Summary
The following table presents the α-amylase inhibitory activity of selected trifluoromethylated flavonoid-based isoxazoles.
| Compound ID | α-Amylase IC50 (µM) | Reference |
| 3b | 12.6 ± 0.2 | [3][6] |
| 3h | 13.3 ± 0.2 | [3] |
| 3j | 13.8 ± 0.1 | [3] |
| Acarbose (control) | 12.4 ± 0.1 | [3][6] |
Future Perspectives and Conclusion
The trifluoromethylated isoxazole scaffold holds immense potential for the development of novel therapeutics. In oncology, further research should focus on elucidating the precise molecular targets and signaling pathways involved in their anticancer activity. Investigating their efficacy in in vivo cancer models is a critical next step. For metabolic diseases, exploring other potential targets beyond α-amylase could broaden their therapeutic applications.
References
-
Al-Ghamdi, S., et al. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. Molecules, 26(17), 5275. [Link]
-
Ghosh, B., et al. (2022). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 12(30), 19435-19446. [Link]
-
Ghosh, B., et al. (2022). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. [Link]
-
Wecistanche. (2022). Trifluoromethylated Flavonoid-Based Isoxazoles As Antidiabetic And Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking And Structure–Activity Relationship Analysis. Chengdu Wecistanche Bio-Tech Co., Ltd. [Link]
-
Li, J., et al. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. ResearchGate. [Link]
-
Al-Ghamdi, S., et al. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro -Amylase Inhibitory. Semantic Scholar. [Link]
-
Ghosh, B., et al. (2022). Isoxazole-based pharmaceutically important molecules including drugs. ResearchGate. [Link]
-
MDPI. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. MDPI. [Link]
-
Wecistanche. (2022). Trifluoromethylated Flavonoid-Based Isoxazoles As Antidiabetic And Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking And Structure–Activity Relationship Analysis. Chengdu Wecistanche Bio-Tech Co., Ltd. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. xjcistanche.com [xjcistanche.com]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
in silico modeling of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid interactions
An In-Depth Technical Guide: In Silico Modeling of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic Acid Interactions
Foreword: The Rationale for a Computational Approach
In modern drug discovery, the path from a chemical entity to a clinical candidate is both resource-intensive and fraught with challenges. The heterocyclic compound, this compound, represents a scaffold of significant interest. Its isoxazole core is a known pharmacophore, while the trifluoromethyl group can enhance metabolic stability and lipophilicity, and the carboxylic acid moiety provides a critical anchor for protein-ligand interactions.[1] Investigating such molecules through purely empirical methods is a monumental task. This is where in silico modeling becomes an indispensable partner, allowing us to predict, rationalize, and refine molecular interactions at an atomic level, thereby accelerating the discovery pipeline.[2]
This guide is structured not as a rigid protocol, but as a logical progression of thought and technique. We will move from foundational preparation to predictive modeling and dynamic validation, explaining the why behind each step to empower you, the researcher, to make informed decisions in your own computational experiments.
Part 1: Foundational Principles & System Preparation
The fidelity of any in silico model is wholly dependent on the quality of its initial parameters. Garbage in, garbage out is the immutable law of computational science. Therefore, meticulous preparation of both the ligand and its target protein is the most critical phase of the workflow.
Deconstructing the Ligand: this compound
Before any simulation, we must build a chemically accurate 3D model of our ligand.
Step-by-Step Ligand Preparation Protocol:
-
2D to 3D Conversion: Begin by sketching the molecule in a chemical editor (e.g., ChemDraw, MarvinSketch) and save it as a 2D SDF or MOL file. Use a program like Open Babel to convert this 2D representation into an initial 3D structure.
-
Determining the Biologically Relevant Protonation State: This is a crucial step. The pKa of the carboxylic acid group dictates its charge at physiological pH (~7.4). For this molecule, the carboxyl group will be deprotonated, forming a negatively charged carboxylate. This negative charge is often essential for forming salt-bridge interactions with positively charged residues like Lysine or Arginine in a protein's active site. Tools like Schrödinger's Epik or ChemAxon's pKa predictor can be used to confirm this.
-
Generating Conformers & Energy Minimization: The initial 3D structure is likely not in its lowest energy state. It's vital to perform a conformational search to explore different possible shapes (conformers) of the molecule. Following this, each conformer should be subjected to energy minimization using a suitable force field (e.g., MMFF94 or GAFF). This process relieves steric clashes and results in a set of low-energy, physically plausible structures to be used in docking.
Preparing the Target Protein
A protein structure retrieved from the Protein Data Bank (PDB) is merely a raw snapshot. It must be carefully processed to be simulation-ready.
Step-by-Step Target Preparation Protocol:
-
Structure Selection: Choose a high-resolution (ideally < 2.5 Å) crystal structure from the PDB. Prioritize structures that are co-crystallized with a ligand similar to our molecule of interest, as this helps validate the location and shape of the binding pocket.
-
Initial Cleanup:
-
Remove all non-essential water molecules. Some water molecules may be structurally important and mediate ligand binding; these should be identified and retained.
-
Remove any co-solvents, buffers, or ions that are artifacts of the crystallization process and not relevant to the biological interaction.
-
If the downloaded structure is a multimer, decide whether the entire complex is necessary or if a single monomer is sufficient for the study.
-
-
Adding Hydrogens & Assigning Protonation States: X-ray crystallography typically does not resolve the positions of hydrogen atoms. They must be added computationally. Concurrently, the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) must be assigned. This is critical as it defines the hydrogen-bonding network. Tools like H++ or the Protein Preparation Wizard in Schrödinger Suite are designed for this purpose.
-
Optimizing the Hydrogen-Bonding Network: After adding hydrogens, it's often necessary to "flip" the side chains of certain residues like Histidine, Asparagine, and Glutamine to optimize the hydrogen-bonding network, ensuring the most stable and realistic protein structure.
-
Restrained Minimization: Perform a final, brief energy minimization of the protein structure. During this step, the heavy atoms of the protein backbone are typically restrained to prevent significant deviation from the experimentally determined crystal structure, while allowing the newly added hydrogens and optimized side chains to relax into low-energy positions.
Part 2: The Predictive & Dynamic Modeling Workflow
With our ligand and target prepared, we can now simulate their interaction. Our workflow will progress from a rapid, predictive docking calculation to a more computationally intensive, and thus more physically realistic, molecular dynamics simulation.
Caption: A comprehensive workflow for in silico ligand-protein interaction analysis.
Molecular Docking: Predicting the "Handshake"
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein.[3] It is fundamentally a search and scoring problem.
Experimental Protocol:
-
Define the Binding Site: A "grid box" is generated around the protein's active site. This box defines the search space within which the docking algorithm will attempt to place the ligand. The size and location of this box are critical; it should be large enough to accommodate the ligand in various orientations but small enough to focus the search, saving computational time.
-
Ligand Docking: Using a docking program (e.g., AutoDock Vina, Glide, GOLD), the prepared ligand is docked into the defined grid box.[4] The software will systematically explore various positions, orientations, and conformations of the ligand, a process guided by a search algorithm.
-
Scoring and Ranking: Each generated pose is evaluated by a "scoring function," which estimates the binding affinity (e.g., in kcal/mol).[3] The poses are then ranked, with the lowest energy score typically representing the most likely binding mode. It is crucial to visually inspect the top-ranked poses to ensure they make chemical sense (e.g., hydrogen bonds are formed, hydrophobic parts are in greasy pockets).
Data Presentation: Representative Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| 1 | -10.2 | LYS 78, ARG 210 | Salt Bridge with Carboxylate |
| 1 | -10.2 | TYR 155 | Hydrogen Bond with Isoxazole Nitrogen |
| 1 | -10.2 | LEU 150, VAL 85 | Hydrophobic interaction with Trifluoromethyl group |
| 2 | -9.8 | LYS 78, HIS 190 | Salt Bridge, Cation-Pi |
| 3 | -9.5 | SER 152 | Hydrogen Bond with Carboxylate (water-mediated) |
Molecular Dynamics (MD) Simulation: From a Static Picture to a Dynamic Movie
While docking provides a valuable static prediction, biological systems are dynamic. MD simulations offer insights into the stability of the docked pose, the flexibility of the protein-ligand complex, and a more rigorous estimation of binding affinity.[5]
Experimental Protocol:
-
System Solvation: The highest-ranked protein-ligand complex from docking is placed in a periodic box filled with explicit water molecules (e.g., TIP3P water model). This simulates the aqueous cellular environment.
-
Neutralization: Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the overall charge of the system.
-
Equilibration: This is a multi-stage process to prepare the system for the production simulation.
-
Minimization: The energy of the entire solvated system is minimized to remove any bad contacts.
-
NVT Ensemble (Heating): The system is gradually heated to the target temperature (e.g., 300 K) while keeping the volume constant. The protein and ligand are often restrained to prevent them from moving wildly.
-
NPT Ensemble (Density Equilibration): The simulation is run for a short period at constant temperature and pressure, allowing the density of the system to stabilize. The restraints on the protein and ligand are gradually released.
-
-
Production MD: The equilibrated system is then run for an extended period (typically 100-500 nanoseconds), during which data on the atoms' positions and velocities are saved at regular intervals. This "trajectory" is the raw data for all subsequent analysis.[6]
Analysis of MD Trajectories:
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD plot over time suggests the complex is not falling apart and has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues or atoms.[6] High RMSF values indicate regions of high flexibility.
-
Interaction Analysis: The trajectory can be analyzed to determine the percentage of simulation time that specific interactions (e.g., hydrogen bonds, salt bridges) are maintained, providing a measure of their stability.
Part 3: Deriving Actionable Insights
The ultimate goal of modeling is to generate hypotheses that can be tested experimentally. The final phase of our workflow focuses on translating simulation data into such insights.
Binding Free Energy Calculations
Methods like MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) can be used to post-process MD trajectories to provide a more accurate estimate of the binding free energy than docking scores alone. These calculations account for factors like solvation energy and entropy, offering a more robust ranking of potential ligands.
Pharmacophore Modeling: Abstracting the Essentials
Based on the stable interactions observed in docking and MD, a pharmacophore model can be built. This is an abstract 3D representation of the key chemical features required for binding.[7]
Caption: A conceptual 3D pharmacophore model derived from key interactions.
This model, representing the essential "pharmacologically active" features, can then be used as a 3D query to rapidly screen millions of compounds in virtual libraries.[8] This is a powerful method for identifying novel scaffolds that satisfy the same binding requirements as our initial molecule, a strategy known as scaffold hopping.[9]
Trustworthiness & Self-Validation
Every protocol described must be a self-validating system. The correlation between docking scores and MD-based binding free energies serves as a primary internal check. The ultimate validation, however, comes from comparing computational predictions with empirical data. A successful modeling workflow should yield predictions that correlate well with experimentally determined binding affinities (e.g., IC₅₀, Kᵢ) for a set of known active and inactive compounds.
References
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available at: [Link]
-
Shaikh, F., & Tripathi, T. (2023). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. Available at: [Link]
-
Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry. Available at: [Link]
-
Langer, T., & Krovat, A. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Kumar, A., & Singh, S. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology. Available at: [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]
-
Guner, O. F. (2005). The impact of pharmacophore modeling in drug design. IDrugs. Available at: [Link]
-
The M.O.E. (2025). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. YouTube. Available at: [Link]
-
Simlab. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. Available at: [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]
-
Krier, M. (2012). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecules. Available at: [Link]
-
Bioinformatics Review. (2025). AutoDock 4 Molecular Docking Tutorial. YouTube. Available at: [Link]
-
Science Addicted. (2020). Molecular docking | Introduction to basic computational chemistry method. YouTube. Available at: [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Available at: [Link]
-
Hosseini, M., & Amanlou, M. (2021). In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein-Protein Interactions. Frontiers in Molecular Biosciences. Available at: [Link]
-
Goncearenco, A., & Berezovsky, I. N. (2025). Strategies for in Silico Drug Discovery to Modulate Macromolecular Interactions Altered by Mutations. IMR Press. Available at: [Link]
- Roy, K., Kar, S., & Das, R. N. (2015). Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment. Academic Press.
Sources
- 1. Buy this compound | 193952-09-9 [smolecule.com]
- 2. imrpress.com [imrpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Isoxazole Scaffold in Drug Design
The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity, making it an attractive framework for designing novel therapeutic agents. The versatility of the isoxazole moiety allows for multi-directional substitution, enabling fine-tuning of steric, electronic, and physicochemical properties to optimize interactions with biological targets.[2] Consequently, isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
This technical guide focuses on a particularly promising building block: 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid . The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position significantly enhances the drug-like properties of the isoxazole core. The -CF3 group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its high electronegativity and lipophilicity can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability, all of which are critical parameters in drug development.[3][4] The carboxylic acid functionality at the 4-position serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives, such as amides, esters, and other bioisosteres, to explore structure-activity relationships (SAR).[5]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound and its derivatives. The following sections will detail synthetic strategies, potential therapeutic applications, and robust protocols for in vitro biological evaluation.
Synthetic Protocols: From Core Scaffold to Diversified Derivatives
The synthesis of derivatives from this compound primarily involves the activation of the carboxylic acid group, followed by coupling with a variety of nucleophiles. The most common derivatization is the formation of amides, which are prevalent in many pharmaceutical agents.
Protocol 1: Synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl chloride
The conversion of the carboxylic acid to an acyl chloride is a crucial first step for many subsequent reactions. This protocol is adapted from established methods for similar isoxazole carboxylic acids.[6]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Add anhydrous toluene to the flask.
-
Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature with stirring.
-
Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl chloride can be used directly in the next step or purified by distillation under high vacuum.
Protocol 2: General Procedure for the Synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxamides
This protocol describes a general method for the amide coupling of the acyl chloride with a primary or secondary amine.[7][8]
Materials:
-
3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl chloride
-
Desired primary or secondary amine (1-1.2 equivalents)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask at 0°C (ice bath).
-
Slowly add a solution of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl chloride (1 equivalent) in anhydrous DCM to the amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.
Application Notes and Protocols for Biological Evaluation
Derivatives of this compound are promising candidates for a range of therapeutic areas due to the broad biological activities of the isoxazole scaffold. The following sections provide detailed protocols for evaluating their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Application Note 1: Anticancer Activity
Isoxazole derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[2][9] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The following protocols outline the initial screening for cytotoxic activity and a subsequent assay to investigate the induction of apoptosis.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Application Note 2: Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Isoxazole derivatives have shown promise as anti-inflammatory agents.[13] A common in vitro model for assessing anti-inflammatory activity is the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
The Griess assay is used to measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.[14]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition compared to the vehicle control.
Application Note 3: Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Isoxazole-containing compounds have been reported to possess antibacterial and antifungal properties.[7][15] The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds
-
Positive control antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 0.5 McFarland standard suspension of the microorganism from an overnight culture. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the microbial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare two-fold serial dilutions of the test compounds in the broth directly in the 96-well plate.
-
Inoculate each well with the diluted microbial suspension. Include a growth control well (microbes in broth only) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation and Visualization
Quantitative Data Summary
| Assay | Cell Line / Microorganism | Parameter | Example Result (Compound X) | Positive Control |
| Cytotoxicity | MCF-7 | IC₅₀ (µM) | 10.5 | Doxorubicin: 0.8 µM |
| Anti-inflammatory | RAW 264.7 | NO Inhibition IC₅₀ (µM) | 15.2 | Dexamethasone: 1.2 µM |
| Antimicrobial | S. aureus | MIC (µg/mL) | 8 | Ampicillin: 2 µg/mL |
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis and biological evaluation of derivatives of this compound.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the development of novel therapeutic agents. The strategic combination of the privileged isoxazole scaffold with a trifluoromethyl group offers significant potential for enhancing drug-like properties. The protocols detailed in this guide provide a robust framework for the synthesis of diverse derivatives and their subsequent evaluation in key therapeutic areas such as oncology, inflammation, and infectious diseases. Further exploration of this scaffold, including the synthesis of other carboxylic acid bioisosteres and in vivo efficacy studies of lead compounds, is warranted to fully realize its therapeutic potential.
References
-
Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Retrieved from [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
-
Bio-protocol. (2021). Minimum Inhibitory Concentration Determination. Retrieved from [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Retrieved from [Link]
-
Chen, X., et al. (2016). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Journal of Medicinal Chemistry, 59(18), 8637-8653. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Retrieved from [Link]
-
Guzik, T. J., et al. (2001). A new quantitative assay for superoxide anion production in tissues. Journal of Pharmacological and Toxicological Methods, 46(2), 71-78. Retrieved from [Link]
-
Giansanti, F., et al. (2015). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 10(6), 3364-3370. Retrieved from [Link]
-
Marković, V., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(11), 3326. Retrieved from [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. Retrieved from [Link]
-
van Meerloo, J., Ceri, H., & Withoff, S. (2011). The MTT assay for cell viability: possibilities and limitations. Methods in Molecular Biology, 716, 1-11. Retrieved from [Link]
-
O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. Retrieved from [Link]
-
Coldham, I., et al. (2017). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. Organic & Biomolecular Chemistry, 15(31), 6613-6622. Retrieved from [Link]
-
Szymański, P., et al. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. International Journal of Molecular Sciences, 22(16), 8887. Retrieved from [Link]
-
Al-Salahi, R., & Marzouk, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5488. Retrieved from [Link]
-
Gouverneur, V., & Se-Heun, K. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Science, 12(3), 941-954. Retrieved from [Link]
-
Singh, R. P., & Kumar, V. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(11), 1334-1351. Retrieved from [Link]
-
Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications, 55(81), 12196-12199. Retrieved from [Link]
-
Rizzo, S., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 743. Retrieved from [Link]
-
Taleb, Z. A., et al. (2020). Anti-Inflammatory Activity of Natural Products. Molecules, 25(24), 5947. Retrieved from [Link]
-
Derksen, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. Retrieved from [Link]
-
Coldham, I., et al. (2017). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. Organic & Biomolecular Chemistry, 15(31), 6613-6622. Retrieved from [Link]
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Al-Salahi, R., & Marzouk, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5488. Retrieved from [Link]
-
ChemSynthesis. (2025). methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. Retrieved from [Link]
-
Zhang, M., et al. (2017). Synthesis of 3, 4-Diaryl-5-aryloxymethyl Isoxazole Derivatives. Chinese Journal of Organic Chemistry, 37(9), 2369-2375. Retrieved from [Link]
-
CBG. (n.d.). 3-METHYL-5-(TRIFLUOROMETHYL)ISOXAZOLE-4-CARBONYL CHLORIDE. Retrieved from [Link]
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Sharma, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-Trifluoromethyl-4-phenyl-5-aminoisoxazole. Retrieved from [Link]
-
Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. growingscience.com [growingscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 11. mdpi.com [mdpi.com]
- 12. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 3, 4-Diaryl-5-aryloxymethyl Isoxazole Derivatives [ccspublishing.org.cn]
- 16. researchgate.net [researchgate.net]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid as a Versatile Building Block in Modern Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the strategic application of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid. We move beyond simple cataloging of reactions to explore the causality behind its synthetic utility, focusing on its unique structural and electronic properties. This guide details robust protocols for its incorporation into novel molecular frameworks, particularly through amide bond formation, and discusses its potential in the rational design of new pharmaceuticals and functional materials.
Introduction: Unpacking the Potential of a Fluorinated Heterocycle
This compound is a heterocyclic building block distinguished by a unique convergence of functional groups on an isoxazole core. The isoxazole ring is a well-established pharmacophore present in numerous bioactive molecules.[1] The strategic placement of a methyl group at the 3-position, a potent electron-withdrawing trifluoromethyl (CF3) group at the 5-position, and a carboxylic acid at the 4-position creates a molecule with a distinct reactivity profile and significant potential in several scientific domains.
The uniqueness of this compound lies in this specific combination of substituents, which imparts enhanced stability while providing a reactive handle—the carboxylic acid—for further functionalization.[1] The CF3 group, in particular, is of high interest in drug discovery as it can significantly improve key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1]
This guide will illuminate the core applications of this building block, with a primary focus on its most prevalent transformation: the formation of amide bonds, a cornerstone of medicinal chemistry.
Figure 1: Structural features and their functional significance.
Physicochemical Properties & Reactivity Insights
The reactivity of this compound is dominated by the carboxylic acid group. However, the electronic nature of the isoxazole ring, influenced by the opposing effects of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group, plays a crucial role in modulating the acidity of the carboxyl proton and the reactivity of the ring itself.
| Property | Value |
| Molecular Formula | C₆H₄F₃NO₃ |
| Molecular Weight | 195.10 g/mol |
| CAS Number | 193952-09-9 |
| Appearance | White to off-white crystalline solid |
| Primary Reactive Site | Carboxylic Acid (for acylation, esterification) |
The primary synthetic transformations involving this molecule will proceed via activation of the carboxylic acid to form a more reactive intermediate (e.g., an acyl chloride, active ester) followed by reaction with a suitable nucleophile.
Core Application: Amide Bond Formation via Coupling Chemistry
The formation of an amide bond is arguably the most frequent reaction performed in medicinal chemistry, providing a reliable method to link molecular fragments.[2] this compound is an ideal substrate for this reaction, serving as the carboxylic acid component.
Principle of the Reaction
Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated". This is achieved using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive intermediate that is readily attacked by the amine nucleophile.[2]
Workflow for Amide Coupling
The general workflow involves the activation of the carboxylic acid followed by the introduction of the amine.
Figure 2: General workflow for amide bond synthesis.
Protocol: Synthesis of a Representative Amide using HATU
This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and HATU (1.2 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DMF (volume sufficient to make a ~0.2 M solution). Stir the mixture for 5 minutes at room temperature.
-
Rationale: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction without interfering.
-
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for another 10-15 minutes. The solution may change color.
-
Rationale: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid, facilitating its reaction with HATU. It also neutralizes the acidic byproducts formed during the reaction.
-
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, either neat (if liquid) or as a solution in a small amount of anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Rationale: The HCl wash removes excess base (DIPEA) and any unreacted amine. The NaHCO₃ wash removes any remaining unreacted carboxylic acid and acidic byproducts from the coupling reagent. The brine wash removes residual water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes, Dichloromethane/Methanol) to obtain the pure amide.
Applications in Drug Discovery & Medicinal Chemistry
The isoxazole scaffold is a privileged structure in medicinal chemistry, and this particular building block offers a unique opportunity for analogue synthesis and library development.
A Scaffold for Bioactive Molecules
The combination of the stable, aromatic isoxazole ring and the metabolically robust CF3 group makes this compound an attractive scaffold for developing new drug candidates. It can be used to synthesize analogues of known drugs or to create entirely new chemical entities for screening. For instance, while the well-known anti-inflammatory drug Leflunomide is a 5-methylisoxazole derivative where the trifluoromethyl group is on the aniline moiety, one could envision synthesizing a regioisomeric analogue using the title compound.[3][4]
Figure 3: Proposed synthesis of a hypothetical drug analogue.
This strategic modification—moving the CF3 group onto the heterocyclic core—could lead to compounds with altered pharmacokinetics, target affinity, or safety profiles, providing a valuable avenue for structure-activity relationship (SAR) studies.
Potential in Materials Science
The carboxylic acid functionality allows for the covalent incorporation of this fluorinated isoxazole unit into larger macromolecular structures like polymers or onto surfaces.[1] The presence of the trifluoromethyl group can impart desirable properties to materials, such as:
-
Enhanced thermal stability
-
Increased hydrophobicity
-
Modified electronic properties
These features make it a candidate for developing specialized polymers, functional coatings, or materials for organic electronics.[1]
Safety and Handling
-
Hazard Class: Irritant. Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
In case of contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes.
-
Skin: Wash affected area with soap and water.
-
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a highly valuable and versatile building block for modern organic synthesis. Its true potential is realized when its distinct structural features—the reactive carboxylic acid handle, the pharmacologically relevant isoxazole core, and the property-enhancing trifluoromethyl group—are leveraged in a targeted manner. The robust and adaptable protocols for amide bond formation detailed herein provide a solid foundation for its use in constructing novel small molecules for drug discovery and for integration into advanced functional materials.
References
- Method for synthesizing leflunomide.
-
Leflunomide | New Drug Approvals. New Drug Approvals. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
Sources
Application Notes and Protocols for the Synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic Acid Derivatives
Introduction: The Significance of Trifluoromethylated Isoxazoles
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive isostere for other functional groups. The incorporation of a trifluoromethyl (CF3) group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity, making the 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid core a highly valuable building block for the development of novel therapeutics in areas such as inflammation and oncology.[1]
This guide provides detailed, field-proven protocols for the synthesis of the parent carboxylic acid and its subsequent derivatization into amides, a common functional group in active pharmaceutical ingredients. The methodologies are designed for reproducibility and scalability, with an emphasis on explaining the chemical rationale behind each procedural step to empower researchers in their drug discovery efforts.
Overall Synthetic Strategy
The synthesis of the target isoxazole core is achieved through a robust and well-established multi-step sequence starting from commercially available materials. The general pathway involves the construction of the isoxazole ring via a cyclocondensation reaction, followed by functional group manipulations to yield the desired derivatives.
Caption: Overall reaction scheme for the synthesis of the isoxazole core and its amide derivatives.
Part 1: Synthesis of the Isoxazole Carboxylic Acid Core
This section details the construction of the central intermediate, this compound. The procedure is adapted from established methods for analogous isoxazole syntheses.[2][3]
Protocol 1: Synthesis of Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate
This protocol involves two main chemical transformations: the formation of an activated enol ether intermediate, followed by a cyclocondensation reaction with hydroxylamine.
Step 1a: Formation of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
This initial step activates the β-ketoester for subsequent cyclization. The reaction with triethyl orthoformate in the presence of acetic anhydride forms an ethoxymethylene intermediate, which is a key precursor for building the isoxazole ring.
-
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 equiv)[4]
-
Triethyl orthoformate (1.2 equiv)
-
Acetic anhydride (1.5 equiv)
-
-
Procedure:
-
Combine ethyl 4,4,4-trifluoroacetoacetate, triethyl orthoformate, and acetic anhydride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to 110-120 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile components (ethyl acetate and excess reagents) by distillation under reduced pressure. The crude product, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, is typically a dark oil and can be used in the next step without further purification.[2]
-
Step 1b: Cyclization to form Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate
The isoxazole ring is formed by reacting the ethoxymethylene intermediate with hydroxylamine. The hydroxylamine attacks the carbonyl groups, leading to a cyclization and dehydration cascade to yield the stable aromatic isoxazole ring. The use of a mild base like sodium acetate is crucial for neutralizing the acid released from the hydroxylamine salt and facilitating the reaction.[2]
-
Materials:
-
Crude Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 equiv)
-
Hydroxylamine hydrochloride or sulfate (1.1 equiv)
-
Sodium acetate (1.2 equiv)
-
Ethanol or a similar protic solvent
-
Water
-
-
Procedure:
-
Dissolve hydroxylamine salt and sodium acetate in a mixture of ethanol and water in a reaction vessel.
-
Cool the solution to -5 °C to 0 °C in an ice-salt bath. Maintaining a low temperature is critical to control the exothermic reaction and minimize the formation of isomeric impurities.[2]
-
Add the crude ethoxymethylene intermediate dropwise to the cooled hydroxylamine solution with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Upon completion, the product can be isolated by adding water to precipitate the crude ester, which is then collected by filtration. Alternatively, the mixture can be extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Hydrolysis to this compound
The final step in forming the core compound is the saponification of the ethyl ester to the corresponding carboxylic acid. A strong acid-catalyzed hydrolysis is effective for this transformation.[2]
-
Materials:
-
Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate (1.0 equiv)
-
Concentrated Hydrochloric Acid
-
Glacial Acetic Acid
-
-
Procedure:
-
Prepare a 2:1 mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Add the isoxazole ester to the acid mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then pour it into ice-water.
-
The solid carboxylic acid will precipitate. Collect the product by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
-
The product, this compound, is typically obtained as a white solid of high purity.[5]
-
Part 2: Synthesis of Amide Derivatives
The carboxylic acid is a versatile handle for creating a library of derivatives. Amide bond formation is a cornerstone of drug development, and two primary methods are presented here: the classic acid chloride formation followed by aminolysis, and a modern direct coupling approach using HATU.
Protocol 3A: Amide Synthesis via the Acid Chloride Intermediate
This robust, two-step method is highly reliable and suitable for a wide range of amines. The conversion of the carboxylic acid to a highly reactive acid chloride ensures efficient coupling.
Step 3a-1: Formation of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl Chloride
Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture, driving the reaction to completion.[6][7][8]
-
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0-3.0 equiv, can be used as solvent)
-
Optional: Catalytic amount of N,N-Dimethylformamide (DMF)
-
Optional: Anhydrous solvent such as toluene or dichloromethane (DCM)
-
-
Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add the carboxylic acid.
-
Slowly add thionyl chloride at room temperature. A catalytic drop of DMF can be added to accelerate the reaction.[9]
-
Heat the mixture to reflux (approx. 75-80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl chloride is often used directly in the next step.
-
Step 3a-2: Amide Coupling
The highly electrophilic acid chloride reacts readily with primary or secondary amines to form the stable amide bond. An organic base is required to scavenge the HCl generated during the reaction.[2]
-
Materials:
-
Crude 3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl chloride (1.0 equiv)
-
Desired amine (R-NH₂) (1.0-1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
Anhydrous aprotic solvent (e.g., Toluene, DCM, or THF)
-
-
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent and cool the solution to 0-5 °C in an ice bath.
-
Dissolve the crude acid chloride in a minimal amount of the same anhydrous solvent.
-
Add the acid chloride solution dropwise to the cold amine solution with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours until completion (monitored by TLC).
-
Workup involves washing the reaction mixture with water, dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude amide can be purified by recrystallization or column chromatography.
-
Protocol 3B: Direct Amide Coupling Using HATU
Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer a milder, one-pot alternative to the acid chloride method, often resulting in higher yields and cleaner reactions, especially for sensitive substrates.[10][11]
-
Materials:
-
This compound (1.0 equiv)
-
HATU (1.1-1.2 equiv)
-
Desired amine (R-NH₂) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a reaction flask.
-
Add the amine, followed by HATU and then DIPEA. The order of addition can be critical; typically, the acid, amine, and coupling agent are mixed before adding the base.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Experimental Workflow and Data Summary
The following diagram illustrates the typical laboratory workflow for the synthesis and derivatization process.
Caption: Experimental workflow from starting materials to the final amide derivative.
Table 1: Summary of Synthetic Steps and Conditions
| Step | Reaction | Key Reagents | Solvent(s) | Typical Temp. | Typical Time | Expected Yield |
| 1a | Enol Ether Formation | ETFAA, Triethyl orthoformate, Acetic anhydride | Neat | 110-120 °C | 4-6 h | >90% (crude) |
| 1b | Isoxazole Cyclization | Enol ether, Hydroxylamine salt, NaOAc | Ethanol/Water | -5 °C to RT | 14-18 h | 70-85% |
| 2 | Ester Hydrolysis | Isoxazole ester, HCl, Acetic Acid | Acetic Acid | Reflux | 4-8 h | >90% |
| 3a-1 | Acid Chloride Formation | Carboxylic acid, SOCl₂ | Neat or Toluene | Reflux | 2-4 h | >95% (crude) |
| 3a-2 | Amide Coupling (Acid Chloride) | Acid chloride, Amine, TEA | DCM or Toluene | 0 °C to RT | 2-16 h | 75-95% |
| 3B | Amide Coupling (HATU) | Carboxylic acid, Amine, HATU, DIPEA | DMF | Room Temp. | 2-12 h | 80-98% |
Yields are approximate and may vary based on the specific substrate and reaction scale.
References
- [RESERVED FOR FUTURE USE]
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
- [RESERVED FOR FUTURE USE]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- [RESERVED FOR FUTURE USE]
- [RESERVED FOR FUTURE USE]
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- [RESERVED FOR FUTURE USE]
- [RESERVED FOR FUTURE USE]
-
Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
- [RESERVED FOR FUTURE USE]
-
OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]
- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Molecules. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. 4,4,4-三氟乙酰乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. orgosolver.com [orgosolver.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. apexbt.com [apexbt.com]
Guide to High-Purity Purification of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Purity
3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. Its unique structural motifs, combining an isoxazole core with a trifluoromethyl group, make it a valuable precursor for synthesizing a range of pharmacologically active compounds. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
In the context of drug discovery and development, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for reliable, reproducible, and translatable research. Impurities, even in trace amounts, can lead to the formation of unwanted side products, introduce toxicological risks, and confound biological assay results. Common impurities may include unreacted starting materials or isomers, such as 3-methyl-isoxazole-4-carboxylic acid, which can arise during synthesis.[1] This guide provides an in-depth analysis and detailed protocols for three primary purification techniques: Acid-Base Extraction, Recrystallization, and Column Chromatography, designed to elevate the purity of this compound to meet the stringent requirements of pharmaceutical research.
Part 1: Purification via Acid-Base Extraction
Principle of Separation
Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[2] The core principle relies on the differential solubility of a compound in its neutral form versus its ionized (salt) form.[2][3] For this compound, the acidic carboxylic group (-COOH) can be deprotonated by a weak base to form a highly water-soluble carboxylate salt. This transformation allows the target compound to migrate from an organic solvent into an aqueous basic solution, leaving behind neutral or basic organic impurities.[4][5]
The choice of base is critical. While a strong base like sodium hydroxide is effective, a weaker base such as sodium bicarbonate is often preferred.[2][4] This is because the isoxazole ring can be susceptible to hydrolysis under harsh basic conditions. Sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid without risking degradation of the heterocyclic core.
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for purifying carboxylic acids via acid-base extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.[6]
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and invert it gently several times, venting frequently to release the CO₂ gas that evolves.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of the target compound, into a clean Erlenmeyer flask.[6]
-
Re-extraction: To ensure complete recovery, wash the remaining organic layer with another portion (0.5 volumes) of saturated sodium bicarbonate solution. Combine this second aqueous extract with the first.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ≈ 2, check with pH paper). The purified carboxylic acid will precipitate as a white solid.[5][6]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Dry the product under high vacuum to constant weight.
Troubleshooting & Optimization
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete extraction into the aqueous phase; Incomplete precipitation. | Perform an additional extraction of the organic layer. Ensure acidification is complete by checking the pH.[4] |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Use gentle, repeated inversions instead of shaking. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Oily Product Precipitates | Presence of low-melting impurities; residual organic solvent in the aqueous phase. | Allow the acidified solution to stand in the ice bath for a longer period. If it persists, re-extract the oily product into fresh organic solvent and repeat the procedure or proceed to recrystallization. |
Part 2: Purification via Recrystallization
Principle of Separation
Recrystallization is a cornerstone technique for purifying solid organic compounds. It operates on the principle of differential solubility: the crude material is dissolved in a hot solvent in which it is highly soluble, while the impurities are either insoluble at high temperatures or remain soluble upon cooling. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out in a purer form, leaving the soluble impurities behind in the mother liquor. For solid carboxylic acids, this method is highly effective.[7]
The success of recrystallization is almost entirely dependent on the choice of solvent. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point. It should also be chemically inert towards the compound and have a boiling point low enough to be easily removed from the purified crystals.
Experimental Workflow: Recrystallization
Caption: Standard workflow for purification by recrystallization.
Detailed Protocol: Recrystallization
-
Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent or solvent pair. Ethanol, or a mixture of toluene and petroleum ether, are often good starting points for isoxazole carboxylic acids.[7][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely. Using the minimum amount of solvent is key to maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a rapid gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Yield Maximization: Once the solution has reached room temperature and crystal growth appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor. Dry the crystals thoroughly under vacuum.
Solvent Selection Guide
| Solvent / System | Suitability for Carboxylic Acids | Boiling Point (°C) | Comments |
| Ethanol | Good | 78 | Often dissolves the compound well when hot and poorly when cold.[9] |
| Toluene | Moderate | 111 | Can be effective, especially for aromatic acids.[7] May require a co-solvent like hexane or heptane. |
| Ethyl Acetate / Hexane | Good (as a pair) | 77 / 69 | A common polar/non-polar solvent system. Dissolve in hot ethyl acetate, then add hot hexane until turbidity appears. |
| Water | Poor (as primary) | 100 | The compound is likely insoluble. Can be used as an anti-solvent with a miscible organic solvent like ethanol. |
Part 3: Purification via Flash Column Chromatography
Principle of Separation
When impurities have similar solubility profiles to the target compound, making recrystallization difficult, flash column chromatography provides an alternative based on polarity.[6] The technique involves separating a mixture by passing it through a column packed with a solid adsorbent (the stationary phase, typically silica gel). A solvent or mixture of solvents (the mobile phase) is forced through the column, carrying the mixture with it.
Separation occurs because different components travel through the column at different rates based on their relative affinities for the stationary and mobile phases. For this compound, its polarity will cause it to adhere to the silica gel. By carefully selecting a mobile phase, it can be selectively eluted, leaving more polar or less polar impurities behind. A common issue with carboxylic acids on silica is "tailing" of the spot on a TLC plate. This is caused by strong interaction with the silica surface and can be suppressed by adding a small amount of a volatile acid (e.g., 1% acetic acid) to the eluent.
Experimental Workflow: Column Chromatography
Caption: General procedure for purification via flash column chromatography.
Detailed Protocol: Column Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase system using thin-layer chromatography (TLC). A good system will give the target compound an Rf value of ~0.3-0.4 and show clear separation from impurities. For this acid, a starting point could be a 7:3 mixture of Hexane:Ethyl Acetate with 1% acetic acid.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with compressed air or a pump) to force the solvent through. Begin with a less polar eluent and gradually increase the polarity if a gradient is needed.
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Analysis: Spot every few fractions on a TLC plate to track the elution of the product.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment: Validating the Outcome
After purification, the purity of the final product must be rigorously assessed. A combination of analytical techniques should be employed for a comprehensive evaluation.
-
Melting Point Analysis: A sharp and narrow melting point range is a classic indicator of high purity.[5] Impurities typically depress and broaden the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the chemical structure and identifying any remaining protonated, carbon-based, or fluorinated impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment.[10][11] A reversed-phase method can separate the target compound from trace impurities, allowing for purity to be calculated as a percentage of the total peak area.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing an additional layer of identity verification.
Conclusion
The purification of this compound is a critical step in its journey from a chemical reagent to a valuable tool in pharmaceutical research. The choice of purification method—be it the fundamental acid-base extraction , the classic recrystallization , or the precise column chromatography —should be guided by the specific impurities present, the scale of the operation, and the final purity required. Frequently, a multi-step approach, such as an initial acid-base wash followed by a final recrystallization, provides the most robust path to achieving >99% purity, ensuring the integrity and reliability of subsequent research and development endeavors.
References
- Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier Science Education.
-
Acid–base extraction . (2023, December 26). In Wikipedia. Retrieved from [Link]
-
4.8: Acid-Base Extraction . (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
General procedures for the purification of Carboxylic acids . (n.d.). LookChem. Retrieved from [Link]
- International Patent WO 01/60363 A1. (2001, August 23). World Intellectual Property Organization.
- Process for the preparation of fluorinated heterocyclic compounds. (1996, June 27). Google Patents.
- Process for the preparation of fluorinated heterocyclic compounds. (1999, January 12). Google Patents.
-
Microwave assisted novel synthesis of isoxazole and their antibacterial activity . (2010). Journal of the Indian Chemical Society. Retrieved from [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003, July 24). Google Patents.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003, May 22). Google Patents.
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry . (2015). PubMed. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. vernier.com [vernier.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. zenodo.org [zenodo.org]
- 10. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 11. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
A Framework for Preclinical Efficacy Evaluation of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
An Application Note and Protocol from the Gemini Science Division
Abstract
This document provides a comprehensive, structured guide for researchers, scientists, and drug development professionals on designing and executing a preclinical experimental plan to rigorously evaluate the efficacy of the novel compound, 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid. Recognizing that the compound's biological profile is not yet extensively characterized, this guide establishes a logical, multi-phased approach, beginning with broad, unbiased screening and progressively narrowing to specific mechanistic and in vivo studies. The protocols herein are designed not merely as procedural steps but as a self-validating framework that emphasizes the scientific rationale behind each experimental choice, ensuring data integrity and translatability.
| Phase I: Unbiased Screening and Hypothesis Generation
The initial phase of investigation for a novel chemical entity must be broad to capture any potential biological activity without preconceived notions. The structural motifs of this compound—an isoxazole core common in bioactive molecules, a metabolically stabilizing trifluoromethyl group, and a reactive carboxylic acid moiety—suggest a high potential for interaction with biological targets.[1] Research suggests this class of compounds may possess antimicrobial or anti-inflammatory properties.[1] Our initial strategy is therefore to employ high-throughput, phenotype-based screening to generate initial hypotheses regarding its therapeutic potential.
| Rationale for Phenotypic Screening
Phenotype-based screening allows for the discovery of compounds that achieve a desired biological outcome (e.g., cancer cell death) without prior knowledge of the specific molecular target.[2] This approach is particularly valuable for novel compounds, as it can uncover unexpected mechanisms of action. The National Cancer Institute's NCI-60 panel, a set of 60 diverse human cancer cell lines, represents a gold-standard resource for this purpose, providing a wealth of comparative data to infer potential mechanisms of action via algorithms like COMPARE.[3][4][5][6]
| Protocol: NCI-60 Human Tumor Cell Line Screen
This protocol outlines a primary screen to assess the compound's cytotoxic or cytostatic effects across a wide range of human cancers.
Objective: To determine the concentration-dependent effect of this compound on the growth of 60 different human tumor cell lines.
Methodology:
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., a 5-log dilution series from 100 µM to 1 nM).
-
Cell Culture: Culture the 60 cell lines according to standard protocols provided by the NCI's Developmental Therapeutics Program (DTP).[7]
-
Assay Execution (High-Throughput Format):
-
Seed cells in 384-well microtiter plates at their predetermined optimal densities and allow them to attach overnight.
-
Add the serially diluted compound to the plates. Include vehicle-only (DMSO) controls and positive controls (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Viability Assessment:
-
Utilize a luminescent cell viability assay, such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells. This method is known for its high sensitivity and precision.[5]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Calculate the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell killing) for each cell line.
-
Present the data in a structured table.
-
Table 1: Representative Data from NCI-60 Screen (Hypothetical)
| Cell Line | Cancer Type | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| Leukemia | ||||
| CCRF-CEM | Leukemia | 0.85 | 15.6 | >100 |
| K-562 | Leukemia | 1.10 | 18.2 | >100 |
| CNS Cancer | ||||
| SF-268 | CNS Cancer | 25.4 | >100 | >100 |
| U251 | CNS Cancer | 22.8 | >100 | >100 |
| Melanoma | ||||
| LOX IMVI | Melanoma | 0.52 | 12.1 | 89.5 |
| SK-MEL-5 | Melanoma | 0.78 | 14.3 | 95.2 |
This table presents hypothetical data to illustrate a selective effect on leukemia and melanoma cell lines.
| Phase II: Target Deconvolution and Mechanism of Action (MOA) Studies
Following the identification of sensitive cell lines, the next critical phase is to determine the compound's molecular target and mechanism of action. This process, known as target deconvolution, is essential for rational drug development. A multi-pronged approach combining direct biochemical and biophysical methods with computational inference provides the most robust path to target identification.[2][8]
Caption: A multi-pronged workflow for target identification and validation.
| Rationale for Target Class Hypothesis
The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[] Given the hypothetical sensitivity of melanoma cell lines (which often harbor kinase mutations like BRAF V600E), a kinase panel screen is a logical first step.[10] To provide orthogonal validation, the Cellular Thermal Shift Assay (CETSA) will be used. CETSA is a powerful biophysical method that confirms direct target engagement in a native cellular environment by measuring changes in protein thermal stability upon ligand binding.[11][12][13][14]
| Protocol: Kinase Panel Screen
Objective: To identify specific kinases that are inhibited by the compound.
Methodology:
-
Platform Selection: Utilize a reputable commercial kinase screening service (e.g., Eurofins Discovery's KinaseProfiler™ or Promega's ADP-Glo™ platform).[10][15][16] These platforms offer broad panels covering the human kinome.
-
Screening Design:
-
Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of >400 kinases.
-
Express results as Percent Inhibition relative to a control inhibitor (e.g., Staurosporine).
-
-
Follow-up:
-
For any kinases showing >50% inhibition, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
-
Data Analysis: Identify the most potent and selective kinase targets for further investigation.
| Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the compound to a putative target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact LOX IMVI melanoma cells with either vehicle (DMSO) or a saturating concentration (e.g., 10x GI₅₀) of this compound for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 min).
-
-
Protein Detection: Analyze the amount of the soluble putative target protein (e.g., BRAF V600E) remaining at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[12]
| Phase III: In Vivo Pharmacokinetics and Efficacy
Promising in vitro activity and a confirmed MOA are prerequisites for advancing to in vivo studies. This phase aims to assess the compound's behavior in a living system and its efficacy in a disease-relevant animal model.
| Rationale for Pharmacokinetic (PK) Studies
Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical for designing an effective in vivo dosing regimen.[17] A preliminary PK study in mice will establish key parameters like bioavailability and half-life, informing the dose and schedule for the efficacy study.[18][19]
| Protocol: Murine Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of the compound in mice following intravenous and oral administration.
Methodology:
-
Animals: Use healthy C57BL/6 mice (n=3 per time point per route).
-
Dosing:
-
Group 1 (IV): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Group 2 (PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via submandibular vein) at multiple time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8 hr; PO: 15, 30 min, 1, 2, 4, 8, 24 hr).[20]
-
Sample Analysis: Extract the compound from plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the parameters summarized in Table 2.
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates rate and extent of absorption |
| Tmax | Time to reach Cmax | Indicates rate of absorption |
| AUC | Area under the concentration-time curve | Represents total drug exposure |
| t₁/₂ | Elimination half-life | Determines dosing interval |
| F% | Oral Bioavailability | Percentage of oral dose reaching systemic circulation |
| Protocol: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the compound in an immunodeficient mouse model bearing human melanoma tumors.
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Methodology:
-
Animal Model: Use female NOD scid gamma (NSG™) mice, which are highly immunodeficient and support robust engraftment of human cells.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ LOX IMVI cells, resuspended in a 1:1 mixture of media and Matrigel®, into the right flank of each mouse. Matrigel is used to improve tumor take and growth rates.[21][22]
-
Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 per group).
-
Dosing Regimen:
-
Administer the compound or vehicle control daily via oral gavage for 21 days. Doses will be informed by the PK study and a prior maximum tolerated dose (MTD) study (not detailed here).
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: Volume = (length x width²)/2.
-
Monitor animal body weight twice weekly as an indicator of general toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint is reached when tumors in the control group reach the protocol-defined limit (e.g., 2000 mm³).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
At the end of the study, collect tumor tissue for pharmacodynamic (PD) analysis (e.g., Western blot to measure inhibition of the target pathway).
-
| Conclusion and Future Directions
This comprehensive framework provides a scientifically rigorous pathway for evaluating the preclinical efficacy of this compound. Successful completion of these phases will yield a robust data package detailing the compound's in vitro potency, mechanism of action, pharmacokinetic profile, and in vivo anti-tumor activity. Positive results will provide a strong rationale for advancing the compound into formal IND-enabling toxicology studies and further clinical development.
References
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-23. [Link]
-
Wikipedia. NCI-60. [Link]
-
National Cancer Institute. NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. [Link]
-
Sun, H., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol, 8(20), e3056. [Link]
-
University College London. Target Identification and Validation (Small Molecules). [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(9), 745-757. [Link]
-
Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. [Link]
-
Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen. [Link]
-
Fujii, I., et al. (2014). Affinity-based target identification for bioactive small molecules. MedChemComm, 5, 236-244. [Link]
-
Broad Institute. Small-molecule Target and Pathway Identification. [Link]
-
Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. [Link]
-
National Center for Biotechnology Information. (2018). Murine Pharmacokinetic Studies. PubMed, PMC6521687. [Link]
-
Stepanović, S., et al. (2000). A modified microtiter-plate test for quantification of staphylococcal biofilm formation. Journal of Microbiological Methods, 40(2), 175-179. [Link]
-
Reaction Biology. Kinase Screening & Profiling Service. [Link]
-
ResearchGate. Murine Pharmacokinetic Studies | Request PDF. [Link]
-
Pharma IQ. Kinase Profiling & Screening: Choosing a Biochemical Assay Platform. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1479, 169-191. [Link]
-
Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
-
CIBERONC. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]
-
Bio-protocol. BiTE® Xenograft Protocol. [Link]
-
Charles River Laboratories. In Vitro Assay Development Services. [Link]
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 59(1), 1-10. [Link]
-
Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
-
University of Nebraska Medical Center. Pharmacokinetics Protocol – Rodents. [Link]
-
The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols. [Link]
-
Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. [Link]
-
Galla, L., et al. (2022). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy, 66(12), e0093822. [Link]
-
Kula, J., et al. (2019). In vitro methods for testing antiviral drugs. Future Virology, 14(11), 757-774. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Betts, M. J., & Russell, R. B. (2003). Amino acid properties and consequences of substitutions. In Bioinformatics for Geneticists, 289-316. [Link]
-
CETSA®. (2021). CETSA. [Link]
Sources
- 1. Buy this compound | 193952-09-9 [smolecule.com]
- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NCI-60 - Wikipedia [en.wikipedia.org]
- 5. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. news-medical.net [news-medical.net]
- 14. CETSA [cetsa.org]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 21. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 22. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes & Protocols: 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic Acid in Drug Discovery and Development
Introduction: Unveiling a Scaffold of Therapeutic Potential
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – is a cornerstone of efficient medicinal chemistry. The isoxazole ring, a five-membered heterocycle, represents one such scaffold, present in a number of approved pharmaceuticals. This guide focuses on a specific, yet underexplored, isoxazole derivative: 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid .
While not a widely studied compound in its own right, its structural components—a reactive carboxylic acid handle, a stabilizing methyl group, and an electron-withdrawing trifluoromethyl group—make it a highly attractive starting point for the synthesis of novel therapeutic agents. Its close structural analogy to the core of the immunomodulatory drug Leflunomide suggests a wealth of potential applications, particularly in the realms of immunology, oncology, and anti-infective research.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the potential of this compound as a building block for new chemical entities, complete with synthetic protocols, biological assay guidelines, and a discussion of its potential mechanisms of action.
Part 1: The Isoxazole Core - A Privileged Scaffold in Medicinal Chemistry
The isoxazole moiety is a versatile scaffold in drug design due to its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions with biological targets. The presence of both a nitrogen and an oxygen atom in the ring allows for hydrogen bonding, while the aromatic character contributes to π-stacking interactions.
The subject of this guide, this compound, can be considered a highly functionalized and promising isoxazole scaffold. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the carboxylic acid provides a convenient point for chemical modification and derivatization.
Structural Relationship to Leflunomide and Teriflunomide
The significance of the isoxazole scaffold is exemplified by the drug Leflunomide and its active metabolite, Teriflunomide. Leflunomide, which features a 5-methylisoxazole-4-carboxamide core, undergoes in vivo ring-opening to form Teriflunomide.[1] Teriflunomide is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2][3] By inhibiting DHODH, Teriflunomide depletes the pyrimidine pool in rapidly proliferating cells, such as activated lymphocytes, leading to a cytostatic effect.[4][5] This mechanism of action underpins its efficacy in treating autoimmune diseases like multiple sclerosis and rheumatoid arthritis.[3][4]
The structural similarity between this compound and the core of Leflunomide provides a strong rationale for exploring its potential as a precursor to a new generation of DHODH inhibitors and other therapeutic agents.
Part 2: Hypothesized Biological Targets and Therapeutic Areas
Given its structural features and the known activities of related compounds, derivatives of this compound can be hypothesized to target several key biological pathways, opening up a range of therapeutic possibilities.
Primary Hypothesized Target: Dihydroorotate Dehydrogenase (DHODH)
The most direct hypothesis is that amide derivatives of this compound will exhibit inhibitory activity against DHODH. This is based on the well-established mechanism of Teriflunomide.[2][6] Inhibition of DHODH has therapeutic potential in:
-
Autoimmune Diseases: By arresting the proliferation of pathogenic T and B lymphocytes, DHODH inhibitors can dampen the inflammatory response in conditions such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.[3][4]
-
Oncology: Cancer cells have a high demand for pyrimidines to support their rapid proliferation. DHODH inhibition can thus be a viable anti-cancer strategy.
-
Virology: Some viruses rely on the host cell's pyrimidine synthesis machinery for their replication. DHODH inhibitors have shown promise as broad-spectrum antiviral agents.
Other Potential Targets and Therapeutic Areas
The isoxazole scaffold is known to interact with a variety of other biological targets. Therefore, derivatives of this compound could also be explored for activity against:
-
Janus Kinases (JAKs): The active metabolite of Leflunomide, A77 1726 (Teriflunomide), has been shown to inhibit JAK1 and JAK3, suggesting a potential for isoxazole derivatives in targeting inflammatory signaling pathways.[7]
-
Cyclooxygenase (COX) Enzymes: Some isoxazole-containing compounds have demonstrated anti-inflammatory effects through the inhibition of COX enzymes, which are involved in prostaglandin synthesis.[8]
-
Antimicrobial Targets: The isoxazole ring is a component of some antimicrobial agents, suggesting that derivatives of the title compound could be investigated for antibacterial or antifungal activity.[9]
Part 3: Experimental Protocols
This section provides detailed protocols for the synthesis and biological evaluation of derivatives of this compound.
Protocol 1: Synthesis of this compound
Reaction Scheme:
Caption: A plausible synthetic route to the target compound.
Step-by-Step Procedure:
-
Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) and triethyl orthoformate (1.2 equivalents).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess triethyl orthoformate and ethanol by distillation under reduced pressure to yield the crude intermediate.
-
-
Cyclization to form Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate:
-
Dissolve the crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate in ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) to the flask with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hydrolysis to this compound:
-
Dissolve the purified ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Protocol 2: Amide Library Synthesis
The carboxylic acid group of the title compound is an ideal handle for creating a library of amide derivatives for structure-activity relationship (SAR) studies.
Reaction Workflow:
Caption: Workflow for generating an amide library.
Step-by-Step Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 equivalents) or a combination of EDCI (1.1 equivalents) and HOBt (1.1 equivalents).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
-
Amide Coupling:
-
In a separate vial, dissolve the desired primary or secondary amine (1.2 equivalents) in the same solvent.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude amide by flash column chromatography or preparative HPLC to obtain the desired product.
-
Protocol 3: In Vitro DHODH Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of newly synthesized compounds against human DHODH.
Principle: This assay measures the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), by DHODH. The rate of DCIP reduction is proportional to the enzyme's activity.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone - cofactor
-
2,6-dichloroindophenol (DCIP) - chromogenic substrate
-
Assay buffer (e.g., Tris-HCl with Triton X-100)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the compound in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations
-
Recombinant human DHODH enzyme
-
-
Incubate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.
-
Part 4: Data Presentation and Interpretation
The results from the biological assays should be presented in a clear and concise manner to facilitate SAR analysis.
Table 1: Representative Data for a Hypothetical Amide Library
| Compound ID | R-group (Amine) | DHODH IC50 (µM) |
| Lead-001 | 4-Trifluoromethylaniline | 0.5 |
| Lead-002 | 4-Chloroaniline | 1.2 |
| Lead-003 | 4-Methoxyaniline | 5.8 |
| Lead-004 | Cyclohexylamine | >50 |
Interpretation of Results:
-
Structure-Activity Relationship (SAR): The data in Table 1 suggests that an electron-withdrawing group on the aniline ring (e.g., CF3, Cl) is favorable for DHODH inhibition. The potency decreases with an electron-donating group (OCH3) and is lost with an aliphatic amine (cyclohexylamine). This indicates that an aromatic ring with specific electronic properties is likely important for binding to the enzyme.
-
Lead Optimization: Based on these initial findings, further optimization could involve exploring a wider range of substituted anilines to improve potency and pharmacokinetic properties.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its structural similarity to the core of the successful drug Leflunomide provides a strong rationale for its investigation as a precursor to a new generation of DHODH inhibitors for the treatment of autoimmune diseases, cancer, and viral infections. The synthetic and screening protocols provided in this guide offer a solid foundation for researchers to begin exploring the therapeutic potential of this versatile chemical entity. Through systematic derivatization and biological evaluation, the full potential of the this compound scaffold in drug discovery can be unlocked.
References
- Vertex AI Search. Teriflunomide's Mechanism: How This Immunomodulatory Agent Impacts Disease Treatment.
- National Center for Biotechnology Information. Teriflunomide - PMC.
- Wikipedia. Teriflunomide.
- PubMed Central. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis.
- PubMed. A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases.
- Patsnap Synapse. What is the mechanism of Teriflunomide?.
- MedchemExpress.com. Teriflunomide (A77 1726) | Leflunomide Active Metabolite.
- PubMed. The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes.
- Smolecule. Buy this compound | 193952-09-9.
- PubMed. The active metabolite of leflunomide, A77 1726, increases proliferation of human synovial fibroblasts in presence of IL-1beta and TNF-alpha.
- PubMed. The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1.
- ACS Publications. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry.
- Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
- ChemicalBook. ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis.
- Journal of the American Chemical Society. General synthesis of 4-isoxazolecarboxylic acids.
Sources
- 1. Teriflunomide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 7. A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy this compound | 193952-09-9 [smolecule.com]
- 10. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 11. ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Developing Structure-Activity Relationship (SAR) Studies for 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic Acid Analogs
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a privileged five-membered heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of FDA-approved drugs, including the anti-inflammatory agent Leflunomide and the COX-2 inhibitor Valdecoxib.[2] The 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid core, in particular, presents a synthetically tractable and functionally rich template for generating diverse chemical libraries. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the carboxylic acid provides a versatile handle for extensive chemical modification.
This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing a robust Structure-Activity Relationship (SAR) campaign for analogs derived from this core scaffold. We will move beyond simple procedural lists to explain the underlying rationale for experimental design, from analog synthesis to a tiered biological evaluation cascade.
Deconstruction of the Core Scaffold for SAR Exploration
A successful SAR study begins with a logical deconstruction of the lead molecule into distinct regions for chemical modification. For the this compound scaffold, we identify three primary vectors for diversification. Understanding how modifications at these positions influence biological activity is the central goal of the SAR campaign.
-
Vector 1 (R¹): The 3-Methyl Position: This position allows for probing steric tolerance and hydrophobic interactions within the target's binding pocket.
-
Vector 2 (R²): The 5-Trifluoromethyl Position: While the CF₃ group is often critical, exploring its bioisosteric replacement can modulate potency, selectivity, and physicochemical properties.
-
Vector 3 (R³): The 4-Carboxylic Acid Position: This is the most common and synthetically accessible point for generating diversity. Converting the acid to amides, esters, or other functional groups dramatically alters polarity, hydrogen bonding potential, and overall molecular shape.
Caption: Key diversification points on the isoxazole scaffold.
Synthetic Strategy: Amide Coupling as a Primary Tool
The conversion of the carboxylic acid at the C4 position into a diverse library of amides is a robust and highly effective strategy for initial SAR exploration. Amide bonds are stable and introduce opportunities for new hydrogen bond donor/acceptor interactions. The following protocol details a standard and reliable method for amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP).[5][6]
Protocol 3.1: General Procedure for Isoxazole-Carboxamide Synthesis
This protocol describes the coupling of the parent acid with a representative amine (e.g., 4-fluoroaniline).
Materials:
-
This compound (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Desired primary or secondary amine (e.g., 4-fluoroaniline) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Add DMAP (0.2 eq) followed by EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes. The formation of an active O-acylisourea intermediate occurs during this step.
-
In a separate vial, dissolve the chosen amine (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the amine solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic and basic washes remove unreacted starting materials and coupling agents.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure isoxazole-carboxamide analog.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and HRMS to confirm its structure and purity.[2][7]
Caption: A tiered workflow for biological evaluation of analogs.
Protocol 5.1: Tier 1 - Cell Proliferation Assay (MTT-Based)
This protocol assesses the general cytotoxic or anti-proliferative effect of the synthesized analogs on a cancer cell line (e.g., MCF-7, A549). [1][5] Materials:
-
Selected cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
96-well flat-bottom cell culture plates
-
Synthesized isoxazole analogs (dissolved in DMSO to 10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF) or DMSO
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the isoxazole analogs in growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds (or vehicle control). Include wells with medium only (blank) and cells with vehicle (100% viability control).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 15 minutes and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data using non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value for each compound.
Protocol 5.2: Tier 2 - In Vitro COX-2 Enzyme Inhibition Assay
If the intended target is an enzyme, such as Cyclooxygenase-2 (COX-2), a direct enzymatic assay is required to confirm on-target activity and determine the inhibition constant (Kᵢ). [8][9] Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 inhibitor screening assay kit (commercially available, e.g., from Cayman Chemical)
-
Arachidonic acid (substrate)
-
Test compounds (analogs) and a known COX-2 inhibitor (e.g., Celecoxib)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the assay kit. A typical procedure involves:
-
Add assay buffer, heme, and the enzyme to the wells.
-
Add the test compounds (isoxazole analogs) at various concentrations or a vehicle control (DMSO).
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a specified time (e.g., 2 minutes). The enzyme will convert arachidonic acid to PGG₂, which is then reduced to PGH₂. The kit's colorimetric probe will react with PGH₂ to produce a fluorescent or colorimetric signal.
-
Stop the reaction and measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Data Integration and SAR Interpretation
The final step is to collate the chemical and biological data to derive meaningful SAR. By comparing the IC₅₀ values of analogs with their structural differences, clear trends can emerge.
Example SAR Table (Hypothetical Data):
| Analog ID | R³ (4-pos Amide) | Primary Assay IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Interpretation / Next Steps |
| LEAD-001 | -OH | > 50 | > 50 | Inactive parent acid. |
| LIB-A01 | -NH-(4-F-Ph) | 5.2 | 2.1 | Good starting point. The 4-F-phenyl group is well-tolerated. |
| LIB-A02 | -NH-(4-MeO-Ph) | 15.8 | 9.5 | Electron-donating group decreases activity. [1] |
| LIB-A03 | -NH-(cyclohexyl) | 1.1 | 0.45 | Significant potency increase. A non-planar hydrophobic group is highly favorable. |
| LIB-A04 | -N(Me)(Ph) | 45.1 | 33.7 | Loss of H-bond donor is detrimental to activity. |
| LIB-B02 | R¹=-cyclopropyl, R³=-NH-(4-F-Ph) | 2.5 | 0.98 | Replacing 3-methyl with cyclopropyl doubles potency, suggesting a constrained pocket is preferred. |
From this hypothetical data, a clear SAR emerges: a hydrogen bond donor on the amide is essential, and a non-planar hydrophobic group is preferred as the amide substituent. This insight directly informs the design of the next generation of analogs, focusing on exploring more diverse aliphatic and alicyclic amines at the R³ position.
References
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
-
Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed. [Link]
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Publishing. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]
-
Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. ResearchGate. [Link]
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Nature. [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. National Institutes of Health. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmaceutical Research. [Link]
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. National Institutes of Health. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. National Institutes of Health. [Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpca.org [ijpca.org]
- 3. ijcrt.org [ijcrt.org]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
use of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid in agrochemical research
Application Notes & Protocols for Agrochemical Research
Topic: 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Introduction: Unlocking the Potential of a Privileged Scaffold
In the continuous search for novel and effective crop protection agents, certain chemical motifs consistently emerge as "privileged scaffolds"—structures that are predisposed to biological activity. The isoxazole ring system is one such scaffold, forming the core of numerous commercial agrochemicals.[1] This guide focuses on This compound , a compound that combines three key features suggesting significant potential in agrochemical discovery:
-
The Isoxazole Core: A five-membered aromatic heterocycle that provides a stable, rigid framework for orienting other functional groups. Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3]
-
The Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a cornerstone of modern pesticide design.[4] Its high electronegativity and metabolic stability can dramatically enhance a molecule's binding affinity, cellular uptake, and resistance to degradation by the target pest, often leading to increased potency and longevity of action.[5][6]
-
The Carboxylic Acid Moiety: While the carboxylic acid itself may possess some activity, its primary role in this context is that of a versatile chemical handle. It is an ideal precursor for derivatization into esters or, more critically, carboxamides . This transformation is essential, as many of the most successful isoxazole-based fungicides are carboxamides that target crucial metabolic enzymes.[7][8]
This document serves as a comprehensive technical guide for researchers, providing the scientific rationale and detailed experimental protocols to investigate this compound and its derivatives as potential lead compounds in agrochemical research and development.
Synthesis and Strategic Derivatization
The parent carboxylic acid is the starting point for building a library of potential active ingredients. The most critical derivatization pathway for fungicidal discovery is its conversion to a series of anilide carboxamides.
Proposed Synthetic Pathway
A common and effective method for creating the isoxazole-4-carboxylic acid core involves a 1,3-dipolar cycloaddition reaction.[7] The subsequent conversion of the acid to an amide is typically achieved via an acid chloride intermediate.
Caption: Proposed synthetic workflow for the target acid and its active carboxamide derivatives.
Causality: The conversion to carboxamides is not merely a routine derivatization. It is a strategic step based on the established mechanism of action for a major class of fungicides. The amide bond and the substituted phenyl ring are critical for docking into the active site of the target enzyme, Succinate Dehydrogenase.
Hypothesized Mechanism of Action: A Succinate Dehydrogenase Inhibitor (SDHI)
The structural similarity of N-phenyl-isoxazole-carboxamides to numerous commercial fungicides strongly suggests a primary mode of action as a Succinate Dehydrogenase Inhibitor (SDHI) .[9]
SDHIs function by interrupting cellular respiration at Complex II of the mitochondrial electron transport chain.[10]
-
The Target: Succinate Dehydrogenase (SDH) is a multi-subunit enzyme essential for both the Krebs cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate.[10]
-
The Inhibition: SDHI fungicides bind to the ubiquinone (UQ) binding site within the SDH enzyme complex.[10] This physically blocks the natural substrate, preventing electron transfer from succinate to the rest of the respiratory chain.
-
The Result: The blockage halts ATP production, starving the fungal cells of energy and leading to rapid cessation of growth and, ultimately, cell death.
Caption: Mechanism of action of SDHI fungicides at Complex II of the mitochondrial respiratory chain.
Experimental Protocols
A tiered screening approach is recommended to efficiently evaluate the potential of the synthesized compounds.
Tier 1 Protocol: In Vitro Fungicidal Mycelial Growth Assay
This primary screen rapidly assesses the intrinsic activity of compounds against key fungal pathogens using the poisoned food technique.[11][12]
Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds against the radial growth of pathogenic fungi on an artificial medium.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO or acetone) at a high concentration (e.g., 10,000 ppm).
-
Actively growing cultures of target fungi (e.g., Botrytis cinerea, Alternaria alternata, Sclerotinia sclerotiorum, Rhizoctonia solani).[7]
-
Positive Control: A commercial SDHI fungicide (e.g., Boscalid).
-
Sterile cork borer (5 mm diameter)
-
Incubator (25°C)
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool in a water bath to approximately 50-55°C.
-
Compound Dosing (Poisoning the Food):
-
For each test compound and concentration, pipette the required volume of stock solution into a sterile Petri dish to achieve the desired final concentrations (e.g., 100, 33.3, 11.1, 3.7, 1.2 ppm).
-
Prepare a Solvent Control dish containing only the maximum volume of solvent used.
-
Prepare a Negative Control dish with no additions.
-
Prepare a Positive Control series with the reference fungicide.
-
Pour approximately 20 mL of the cooled PDA into each dish. Swirl immediately and gently to ensure homogenous mixing of the compound.[12] Allow plates to solidify completely in a laminar flow hood.
-
-
Inoculation:
-
Using the sterile cork borer, cut a 5 mm agar plug from the leading edge of an actively growing fungal culture.
-
Place the agar plug, mycelium-side down, in the center of each prepared Petri dish.
-
-
Incubation: Seal the plates with paraffin film and place them in an incubator at 25°C in the dark.
-
Data Collection:
-
Incubate until the fungal growth in the Negative Control plate has reached the edge of the dish.
-
Measure two perpendicular diameters of the fungal colony on each plate. Average these to get the mean diameter.
-
-
Data Analysis:
-
Calculate the Percent Inhibition of radial growth for each concentration using the formula: % Inhibition = [(Diameter_Control - Diameter_Treatment) / Diameter_Control] x 100
-
Plot the % Inhibition against the log of the compound concentration.
-
Use a suitable statistical software (e.g., Prism, R) to perform a non-linear regression (dose-response curve) and calculate the EC₅₀ value for each compound.
-
Tier 2 Protocol: Whole-Plant Herbicidal Screening
While the primary hypothesis is fungicidal activity, the isoxazole scaffold warrants broader screening. This protocol outlines a basic whole-plant assay.[13]
Objective: To assess the pre- and post-emergence herbicidal activity of test compounds.
Materials:
-
Test species: one monocot (e.g., Avena fatua - wild oat) and one dicot (e.g., Amaranthus retroflexus - redroot pigweed).
-
Pots, soil mix, and greenhouse or growth chamber facilities.
-
Automated track sprayer for uniform application.[14]
Procedure:
-
Pre-Emergence:
-
Sow seeds of test species in pots.
-
Immediately after sowing, spray the soil surface with the test compound at a high rate (e.g., 2000 g a.i./ha).
-
Include untreated and solvent controls.
-
Grow plants under controlled conditions for 2-3 weeks.
-
-
Post-Emergence:
-
Sow seeds and grow plants until they reach the 2-3 leaf stage.[13]
-
Spray the foliage with the test compound at the same rate.
-
Return plants to controlled conditions for 2-3 weeks.
-
-
Assessment: Visually assess plant injury on a scale of 0% (no effect) to 100% (plant death) compared to the untreated control.[15] Compounds showing significant injury (>80%) at the high rate can be advanced to dose-response studies.
Data Presentation and Interpretation
Clear data presentation is crucial for making informed decisions. The primary screening data should be tabulated to compare the activity of the parent acid with its carboxamide derivatives.
Table 1: Hypothetical In Vitro Fungicidal Activity (EC₅₀ in µg/mL)
| Compound ID | R-Group on Amide | Botrytis cinerea | Sclerotinia sclerotiorum | Alternaria alternata |
| Parent Acid | -OH | >100 | >100 | >100 |
| Derivative 1 | Phenyl | 25.4 | 18.9 | 45.1 |
| Derivative 2 | 2-Chlorophenyl | 1.8 | 0.9 | 5.2 |
| Derivative 3 | 2-Methylphenyl | 4.5 | 3.1 | 12.6 |
| Derivative 4 | 3,4-Dichlorophenyl | 15.8 | 11.2 | 33.7 |
| Boscalid (Ref.) | - | 2.1 | 1.1 | 6.8 |
Interpretation:
-
The parent carboxylic acid is inactive, confirming the necessity of derivatization.
-
All carboxamide derivatives show some level of fungicidal activity.
-
Derivative 2 , with a 2-chlorophenyl group, shows outstanding potency, exceeding that of the commercial standard Boscalid against the target pathogens. This compound is identified as a "hit" and becomes the priority for further investigation and optimization.
Structure-Activity Relationship (SAR) and Lead Optimization Workflow
The initial hit provides the foundation for a systematic SAR study to design a lead candidate with optimal properties.
Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies and lead optimization.
Conclusion and Future Directions
This compound represents a highly promising scaffold for the development of novel agrochemicals, particularly fungicides. The protocols outlined in this guide provide a robust framework for:
-
Synthesizing the core structure and its critical carboxamide derivatives.
-
Screening for fungicidal and other potential pesticidal activities.
-
Validating the hypothesized SDHI mechanism of action.
-
Conducting systematic SAR studies to optimize biological performance.
A successful hit, such as "Derivative 2" from the hypothetical data, would proceed to advanced testing, including greenhouse trials on infected plants to assess curative and preventative activity, profiling against a wider range of plant pathogens to determine the activity spectrum, and preliminary safety and toxicological evaluations.
References
-
ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
-
V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. Retrieved from [Link]
- Google Patents. (2001, August 23). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
-
PubMed Central (PMC). (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Retrieved from [Link]
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxazole and Isoxazole Chemistry in Crop Protection | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates with reduced sensitivity. Retrieved from [Link]
-
ACS Publications. (2025, February 22). Novel Synthetic Method and Insecticidal Evaluation of CF3-Containing Polycyclic Neonicotinoid Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
PubMed Central (PMC). (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]
- Google Patents. (n.d.). EP2365751A1 - Isoxazole derivatives for use as fungicides.
-
PubMed Central (PMC). (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
-
APS Journals. (2023, July 25). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. Retrieved from [Link]
-
European Weed Research Society. (2017, October 13). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]
-
Frontiers. (2022, August 4). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Retrieved from [Link]
- Google Patents. (n.d.). CN113056455A - Isoxazole carboxamide compounds and uses thereof.
-
PennState Extension. (n.d.). Testing for and Deactivating Herbicide Residues. Retrieved from [Link]
-
ResearchGate. (2025, July 13). (PDF) Laboratory bioassay of four fungicides against mycelial growth of Alternaria brassicae. Retrieved from [Link]
-
ES Food & Agroforestry. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]
-
UGD Publishing System. (2025, June 15). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
PubMed. (2025, April 16). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Retrieved from [Link]
-
Patsnap. (n.d.). Isoxazole carboxamide compounds and uses thereof - Eureka. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical Sciences. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
International Journal of Pure & Applied Bioscience. (2017, April 1). In- vitro Bioassay of Fungicides, Bioagents, Botanicals and Its Against Pyricularia grisea (Cooke) Sacc.. Retrieved from [Link]
-
JoVE. (2015, January 28). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. Retrieved from [Link]
-
AHDB. (1999, June). Detecting herbicide resistance. Retrieved from [Link]
-
ResearchGate. (2025, December 3). (PDF) Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. Retrieved from [Link]
-
APS Journals. (n.d.). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. Retrieved from [Link]
-
PubMed Central (PMC). (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]
-
PubMed. (2019, November 27). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. EP2365751A1 - Isoxazole derivatives for use as fungicides - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. js.ugd.edu.mk [js.ugd.edu.mk]
- 9. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpab.com [ijpab.com]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 15. hracglobal.com [hracglobal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoromethylated Isoxazoles
Welcome to the technical support center for the synthesis of trifluoromethylated isoxazoles. As a Senior Application Scientist, I've seen firsthand the unique challenges that the trifluoromethyl (CF₃) group introduces into synthetic schemes. Its powerful electron-withdrawing nature and steric bulk can significantly alter reaction pathways, often leading to unexpected outcomes. This guide is designed to provide practical, field-proven solutions to the common problems encountered by researchers in this area. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you not only to solve your immediate experimental hurdles but also to build a more intuitive understanding for future success.
Troubleshooting Guide: Common Synthesis Problems
This section addresses the most frequent issues reported by chemists working on trifluoromethylated isoxazole synthesis. The format is designed for quick problem identification and resolution.
Q1: My yield of 3-trifluoromethyl-5-substituted isoxazole is consistently low, and I'm isolating a significant amount of a crystalline byproduct. What is happening and how can I fix it?
A1: The most common cause for this issue is the dimerization of the key intermediate, trifluoromethyl nitrile oxide (CF₃CNO), to form 3,4-bis(trifluoromethyl)furoxan.
Causality: Trifluoromethyl nitrile oxide is a highly reactive 1,3-dipole. Its formation is typically achieved by the dehydrohalogenation of a trifluoroacetohydroximoyl halide precursor. The desired reaction is a [3+2] cycloaddition with your alkyne (a bimolecular reaction). However, this reactive intermediate can also rapidly dimerize with itself to form the stable furoxan byproduct. This dimerization is a second-order process, meaning its rate is proportional to the square of the nitrile oxide concentration.
The core of the problem is that if the concentration of the in situ generated trifluoromethyl nitrile oxide becomes too high, the rate of dimerization can outcompete the rate of cycloaddition with your dipolarophile (the alkyne). This is a frequent issue when the base used for dehydrohalogenation is added all at once (batch addition).
Troubleshooting Protocol:
-
Control the Nitrile Oxide Concentration: The most effective solution is to maintain a low, steady-state concentration of the trifluoromethyl nitrile oxide intermediate. This is achieved by slowing down its generation to match the rate of its consumption in the cycloaddition.
-
Action: Instead of adding the base (e.g., triethylamine, Et₃N) in one portion, add it slowly to the reaction mixture containing the hydroximoyl halide precursor and the alkyne. The best practice is to use a syringe pump to add a solution of the base over several hours (typically 2-4 hours).[1][2] This ensures the nitrile oxide is consumed as it is formed, minimizing its ability to dimerize.
-
-
Optimize Reaction Stoichiometry: Ensure the dipolarophile is not the limiting reagent.
-
Action: Use a slight excess of the alkyne (1.5 to 2.0 equivalents) relative to the nitrile oxide precursor.[3] This increases the probability of a successful cycloaddition event over dimerization.
-
-
Solvent Choice: The choice of solvent can influence the relative rates of the two competing reactions.
-
Action: Toluene is often a reliable solvent for these reactions.[3] Avoid highly polar solvents that might overly stabilize the nitrile oxide and potentially favor dimerization in some cases.
-
Below is a workflow diagram to guide your troubleshooting process for this specific issue.
Caption: Troubleshooting workflow for furoxan side-product formation.
Q2: My reaction of a trifluoromethyl-β-diketone with hydroxylamine is giving me a mixture of two isoxazole regioisomers. How can I achieve regioselectivity?
A2: This is a classic challenge stemming from the two electrophilic carbonyl carbons in the β-diketone. Regioselectivity is dictated by the relative reactivity of the carbonyl group adjacent to the CF₃ group versus the one adjacent to the other substituent (R-group).
Causality: The synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine proceeds via a condensation-cyclization mechanism. Hydroxylamine first attacks one of the carbonyl carbons. The strong electron-withdrawing effect of the CF₃ group makes the adjacent carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.
-
General Rule: Nucleophilic attack will preferentially occur at the carbonyl carbon bonded to the trifluoromethyl group. This leads to the formation of the 5-CF₃-isoxazole isomer as the major product.[4][5]
However, this selectivity can be compromised by steric hindrance or competing electronic effects from the other substituent.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Reducing the temperature can enhance the kinetic selectivity of the reaction, favoring attack at the more electrophilic center.
-
Action: Run the reaction at 0 °C or even -20 °C instead of room temperature or reflux. Monitor the reaction progress by TLC, as the reaction time will be longer.
-
-
pH Control: The pH of the reaction medium is critical. The reaction is often performed under slightly acidic or basic conditions.
-
Action: If using hydroxylamine hydrochloride, a weak base like sodium acetate or pyridine is used to liberate free hydroxylamine. The choice and amount of base can fine-tune the pH. Experiment with different bases (e.g., NaHCO₃ vs. pyridine) to see if regioselectivity improves. In some cases, a buffered system may provide more reproducible results.
-
-
Solvent Polarity: The solvent can influence the tautomeric equilibrium of the β-diketone (keto-enol forms) and the reactivity of the nucleophile.
-
Action: Screen different solvents. While ethanol or methanol are common, trying a less polar solvent like THF or a biphasic system might alter the selectivity. For trifluoromethylated substrates, solubility can be an issue in water, so using a mixture of water and an organic solvent like methanol might be necessary.[5]
-
Data Summary: Expected Regiochemical Outcome
| R-group on β-diketone | Electronic Effect | Steric Hindrance | Expected Major Isomer | Rationale |
| Methyl (-CH₃) | Electron-donating | Low | 5-CF₃-3-CH₃-isoxazole | CF₃ group's inductive effect dominates, directing attack. |
| Phenyl (-Ph) | EWD (inductive), ED (resonance) | Medium | 5-CF₃-3-Ph-isoxazole | CF₃ group's inductive effect is stronger. |
| tert-Butyl (-C(CH₃)₃) | Electron-donating | High | Mixture, or selectivity erodes | Steric hindrance at the R-carbonyl can compete with the electronic activation at the CF₃-carbonyl. |
| Methoxy (-OCH₃) | EWD (inductive), ED (resonance) | Low | 5-CF₃-3-OCH₃-isoxazole | Strong electronic pull of CF₃ group is the primary director. |
Q3: I am attempting a direct trifluoromethylation of a pre-formed isoxazole ring, but the reaction is failing or giving a complex mixture. Why is this so difficult?
A3: Direct trifluoromethylation of electron-deficient heterocycles like isoxazoles is challenging due to the ring's inherent low nucleophilicity.
Causality: Many common trifluoromethylation methods, especially radical-based approaches (e.g., using Togni's reagent or CF₃SO₂Cl), work best on electron-rich or neutral aromatic systems. The isoxazole ring is electron-deficient, which deactivates it towards electrophilic or radical attack. Furthermore, the reagents themselves can be unstable or interact with the nitrogen and oxygen heteroatoms, leading to ring opening or decomposition.
Alternative Strategies (Building Block Approach):
Instead of post-synthesis modification, it is almost always more efficient and reliable to construct the ring using a trifluoromethyl-containing building block. This is the most authoritative and widely practiced approach in the field.[6]
-
[3+2] Cycloaddition: This is the most robust and versatile method.
-
Condensation with CF₃-β-Diketones:
-
Using Trifluoromethyl-α,β-ynones:
The following diagram illustrates the decision-making process for synthesizing a trifluoromethylated isoxazole.
Caption: Decision tree for selecting a synthetic route.
Frequently Asked Questions (FAQs)
Q: What are the best practices for purifying trifluoromethylated isoxazoles by column chromatography?
A: Fluorinated compounds often have different physical properties than their non-fluorinated analogs. They can be more volatile and less polar.
-
Co-spotting on TLC: These compounds can sometimes co-elute with non-polar byproducts like grease. Always co-spot your crude mixture with the starting materials on the TLC plate to accurately gauge separation.
-
Solvent Systems: Standard hexane/ethyl acetate systems are usually effective. However, due to the lower polarity, you may need to use a lower percentage of the polar solvent (ethyl acetate) than you would for a non-fluorinated analog.
-
Volatility: Be cautious during solvent removal under reduced pressure (rotary evaporation). Low molecular weight trifluoromethylated isoxazoles can be volatile. Use a cold water bath and avoid high vacuum or heat to prevent loss of your product.[3]
-
Dry Loading: For difficult separations, consider adsorbing your crude material onto a small amount of silica gel and dry-loading it onto the column. This can often improve resolution.
Q: Are there any specific safety precautions for generating trifluoromethyl nitrile oxide?
A: Yes. While the intermediate is generated in situ and not isolated, its precursors and potential side products require care.
-
Precursors: Trifluoroacetohydroximoyl halides can be lachrymatory and should be handled in a well-ventilated fume hood.
-
Base Addition: The dehydrohalogenation reaction can be exothermic. Slow addition of the base, as recommended for yield improvement, also serves as a critical safety control to manage the reaction temperature.
-
Pressure: While not common, if the reaction is run in a sealed vessel, ensure a pressure-relief mechanism is available, as gas evolution can occur. It is generally safer to run these reactions under an inert atmosphere (e.g., Argon) with an oil bubbler to vent any excess pressure.
Key Experimental Protocol
Protocol: Regioselective Synthesis of 5-Phenyl-3-(trifluoromethyl)isoxazole via Controlled in situ Generation of Trifluoromethyl Nitrile Oxide
This protocol is adapted from established methodologies and emphasizes the slow addition technique to maximize yield and minimize furoxan formation.[1][2][3]
Materials:
-
Trifluoroacetohydroximoyl bromide
-
Phenylacetylene
-
Triethylamine (Et₃N), freshly distilled
-
Toluene, anhydrous
-
Standard glassware, syringe pump, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an Argon atmosphere, and a rubber septum.
-
Reagent Charging: To the flask, add trifluoroacetohydroximoyl bromide (1.0 eq) and anhydrous toluene (to make a ~0.3 M solution). Add phenylacetylene (2.0 eq).
-
Prepare Base Solution: In a separate, dry flask, prepare a solution of triethylamine (2.0 eq) in anhydrous toluene. Load this solution into a syringe and place it on a syringe pump.
-
Slow Addition: Insert the syringe needle through the septum of the reaction flask. Begin the slow, dropwise addition of the triethylamine solution via the syringe pump over a period of 2 hours while stirring the reaction mixture vigorously at room temperature. A white precipitate (triethylammonium bromide) will form.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 10% EtOAc/hexane). The starting alkyne spot should disappear and a new, UV-active product spot should appear. Let the reaction stir for an additional 1-2 hours after the addition is complete to ensure full conversion.
-
Workup: Upon completion, add hexane (approx. 5 volumes) to the reaction mixture to further precipitate the ammonium salt. Filter the mixture through a pad of celite, washing the filter cake with additional hexane.
-
Purification: Combine the filtrates and concentrate the solvent under reduced pressure (using a cold water bath). The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-phenyl-3-(trifluoromethyl)isoxazole.
References
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). MDPI.
- Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Trifluoromethyl
- Efficient approach for regioselective synthesis of new trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles. (2017). Sci-Hub.
- Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. PMC - NIH.
- Exploring the impact of trifluoromethyl (–CF₃) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Publishing.
- (A) Synthesis of 4-(trifluoromethyl)isoxazoles and (B)... (2024).
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). PubMed.
- Regio- and stereo-selective synthesis of trifluoromethylated isoxazolidines by 1,3-dipolar cycloaddition of 1,1,1-trifluoro-3-phenylsulfonylpropene with nitrones, and their conversion into trifluoromethylated syn-3-amino alcohols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH.
- Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents. (2021). Semantic Scholar.
- Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022). MDPI.
- Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022).
- Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalis
- Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022). NIH.
- Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H aryl
- Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes. (2013). PMC - NIH.
- Isoxazole synthesis. Organic Chemistry Portal.
- Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H aryl
- Synthesis of trifluoromethylated isoxazolidines: 1,3-dipolar cycloaddition of nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes. (2013). PubMed.
- Synthesis of Trifluoromethylated Isoxazoles and Their Elaboration Through Inter- and Intra-molecular C-H Arylation.
Sources
- 1. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. [repository.cam.ac.uk]
- 2. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
optimizing reaction conditions for isoxazole synthesis
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in isoxazole synthesis. The isoxazole ring is a critical scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory parecoxib and the antibiotic sulfamethoxazole.[1] However, its synthesis can present challenges related to yield, purity, and regioselectivity. This center is structured to address these specific issues with actionable troubleshooting advice, detailed protocols, and mechanistic explanations to empower your experimental success.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during isoxazole synthesis.
Q1: What are the primary synthetic routes for isoxazole derivatives?
A1: The two most common and versatile methods for synthesizing the isoxazole ring are:
-
Reaction of 1,3-dicarbonyl compounds with hydroxylamine: Known as the Claisen Isoxazole Synthesis, this method involves the condensation of a 1,3-diketone, β-ketoester, or a related compound with hydroxylamine.[2][3]
-
1,3-Dipolar Cycloaddition: This is a [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[2][4] This method is often noted for its high efficiency and regioselectivity.[2]
Q2: My reaction yield is very low or non-existent. What are the first things to check?
A2: Low or no yield can be attributed to several factors, from starting material integrity to reaction conditions.[2] A systematic troubleshooting approach is crucial.
-
Starting Material Integrity: Confirm the purity of your starting materials. 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact reactivity.[2][5] For cycloadditions, ensure the stability of the alkyne and the nitrile oxide precursor.[2]
-
Inefficient Nitrile Oxide Generation (for 1,3-Dipolar Cycloaddition): The choice of base (e.g., triethylamine) and solvent is critical for generating the nitrile oxide in situ.[6] Ensure the quality of the precursor, such as the aldoxime or hydroximoyl chloride.[6]
-
Intermediate Stability: Nitrile oxides are susceptible to dimerization, forming furoxans as a major byproduct, especially at high concentrations.[2][6] To minimize this, generate the nitrile oxide in situ and ensure the alkyne is readily available to react. Slow addition of the nitrile oxide precursor can also prevent dimerization.[2]
Q3: My isoxazole product seems to be decomposing during workup or purification. Why?
A3: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions:
-
Strongly Basic Conditions: Some isoxazoles may undergo ring-opening.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.
-
Photochemical Conditions: UV irradiation can induce ring rearrangement.[2]
-
Transition Metals: Certain metals may catalyze the cleavage of the N-O bond.[2]
Troubleshooting Guide: Common Experimental Issues
This section provides a deeper dive into specific, complex problems, offering logical workflows and detailed solutions.
Problem 1: Poor Regioselectivity - A Mixture of Isoxazole Isomers
The formation of regioisomers is a frequent challenge, particularly with unsymmetrical 1,3-dicarbonyls or in 1,3-dipolar cycloadditions.[2] Regioselectivity is governed by the steric and electronic properties of the reactants and the reaction conditions.[2][7]
Logical Troubleshooting Workflow
A decision-making process is essential to address regioselectivity issues effectively. The choice of strategy depends heavily on the synthetic method being employed.
Caption: A decision-making flowchart for addressing regioselectivity issues.
Solutions & Scientific Rationale
-
Substrate Modification: Using β-enamino diketones instead of traditional 1,3-dicarbonyls can offer superior regiochemical control due to their well-defined 1,3-dielectrophilic system.[1]
-
Solvent and pH Control: The polarity of the solvent can significantly influence the regioisomeric ratio. For instance, in the reaction of β-enamino diketones with hydroxylamine, protic solvents like ethanol can favor one isomer, while aprotic solvents like acetonitrile can favor another.[2] The pH of the medium in the Claisen synthesis can also be a determining factor in the product ratio.[2]
-
Catalysis: For 1,3-dipolar cycloadditions with terminal alkynes, copper(I) catalysts are well-established for achieving high regioselectivity, favoring the 3,5-disubstituted isomer.[8] For challenging 3,4-disubstituted isoxazoles, reacting β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be effective.[8]
Data-Driven Optimization
The following table summarizes the effect of reaction conditions on the regioselective synthesis of isoxazoles from a β-enamino diketone, demonstrating the practical impact of the variables discussed.[2]
| Entry | Solvent | Base | Lewis Acid (BF₃·OEt₂) | Ratio (2a:3a) | Isolated Yield (%) |
| 1 | EtOH | - | - | 30:70 | 85 |
| 2 | MeCN | - | - | 75:25 | 83 |
| 3 | MeCN | Pyridine | 2.0 equiv. | 90:10 | 79 |
| 4 | H₂O/EtOH (1:1) | - | - | 20:80 | 80 |
Data adapted from a study on β-enamino diketones.[1]
Problem 2: Product Purification Challenges
Purifying crude isoxazole products can be difficult due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[2]
Strategies for Effective Purification
-
Column Chromatography: This remains the most common purification method.[2]
-
Solvent System Screening: Systematically screen solvent systems using Thin-Layer Chromatography (TLC) to achieve optimal separation. Sometimes, a three-solvent mixture or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve resolution.[2]
-
Alternative Stationary Phases: If silica gel provides poor separation, consider using alumina (acidic, basic, or neutral) or reverse-phase silica.[2]
-
-
Crystallization: If the desired product is a solid, crystallization is a highly effective method for purification. Experiment with various solvent systems to induce the crystallization of the target isomer.[2]
-
Preparative TLC/HPLC: For particularly challenging separations, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be employed, though they are often better suited for smaller scales.[2]
-
Chemical Derivatization: In some instances, it may be possible to selectively react one isomer to form a derivative that is easier to separate. The protecting group can subsequently be removed to yield the pure isomer.[2]
Experimental Protocols
This section provides standardized, step-by-step methodologies for key isoxazole synthesis reactions.
Protocol 1: Synthesis from Chalcones and Hydroxylamine
This two-step procedure involves the initial synthesis of a chalcone (an α,β-unsaturated ketone) followed by its cyclization with hydroxylamine.[9][10]
Step A: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve the appropriate aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours, monitoring reaction progress by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
Step B: Isoxazole Formation
-
Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.[2] Some protocols may include a base like sodium acetate.[9]
-
After refluxing for several hours (monitor by TLC), cool the reaction mixture.
-
Pour the mixture into crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Microwave-Assisted 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition with an alkyne under microwave irradiation, which can significantly reduce reaction times.[2][11]
Procedure
-
In a microwave-safe vial, combine the aldoxime (1.0 eq.), the alkyne (1.2 eq.), and an oxidizing agent (e.g., N-chlorosuccinimide or a hypervalent iodine reagent).[8][12]
-
Add a suitable solvent, such as methanol (5 mL).[2]
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-180 °C) and power (e.g., 200 W) for 5-20 minutes.[2] Optimal conditions will depend on the specific substrates.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Mechanistic Insights
Understanding the reaction mechanisms is key to troubleshooting and optimizing your synthesis.
Mechanism: Isoxazole Formation from a β-Diketone
The reaction of a 1,3-dicarbonyl compound with hydroxylamine proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring.[3]
Caption: Mechanism of isoxazole formation from a 1,3-diketone.
This guide is intended to be a living document. As new methods and solutions emerge in the field of isoxazole synthesis, they will be incorporated to ensure you have the most current and comprehensive information at your disposal.
References
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC - NIH. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. Biointerfaceresearch. Available at: [Link]
-
Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. IJFMR. Available at: [Link]
-
(PDF) Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. RSC Publishing. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Available at: [Link]
-
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC - NIH. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: [Link]
-
Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. NIH. Available at: [Link]
-
Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]
-
Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. ResearchGate. Available at: [Link]
-
Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]
-
The Syntheses, Characterization and Crystal Structures of a Series of Heterocyclic β-Diketones and Their Isoxazole Compounds. Bentham Science Publishers. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
(PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH. Available at: [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. NIH. Available at: [Link]
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. Available at: [Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH. Available at: [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]
-
Hydroxylamine hydrochloride: Significance and symbolism. SciSpace. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available at: [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Available at: [Link]
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. NIH. Available at: [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields and product purity.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The isoxazole core is a key pharmacophore found in numerous FDA-approved drugs.[1] The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity. The synthesis, while straightforward in principle, involves multiple steps where yield can be compromised. This guide provides a systematic approach to identifying and resolving these issues.
The general synthetic pathway involves two primary stages: the cyclocondensation of a fluorinated β-ketoester with hydroxylamine to form the isoxazole ester, followed by saponification to yield the final carboxylic acid.
Overall Synthesis Workflow
Caption: General two-step synthesis pathway.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the synthesis.
Question 1: My overall yield is low. How can I identify the problematic step?
Answer: A low overall yield can result from inefficiencies in any of the key steps: β-ketoester formation, cyclocondensation, or saponification. A systematic approach is crucial.
Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields.
Question 2: I'm getting a low yield in the cyclocondensation step to form the isoxazole ester. What are the common causes?
Answer: This is the most critical step and several factors can lead to poor yields.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Incorrect pH | The reaction requires the free amine of hydroxylamine to act as a nucleophile. If using hydroxylamine hydrochloride (NH₂OH·HCl), a base is needed to liberate the free hydroxylamine. If the solution is too acidic, the hydroxylamine is protonated (NH₃OH⁺) and non-nucleophilic. If too basic, side reactions can occur. | When using NH₂OH·HCl, add a mild base like sodium acetate or pyridine. Aim for a slightly acidic to neutral pH (5-7). Monitor the pH during the reaction. |
| Poor Reagent Quality | Hydroxylamine and its salts can degrade over time. The β-ketoester, ethyl 4,4,4-trifluoro-3-oxobutanoate, is susceptible to hydrolysis if wet. | Use fresh, high-purity hydroxylamine. Ensure the β-ketoester is anhydrous. Consider distilling it under vacuum before use if its purity is questionable.[2] |
| Suboptimal Temperature | While some heat is needed, excessive temperatures can lead to the decomposition of hydroxylamine or the product. Traditional methods often involve heating for extended periods.[3] | Maintain a moderate temperature, typically between 50-80°C. Consider alternative energy sources like ultrasound, which can improve yields and reduce reaction times at lower temperatures.[3] |
| Side Reactions | Nitrile oxides, which can be formed from hydroxylamine, are prone to dimerization to form furoxans, especially at high concentrations. This side reaction consumes your reagent and complicates purification.[4] | Generate the active nucleophile in situ by slow addition of base to the reaction mixture containing the ketoester and hydroxylamine salt. This keeps the concentration of free hydroxylamine low, minimizing side reactions. |
Question 3: My saponification is not working well. The reaction is either incomplete or I'm losing my product.
Answer: Saponification of the isoxazole ester is a delicate balance. You need conditions strong enough to hydrolyze the ester but mild enough to avoid cleaving the sensitive N-O bond of the isoxazole ring.[5]
| Symptom | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient base, low temperature, or short reaction time. The electron-withdrawing trifluoromethyl group can make the carbonyl carbon less electrophilic than in non-fluorinated analogs. | Use a slight excess of base (e.g., 1.1-1.5 equivalents of NaOH or LiOH). Gently heat the reaction to 40-50°C. Monitor by TLC until the starting ester spot disappears. |
| Low Yield After Workup | The isoxazole ring can be opened by strong bases, especially at elevated temperatures.[5] This is a known degradation pathway for some isoxazoles.[5][6] | Avoid high temperatures (e.g., >60°C) and prolonged reaction times. Use moderate base concentrations (e.g., 1-2 M NaOH). Once the reaction is complete, cool it down before acidification. |
| Difficulty with Product Isolation | During acidic workup, the product (a carboxylic acid) must be protonated to become soluble in organic solvents. If the pH is not low enough, the product will remain as a carboxylate salt in the aqueous layer. | Acidify the reaction mixture with a strong acid like 2N HCl to a pH of 1-2. Confirm the pH with litmus paper. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the isoxazole ring formation?
The reaction proceeds via a well-established condensation mechanism.[7]
-
Nucleophilic Attack: The neutral amino group of hydroxylamine attacks one of the carbonyl carbons of the β-ketoester (ethyl 4,4,4-trifluoro-3-oxobutanoate). The ketone carbonyl is generally more electrophilic and reacts first.
-
Intermediate Formation: This forms a tetrahedral intermediate which then eliminates water to form an oxime.
-
Cyclization & Dehydration: The hydroxyl group of the oxime then attacks the remaining ester carbonyl. This intramolecular cyclization forms a new five-membered ring intermediate, which subsequently eliminates a molecule of ethanol to yield the final aromatic isoxazole ring.
Q2: Are there any specific safety precautions I should be aware of?
Yes. Hydroxylamine and its concentrated solutions can be explosive and should be handled with care, avoiding high temperatures and mechanical shock. Operations should be conducted in a well-ventilated fume hood. Trifluoroacetic acid derivatives used in the synthesis of the starting material are corrosive and require appropriate personal protective equipment (PPE).
Q3: How do I best purify the final product, this compound?
Recrystallization is the most common and effective method for purifying the final carboxylic acid.
-
Solvent Selection: A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol/water mixtures, toluene, or heptane/ethyl acetate.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated carbon and hot-filter it. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.
For challenging purifications where impurities have similar polarity, column chromatography can be used, though it is less ideal for large-scale work.[4] A mobile phase of hexane/ethyl acetate with a small amount of acetic acid can effectively separate the carboxylic acid product.[4]
Q4: Can I convert the final carboxylic acid to other functional groups?
Absolutely. The carboxylic acid is a versatile handle for further derivatization. It can be readily converted to an acid chloride, which is a highly reactive intermediate for forming amides, esters, and other derivatives.
-
Protocol for Acid Chloride Formation: To a solution of this compound in an inert solvent like toluene or dichloromethane, add thionyl chloride (SOCl₂) (approx. 1.5-2.0 equivalents), often with a catalytic amount of DMF. Heat the mixture gently (e.g., to 40-60°C) for a few hours until gas evolution ceases. The solvent and excess thionyl chloride can then be removed under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.[8][9]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.2 eq).
-
Add ethanol as the solvent (approx. 5-10 mL per gram of ketoester).
-
Heat the mixture to reflux (approx. 78°C) and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester, which can be purified by vacuum distillation or column chromatography.
Protocol 2: Saponification to this compound
-
Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (1.2 eq) and stir the mixture at 40-50°C for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture in an ice bath and carefully acidify to pH 1-2 with 2N HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water or toluene).
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
-
On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. CoLab. Available at: [Link]
-
Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. ResearchGate. Available at: [Link]
-
Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles. ResearchGate. Available at: [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
-
methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. ChemSynthesis. Available at: [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available at: [Link]
-
Challenges associated with isoxazole directed C−H activation. ResearchGate. Available at: [Link]
-
ethyl 2-fluoro-3-oxobutanoate. ChemSynthesis. Available at: [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
- A METHOD FOR SYNTHESIZING LEFLUNOMIDE. Google Patents.
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Available at: [Link]
- Process for the preparation of ethyl trifluoroacetoacetate. Google Patents.
-
Saponification side reactions. Chemistry Stack Exchange. Available at: [Link]
-
Saponification of Esters. Organic Chemistry Tutor. Available at: [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PubMed Central. Available at: [Link]
-
Preparation of ethyl 2-ethyl-3-oxobutanoate. PrepChem.com. Available at: [Link]
-
5-Methylisoxazole-4-carboxylic acid. ResearchGate. Available at: [Link]
-
Saponification Reaction of Esters. YouTube. Available at: [Link]
-
Saponification of Esters. YouTube. Available at: [Link]
-
Decarboxylation of Carboxylic Acids. YouTube. Available at: [Link]
-
A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses. Available at: [Link]
-
Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed Central. Available at: [Link]
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low bioactivity of isoxazole derivatives
Introduction
Welcome to the technical support center for isoxazole derivatives. The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and ability to interact with a wide range of biological targets.[1][2][3][4] However, researchers often encounter challenges with low or inconsistent bioactivity during the development of novel isoxazole-based compounds.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. It provides not only step-by-step troubleshooting protocols but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
Initial Triage: Low Activity in Primary Screening
Question 1: My new isoxazole derivative shows significantly lower activity than expected in my primary in vitro assay. What are the first things I should check?
Answer: This is a common starting point. Before delving into complex biological explanations, it's crucial to rule out fundamental experimental and compound-related issues. A systematic check is the most efficient approach.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for low bioactivity.
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Compound Integrity: First, confirm the identity and purity of the compound batch being tested. A simple LC-MS and ¹H NMR analysis can verify that the structure is correct and that there are no significant impurities. Degradation during storage, especially if the compound is sensitive to light or temperature, should also be considered.[5]
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Assay Interference: Small molecules can interfere with assay readouts, creating false negatives or positives.[6] If you are using a fluorescence-based assay, check for compound autofluorescence or quenching at the relevant wavelengths. For enzyme-based assays, consider running a counter-screen without the primary target to rule out non-specific inhibition.[6]
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Solubility: This is one of the most common culprits for low in vitro activity. Isoxazole derivatives, particularly those with fused aromatic systems, can have poor aqueous solubility.[7][8] If your compound precipitates in the assay buffer, its effective concentration will be much lower than the nominal concentration, leading to artificially low activity.
Physicochemical Issues: Solubility and Aggregation
Question 2: I suspect poor solubility is the problem. How can I confirm this and what can I do about it?
Answer: Poor solubility is a critical hurdle that limits the amount of drug available to interact with its target.[8][9] You should quantitatively assess solubility first and then explore strategies to improve it.
Step 1: Assess Aqueous Solubility A kinetic solubility assay is a straightforward method to determine the solubility of your compound in your specific assay buffer.
Step 2: Mitigation Strategies If solubility is confirmed to be low (<10 µM), consider the following:
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Co-solvents: For in vitro assays, using a small percentage (typically <1%) of a water-miscible organic co-solvent like DMSO can help solubilize the compound.[7] However, be cautious as high concentrations of DMSO can affect cell health and assay performance.
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Formulation Approaches: For more advanced studies, formulation strategies can dramatically improve solubility. These include creating solid dispersions with hydrophilic polymers or using lipid-based formulations.[7][8]
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Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino groups) to the molecule to enhance aqueous solubility.[7] This must be balanced against potential impacts on pharmacological activity.
Table 1: General Solubility Classification and Implications
| Solubility Range (µg/mL) | Classification | Implication for In Vitro Assays |
|---|---|---|
| > 100 | High | Unlikely to be a limiting factor. |
| 10 - 100 | Moderate | May precipitate at high test concentrations. |
| 1 - 10 | Low | High risk of precipitation; results may be unreliable. |
| < 1 | Very Low | Compound is likely "bricking out"; activity is severely underestimated. |
Biological Hurdles: Metabolic Instability
Question 3: My compound is soluble and works in a biochemical assay, but has no activity in a cell-based assay. Could it be metabolized?
Answer: Yes, this is a very likely possibility. The isoxazole ring, while generally stable, can be metabolically labile under certain conditions, particularly in the presence of liver enzymes like cytochrome P450s (CYPs).[10][11][12]
The N-O bond is the "Achilles' heel" of the isoxazole ring and can be susceptible to reductive cleavage.[5][13] This is especially true for isoxazoles that are unsubstituted at the C3 position.[12][14] This metabolic breakdown converts your active compound into an inactive metabolite, effectively removing it from the assay over time.
Caption: Metabolic cleavage of an isoxazole ring.
How to Investigate: An in vitro metabolic stability assay using liver microsomes is the standard method to assess this. This experiment will tell you the rate at which your compound is cleared by metabolic enzymes.
Medicinal Chemistry: Structure-Activity Relationship (SAR)
Question 4: My compound is stable and soluble but still not potent enough. How can I use SAR to improve its bioactivity?
Answer: Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, guiding the iterative process of optimizing a lead compound. For isoxazoles, specific positions on the core and its substituents are critical for modulating activity.[15][16][17]
Key Modification Hotspots for Isoxazole Derivatives
Caption: Key positions for SAR modification on an isoxazole scaffold.
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C3 Position: As discussed, this position is key for metabolic stability. Substituting the hydrogen at C3 with a small, stable group like a methyl group can prevent ring-opening metabolism.[14]
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C5 Position: This position is frequently used to attach larger substituents, often aryl groups, that are crucial for anchoring the molecule in the target's binding pocket.[15]
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Aryl Substituents: If you have an aryl ring attached to the isoxazole core, its substitution pattern is a powerful way to modulate activity. Electron-withdrawing groups (e.g., halogens) can sometimes enhance potency.[15] Introducing polar groups can improve solubility.
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Bioisosteric Replacement: Consider replacing the isoxazole ring itself with another heterocycle like an oxadiazole, triazole, or pyrazole.[18][19][20] This can subtly alter the compound's geometry, electronics, and metabolic properties, sometimes leading to improved activity or a better safety profile.[21]
Advanced Validation: Target Engagement
Question 5: How can I be certain that the observed activity is due to my compound binding its intended target?
Answer: This is a critical validation step to ensure you are not pursuing an artifact. Direct evidence of target engagement in a relevant biological context (i.e., in live cells or tissues) provides the highest confidence. A Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
The principle of CETSA is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be quantified to confirm engagement.
Part 2: Detailed Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of an isoxazole derivative in a selected aqueous buffer.
Materials:
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Test compound (10 mM stock in 100% DMSO)
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Assay buffer (e.g., PBS, pH 7.4)
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96-well clear flat-bottom plates
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Plate reader capable of measuring absorbance at ~620 nm (for turbidity)
Methodology:
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Prepare Compound Plate: In a 96-well plate, create a serial dilution of your 10 mM DMSO stock.
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Transfer to Buffer: Transfer 2 µL from each well of the DMSO plate to a new 96-well plate containing 98 µL of the assay buffer per well. This creates a 1:50 dilution with a final DMSO concentration of 2%. The final compound concentrations will range from 200 µM down to your lowest concentration.
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Equilibrate: Cover the plate and incubate at room temperature for 2 hours with gentle shaking. This allows the compound to either dissolve or precipitate.
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Measure Turbidity: Read the absorbance (optical density) of the plate at 620 nm. The absorbance is due to light scattering by any precipitate formed.
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Data Analysis: Plot the absorbance against the nominal compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline is the kinetic solubility limit.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To measure the rate of metabolic clearance of an isoxazole derivative.
Materials:
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Test compound (e.g., 1 µM final concentration)
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Pooled Human Liver Microsomes (HLM)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)
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Phosphate buffer (pH 7.4)
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Control compound with known stability (e.g., Verapamil - high clearance; Warfarin - low clearance)
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Acetonitrile with internal standard (for protein precipitation and LC-MS analysis)
Methodology:
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Prepare Reaction Mix: In a microcentrifuge tube on ice, combine the phosphate buffer, HLM, and test compound.
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Initiate Reaction: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
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Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
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Control Reactions: Run a parallel reaction without the NADPH regenerating system to control for non-enzymatic degradation.
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Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
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Data Analysis: Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample. Plot the natural log of the % remaining versus time. The slope of this line (k) can be used to calculate the in vitro half-life (t½ = 0.693 / k).
Table 2: Interpretation of Microsomal Stability Data
| In Vitro t½ (minutes) | Intrinsic Clearance (CLint) | Interpretation |
|---|---|---|
| > 60 | Low | Compound is highly stable. |
| 15 - 60 | Moderate | Compound shows moderate metabolic clearance. |
| < 15 | High | Compound is rapidly metabolized; may have poor in vivo bioavailability. |
References
- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSMDcbiOmJVvMhmqymVGwfGXzDPOi-XCbrXPjrXxKO06McQ5DGbf6N5Wy1Jv2l6Xe52r7wiIFkt7W8DQuRiTZyaRfJ8QYqjCDDcLQqj4tGUFdZGsLyMo6FpQrZazkcxSlxvdbh34dA4K68YCAGjNqPIYHK0XuRCN2xcpnP_ehQJ_NGHs3Rlt6FrXUjMtad8pSVIBwlFeT47QVOFv0fneaSBhMStnFGMtqpimUGudY=]
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFylr-tDPN0itJRwS5c-HZFKzXg2IcUSBrs-WCHS9rDrFjhh2hTaYT3EHATgADlhkn1SDZtuEgGNZSj_JjHaQerYzg7Xi51b2R_zR_K6J5f6sEscL_GCZAEuIHfp4eNtdLm7Jo9gaqxuOMqGQe3]
- Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXgFp_aetsNy4pWUqGbqVRxtATX9PYKN567uGfZSE1-R-NqdMxgyQItegPfLotjmKFMdNcZngzuTyl-qI7oipcqA8ggscgOeR2_phRq94LHZxo_cAHRcpGITiheqp0VkUj2SPA]
- Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-WYnyPFRu-Z6exuXPotCa5W197DBBAHsNzvRjrrfhCfxdpSK0E6sP-u782ymu9YmjIvoE0OOwp7KLRheOm1nmXWUS4jh276UrjFPcetL5ViaxVrQShvdWqzCkEQqUW5nVhlM=]
- Technical Support Center: Enhancing the Bioavailability of 3-Methyl-5-(oxazol-5-yl)isoxazole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExQCUDtcY0DBAmFx1eOFkRFLPMKJwaazr6ZhYJP4i6hxPy4HPiVUMkLQ2yCG62yQjyS4TIEDjAp9p-8C-OCVonxJ6EMIQ9iCyDSE47nyzadnAQwGxeNoQ6tkVbGMI_RNhWq3DsPBX9ScTRzLn4DiaCxNvhEDUa93MK1d-GjbaZWASJvMqx8Rd76gzBNi7uVzvdR4AVbc_D-HEb4KG-3tgfPExo8P7PG9raF792jp1S1H0Z04SUPCU=]
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSanXdLvtOvW3WS28L5h7K6EoNXU2EtFyq5Ln-ORlWxV19y2uCvTtC6WhOgm5Lc2BJkIz0B_Qxs81rRXQcnJXyiY3qgesNEDb_NldAGT4JgoKkMpFq4Lw4HJ1rWSp5vVbG3nP4]
- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx6_e_sj-7vWnttF3zQksTHjXJT60GDf1CUHAliJSfYx9Ww_FapBv185Dj5VXnvKGXQ6RU5EF35ESAwFVcDZ3jKBA5GSuCt3Z7p-LGUspTPszEOs0G5qolQWSYn9YkWNGeXPCcf1l3KNMBtmhh]
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGur72QX9FbOkf0OwDcEV8TOHCsH884-Q9SHxxCCVa3JZ6-ROUzhGP2l2swC-nGR8TtY-S-X2X7nTepGboU_zSZGoDRTGvlGFdugRk_0qJsHIEYxOMcKSsnpds3DUti16Ecmf26NDu72XYjBGoH_LcfD6BEY9zfnqevGQ0g]
- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFByP-dM3RI-zFt4v2AhQzV7d42wTYOcS6h5O5SXetaD8bkXg8aQUo5VlRXur2zbO9YyT6AoMR45iCtw_1B6qSPtzooM3rt3E1ibB68pxYQaKvYrvwnAJcx25gnCuPz6omCv_oqCgQHu83WOJdpOBjMN2tBRtF7ppdwlF3RRVRd3FThU0TW3RYfLeQrMM8Ve73NRL_FwE78IkbrJ-fHn1YkLMI-qmWVyU5M7bqNp4oPn9bnYOVtQUhafyt2PTY=]
- Advances in isoxazole chemistry and their role in drug discovery. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6Cz9RJztIN7lErFlBGWnCrjnxJwil4vNpbsPwlv7Ts2c973Unh2HtoZgSoZzgc60phtkg8TePIRgubRej4z09b-1MDdxoLCxqfqeT0fQBCbUQRy0G-j5GEalFuydkfeFr5FPT]
- The recent progress of isoxazole in medicinal chemistry | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/325141203_The_recent_progress_of_isoxazole_in_medicinal_chemistry]
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37315986/]
- Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxrcIKZ9lBbVZpXevYUQNA9W0Mzv4vJo7MprRz3URZHx8VdGAOjb2z0ElWw0XTh8Pv2nbi_d1cV1m36bTQitt4PN5adm31abUK4MOsolwmScR_SWmO4FekOvSjUG8fBhpbiyI55MHQo-jcnTnCKnixPy_ptd7ZoldbhK6GGHiKVsyjFp6p1RlL3OdrFJJ7MTniAdsnULCwd8z8IWbvBuPoxvDmdmPUIcINZpUrHWlggtZI-XOMwbMY]
- The recent progress of isoxazole in medicinal chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29777843/]
- Structure–activity relationship of isoxazole derivatives. ResearchGate. [URL: https://www.researchgate.
- Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcE1JrmRZApidoJMNbxjbUq1y_Ban8krj3Oeb5P25Kn1uJVM9dOxP-ezfPWoGjN5giyN2dgmmPUfa48dggMAN7DIM96BbvlJ1e67vdo8rZlPzJWdIwz9N5Hr8RclQ2sYniqesM9VJnyWlRTfYnmmwjNQ4zOozxdxIg5lHaJsRhyu0uStxZigJdBx4c6QCDLLYlCAJkaV80tCO5tZji]
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [URL: https://www.researchgate.net/publication/351352486_Isoxazole_Derivatives_as_Anticancer_Agent_A_Review_on_Synthetic_Strategies_Mechanism_of_Action_and_SAR_Studies]
- Isoxazole - Solubility of Things. Solubility of Things. [URL: https://www.solubilityofthings.
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science. [URL: https://www.benthamscience.com/chapter/140224]
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10815410/]
- Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9498263/]
- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [URL: https://iris.unimore.it/bitstream/11380/1182283/1/Brik_Triazole_2019.pdf]
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFlyCAV7H2L7kg324jgUEi2f9pmmyKhbZ6g0G6ufFbt89pkBLIzyuMmjUWrEbSPLiS7Cqfff3Sbt1EJljgRHsGWZSxEG72BXuAOocaBtk0ICjExpMAscaM45J9Sz6_94WWS37alf04Uzhp7J_aCjTaHZxQGBYwjivMarD3K01umlxY15k1MSelWNCY4mZoPJETDNhI4lKKd3kzO9zSY6xu98NLPgCT]
- Small-Molecule Antibiotic Drug Development: Need and Challenges. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsinfecdis.7b00221]
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by... RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/md/c6md00072d]
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTcZB5vnKL4fw92MY8syMxNlCBTrYzCva7WZnkzHIMwIKMhhLMVYJSX__z0mTAVBgihK_17K0C7wgUtrSsS4F4FVFR5ZGK9iPHsX6mxeZAO-WTpfFAvp-7TTJnF7UdkhxqV9pfsotUc82tYuiFhIzjQAPZlVIjm0v86EdeJSjT4nqlRY9KLxWGV8m1ChITepzKLtUPVGndZuDJUsTveB0Ns5yO4HMLuqRBcYNrzvVxYQraoXxTry9dX8OgNyqkC4O8V5gDOOMR]
- (PDF) In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726... ResearchGate. [URL: https://www.researchgate.net/publication/8427771_In_vitro_metabolism_studies_on_the_isoxazole_ring_scission_in_the_anti-inflammatory_agent_leflunomide_to_its_active_a-cyanoenol_metabolite_A771726_Mechanistic_similarities_with_the_cytochrome_P45]
- A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences. [URL: https://gsconlinepress.com/journals/gscbps/content/review-isoxazole-biological-activity-and-present-synthetic-techniques]
- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8229986/]
- In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726... PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14500779/]
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199342/]
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. ChEMBL - EMBL-EBI. [URL: https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL5096181/]
- Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [URL: https://www.researchgate.
- Paving the way for small-molecule drug discovery. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8799912/]
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00777h]
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/4/1568]
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. [URL: https://ijrrjournal.com/IJRR_Vol.9_Issue.9_Sep2022/IJRR0046.pdf]
- (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [URL: https://www.researchgate.
- Why 90% of clinical drug development fails and how to improve it? PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9311029/]
- Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [URL: https://www.researchgate.net/publication/40103991_Advances_in_isoxazole_chemistry_and_their_role_in_drug_discovery]
- Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. YouTube. [URL: https://www.youtube.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iris.unimore.it [iris.unimore.it]
- 21. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
strategies to reduce by-product formation in isoxazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Isoxazole Synthesis. The isoxazole core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] However, its synthesis is often plagued by the formation of unwanted by-products, leading to low yields and complex purification challenges.[3]
This guide provides in-depth, experience-driven answers to common problems encountered during isoxazole synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm planning a 1,3-dipolar cycloaddition to synthesize a 3,5-disubstituted isoxazole. What is the most critical factor for success?
A1: The single most critical factor is controlling the concentration of the nitrile oxide intermediate. Nitrile oxides are highly reactive and prone to rapid dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is the most common and troublesome side reaction.[3][4] The most effective strategy to minimize this is the in situ generation of the nitrile oxide in the presence of your alkyne dipolarophile.[4][5] This ensures the desired cycloaddition pathway is kinetically favored over the undesired dimerization pathway.
Q2: What are the best practices for generating nitrile oxides in situ?
A2: There are several reliable methods, with the choice depending on your substrate's functional group tolerance.
-
Dehydrohalogenation of Hydroximoyl Halides: This classic method uses a mild base (e.g., triethylamine) to eliminate HCl or HBr. It is robust but may not be suitable for base-sensitive substrates.
-
Oxidation of Aldoximes: This is a very popular and versatile method. A range of oxidants can be used, including N-chlorosuccinimide (NCS), chloramine-T, and hypervalent iodine reagents.[4][6][7] Recently, greener protocols using NaCl/Oxone have been developed, offering broad substrate scope with good to excellent yields and avoiding organic by-products from the oxidant.[8]
-
Dehydration of Primary Nitroalkanes: This method, often using reagents like phenyl isocyanate, is also effective but less common than aldoxime oxidation.
Q3: My synthesis involves reacting a β-dicarbonyl compound with hydroxylamine, but I'm getting a mixture of regioisomers. Why?
A3: This is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds. The hydroxylamine can attack either of the two carbonyl carbons, leading to two different isoxazole regioisomers.[3] The outcome is governed by the relative electrophilicity of the two carbonyls and the reaction conditions. Acidic conditions, for example, can often favor one isomer over the other.[3]
Troubleshooting Guide 1: 1,3-Dipolar Cycloaddition Reactions
This method is a cornerstone of isoxazole synthesis, relying on the [3+2] cycloaddition of a nitrile oxide and an alkyne.[9][10] However, success hinges on managing the transient nitrile oxide intermediate.
Problem 1: Low Yield and a Major By-Product Identified as a Furoxan
-
Symptom: Your crude reaction mixture shows a significant peak (by LC-MS or NMR) corresponding to the mass of a nitrile oxide dimer, and the yield of the desired isoxazole is poor.
-
Root Cause Analysis: The rate of nitrile oxide dimerization is competing with, or exceeding, the rate of your desired cycloaddition reaction.[4][11] This is often exacerbated by:
-
High Nitrile Oxide Concentration: Generating the nitrile oxide before adding the alkyne.
-
Slow Cycloaddition: Using a poorly reactive or sterically hindered alkyne.
-
High Temperature: Elevated temperatures can sometimes increase the rate of side reactions.[12]
-
-
Recommended Solutions & Protocols:
Solution A: Optimize In Situ Generation and Trapping
The core principle is to ensure the nitrile oxide is consumed by the alkyne immediately upon its formation.
Protocol 1: Slow Addition of Precursor
-
Setup: Dissolve the alkyne (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM).[5]
-
Precursor Solution: In a separate flask or syringe pump, dissolve the hydroximoyl chloride (1.1 eq).
-
Slow Addition: Add the hydroximoyl chloride solution dropwise over 1-2 hours to the alkyne solution containing triethylamine (1.2 eq) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The goal is to maintain a low steady-state concentration of the nitrile oxide.
Solution B: Employ Sterically Shielded Nitrile Oxides
If your synthesis allows, using a nitrile oxide with a bulky substituent (e.g., a mesityl group) can sterically hinder the dimerization process, making the intermediate more stable and easier to handle.[5]
Diagram 1: Competing Reaction Pathways
Caption: Desired cycloaddition vs. competing nitrile oxide dimerization.
-
Problem 2: Poor Regioselectivity with Terminal Alkynes
-
Symptom: The reaction produces a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles, complicating purification and reducing the yield of the desired isomer.
-
Root Cause Analysis: The regioselectivity of 1,3-dipolar cycloadditions is governed by a combination of steric and electronic factors, specifically the frontier molecular orbital (FMO) interactions between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[4][10] For most simple nitrile oxides and terminal alkynes, the formation of the 3,5-disubstituted isomer is favored.[4] However, certain substituents can alter the orbital coefficients, leading to mixtures.
-
Recommended Solutions & Protocols:
Solution A: Copper(I) Catalysis
For the reaction of terminal alkynes, copper(I) catalysis is a powerful tool to enforce high regioselectivity, almost exclusively yielding the 3,5-disubstituted product.[13]
Protocol 2: Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC)
-
Setup: To a solution of the terminal alkyne (1.0 eq) and aldoxime (1.2 eq) in a solvent mixture like t-BuOH/H₂O, add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours.
-
Workup: Perform a standard aqueous workup and purify by column chromatography.
-
Verification: Confirm the regiochemistry using 2D NMR techniques like HMBC and NOESY.
Solution B: Substrate Modification
If catalysis is not an option, consider modifying the alkyne. Using alkynylboronic esters, for instance, can provide excellent levels of regiocontrol, yielding isoxazoleboronic esters that can be further functionalized via Suzuki coupling.[14]
Table 1: Factors Influencing Regioselectivity
-
| Factor | Influence on Regioselectivity | Recommended Action |
| Catalyst | Copper(I) strongly favors 3,5-isomers with terminal alkynes.[13] | Use catalytic CuSO₄/NaAscorbate for terminal alkynes. |
| Solvent Polarity | Can influence FMO energy levels. Less polar solvents may favor one isomer. | Screen solvents (e.g., Toluene, THF, CH₃CN, EtOH).[3] |
| Temperature | Lower temperatures can increase selectivity by favoring the pathway with the lower activation energy. | Run the reaction at 0 °C or room temperature instead of reflux. |
| Substituent Electronics | Electron-withdrawing groups on the alkyne can alter the LUMO coefficients, affecting selectivity. | Consider substrate modification or a different synthetic route if selectivity remains poor. |
Troubleshooting Guide 2: Condensation of β-Dicarbonyls with Hydroxylamine
This classical method is effective for synthesizing a wide range of isoxazoles. However, it can be complicated by side reactions, particularly when using hydrazine contaminants or under certain pH conditions.
Problem: Formation of a Pyrazole By-Product
-
Symptom: You observe a by-product with a mass 1 amu less than your expected isoxazole, and NMR analysis suggests the presence of a pyrazole ring.
-
Root Cause Analysis: This issue almost always arises from contamination of your hydroxylamine reagent (NH₂OH) with hydrazine (N₂H₄). Hydrazine, being a bis-nucleophile, will react with a 1,3-dicarbonyl to form a pyrazole ring instead of an isoxazole.[15] Even small amounts of hydrazine can lead to significant pyrazole formation.
-
Recommended Solutions & Protocols:
Solution A: Reagent Purity Check and Purification
The most direct solution is to ensure the purity of your hydroxylamine.
Protocol 3: Hydroxylamine Purification
-
Source a New Bottle: The simplest first step is to use a new, unopened bottle of hydroxylamine hydrochloride from a reputable supplier.
-
Recrystallization: If contamination is still suspected, hydroxylamine hydrochloride can be recrystallized from boiling ethanol or an ethanol/water mixture to remove impurities.
-
Use High-Purity Grade: For sensitive applications, purchase a higher purity grade of the reagent.
Solution B: Reaction Condition Optimization
While reagent purity is paramount, reaction conditions can sometimes be adjusted. The mechanism for pyrazole formation from isoxazoles (a rearrangement) typically requires a catalyst, like Nickel, or harsh conditions, which are not typical for this synthesis.[16] Therefore, focusing on the starting material purity is the most effective approach.
Diagram 2: Troubleshooting Pyrazole Formation
Caption: Workflow for diagnosing and solving pyrazole by-product formation.
-
References
- Benchchem. (n.d.). preventing byproduct formation in isoxazol-5-ol synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK2qofCD26uwnlcHz0KrZ1Dr_i9fpNTPkBxCOL-cexamLRuUfkjDRct7sDYaCP2NWe0yxJocx0gdNGwgCqqHWc_Si6YmPKm4c73GKjE8B2OwKXg_MRxLGaxwN4uHpL9jgeIOqSRykIsqCSkzYSppBRc96-AgANR_aaC8M7bKnnijgZ-Qsl_Xb6cJ4bguNum3zvNyyqado=
- Benchchem. (n.d.). preventing dimerization of nitrile oxides during synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYy1SRcbRPZrCRLcwEhtjz_PETAIxklQfVP9ggYlZ8l4X3oKE5uCaPH-8DSnurEdndOsK66KAFuUlKkrzFjrw_FVgeKPZ4JqSuo46O_GTOMWOwVrurGcYht7-XLyzhuuaGO3GcLbJ3lcUQb7C1ZLDTK19_IkADUHSnopAQfMz1HgVmIzpM1B_UiRSii5KQSPupVHekO_oU
-
Kumar, A., et al. (2012). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. Retrieved from [Link]
-
Ciufolini, M. A., et al. (2007). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Gulevskaya, A. V., et al. (n.d.). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Preprints.org. (2024). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting regioselectivity in isoxazole synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEAxoOu7uaWk7i22y_eOmPGw-hGlEKUhH4fM2htp6yRjR0wCNypz8C-4H5nns66JOQTN8E05ZShSw3sb7Hs9nrYcuXr8obIO2gih75ooeeiGbNEenNDcFZMA7SMlBLUte7bUNQ5zxI0Gi9V248oXDV4hnBbi8ZU-Lvdn8DzmTASvKCRBqcfDAIrtjTeLVTqF4ZcFae
- Benchchem. (n.d.). via 1,3-Dipolar Cycloaddition. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTdJTiDSr2SrRtUHmDEQpQsY_i63TJjjAPX9Mfg6RPmIBflU8ap2WMqHPOz__WMkpKTA3XWvtiZT5ch38Dx9niOI9jNlC46M6XK_mYH9TsbrWbuhIHL0GrKfUHtvKYG8DoHjKSx6bUx2LvHu38hj7Hb2nLo0-etMcKUC_nNnwttb29rO2Jhr_jdPo1htcODBZeDmNwQ4NRuEd0DqAEsS_YzPeZpTcznQ==
-
Shklyaev, Y. V., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHufNlIm-C_3VyaG4TUbfD15pwu8Bfz0_KMG4LJrTFjKOtyeyc_yOZe3spo9ka9wf-tj6YuyORi_HNwo-jrmW0uWYmFkZ_EUviVYsEj5SscrGWZRu2A3do_c22pO7hshkj0Gi7OfAUWZHBchc_lRMC1W7pVhkfE4eX5YmEa3rdv2xJjKblONxp2hHPP5qIQLvQbgt1iIOU-hHdtLROa
-
Davies, M. W., et al. (2001). A regioselective cycloaddition route to isoxazoleboronic esters. Sci-Hub. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Synthesis of Pyrazolo pyrano oxazoles. Retrieved from [Link]
-
Reddit. (2021). Isoxazole to pyrazole mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Isoxazole synthesis [organic-chemistry.org]
- 14. sci-hub.box [sci-hub.box]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. reddit.com [reddit.com]
refining purification methods for 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
This guide provides in-depth troubleshooting and practical methodologies for the purification of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid. It is designed for researchers, chemists, and drug development professionals to navigate the common and nuanced challenges associated with refining this fluorinated heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: Impurities are highly dependent on the synthetic route. However, common contaminants often include unreacted starting materials, such as ethyl acetoacetate or hydroxylamine derivatives, and reaction byproducts.[1][2][3] For isoxazoles synthesized from diones and hydroxylamine, isomeric impurities or incompletely cyclized intermediates can also be present.[4] Residual solvents from the reaction or initial workup are also a primary concern.[1]
Q2: Which purification technique should I try first for this compound?
A2: The initial choice of purification technique depends on the physical state of your crude product and the suspected nature of the impurities.[1][5]
-
For solid crude products: Recrystallization is often the most effective and scalable first-line method for achieving high purity, assuming a suitable solvent can be identified.[6][7]
-
For oils or highly impure solids: A preliminary acid-base extraction is highly recommended to remove neutral or basic impurities.[8][9] This can be followed by recrystallization or column chromatography.
-
For separating closely related impurities: Flash column chromatography is the most powerful technique, offering high-resolution separation.[7][10]
Q3: How does the trifluoromethyl (CF3) group influence the purification strategy?
A3: The trifluoromethyl group is a strong electron-withdrawing group, which significantly impacts the molecule's properties. It increases the acidity of the carboxylic acid proton, which can be beneficial for acid-base extractions. However, the high electronegativity of the fluorine atoms can lead to strong, sometimes irreversible, interactions with the silica gel stationary phase during column chromatography, potentially causing streaking or low recovery.[11][12] This makes careful selection of the mobile phase crucial.
Q4: My compound is streaking badly on a silica gel TLC plate. What is happening and how can I fix it?
A4: Streaking, or tailing, of carboxylic acids on silica gel is a classic problem.[1] The acidic proton of the carboxyl group interacts strongly with the slightly acidic surface of the silica gel, leading to a mixture of protonated and deprotonated forms that travel at different rates.[1] To resolve this, you must ensure the compound remains fully protonated. Add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., Ethyl Acetate/Hexane + 1% Acetic Acid).[1][13] This suppresses the deprotonation of your compound, resulting in a well-defined spot on the TLC plate and improved peak shape during column chromatography.
Purification Decision Workflow
The following workflow provides a general strategy for purifying this compound.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Common Purification Issues
| Problem | Potential Cause | Recommended Solution |
| "Oiling Out" During Recrystallization | 1. The solution was cooled too rapidly. 2. High concentration of impurities depressing the melting point. 3. The solvent's boiling point is too high. | 1. Re-heat the solution until clear, then allow it to cool slowly. Insulating the flask can help.[7] 2. Perform a preliminary purification (e.g., acid-base extraction) to remove bulk impurities first.[7] 3. Choose a solvent with a lower boiling point. |
| Low Yield After Recrystallization | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the absolute minimum amount of hot solvent required to dissolve the solid.[14] 2. Cool the filtrate in an ice bath to maximize precipitation. Try a different solvent system where solubility is lower at cold temperatures. 3. Preheat the filtration funnel and filter paper with hot solvent before filtering.[1] |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as charcoal can also adsorb your product.[6] |
| Low Recovery from Column Chromatography | 1. Irreversible adsorption to the silica gel. 2. The compound is too polar for the chosen eluent and is not eluting. | 1. Consider using a different stationary phase like neutral alumina or reversed-phase (C18) silica.[14] 2. Drastically increase the polarity of the mobile phase (e.g., switch to a methanol/dichloromethane system, still with added acid). A gradient elution is often effective.[14] |
| Compound Precipitates on the Column | The compound is not soluble enough in the mobile phase. | Load the sample by adsorbing it onto a small amount of silica gel first (dry loading). This prevents a concentrated band from precipitating at the top of the column when the eluent is applied.[6] |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is excellent for removing neutral or basic impurities from the acidic target compound.
Caption: Workflow for acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Extraction of Product: Transfer the solution to a separatory funnel and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide). The target carboxylic acid will be deprotonated and move into the aqueous layer.[5] Neutral and basic impurities will remain in the organic layer.
-
Separation: Carefully separate the aqueous layer containing the sodium salt of your product. For best results, repeat the extraction of the organic layer with fresh basic solution and combine the aqueous extracts.[1]
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly and carefully, add a strong acid (e.g., 6M HCl) dropwise while stirring until the solution is acidic (test with pH paper). The this compound should precipitate out as a solid.[1]
-
Isolation: If the product precipitates, collect the solid by vacuum filtration, washing with a small amount of cold water. If it remains dissolved or oily, perform a "back extraction" into a fresh portion of organic solvent (e.g., ethyl acetate).[5]
-
Final Steps: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This is the preferred method for obtaining highly pure, crystalline solid material.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, hexane/ethyl acetate mixtures). The ideal solvent will dissolve the compound when hot but have very low solubility when cold.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Heat your chosen solvent to its boiling point and add the minimum amount of hot solvent required to completely dissolve the crude product.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then remove the charcoal via hot gravity filtration.[6]
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization of the product.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the crystals thoroughly under high vacuum to remove any residual solvent.
Protocol 3: Purification by Flash Column Chromatography
This method is used for difficult separations or for purifying non-crystalline products.
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Crucially, add ~1% acetic acid to the eluent mixture. [1] Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and then evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique generally gives better separation.[6]
-
Elution: Add the eluent to the column and apply positive pressure (flash chromatography). Collect the eluting solvent in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the final purified product.
References
- Technical Support Center: Optimizing Carboxylic Acid Purification. Benchchem.
- Technical Support Center: Purification of Oxazole Carboxylic Acids. Benchchem.
- Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Benchchem.
- A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives. Benchchem.
- Technical Support Center: Purification of Trifluoromethylated Pyrazoles. Benchchem.
-
How can I purify carboxylic acid? ResearchGate. Available from: [Link]
- INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Google Patents.
- Process for the preparation of fluorinated heterocyclic compounds. Google Patents.
- Process for the preparation of fluorinated heterocyclic compounds. Google Patents.
-
Column chromatography of carboxylic acids? Reddit. Available from: [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. Available from: [Link]
-
Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo. Available from: [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. Available from: [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health. Available from: [Link]
-
Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available from: [Link]
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
-
Innate C-H trifluoromethylation of heterocycles. PNAS. Available from: [Link]
-
3-Methyl-5-isoxazolecarboxylic acid. PubChem. Available from: [Link]
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. Available from: [Link]
-
Trifluoromethylated Heterocycles. ResearchGate. Available from: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available from: [Link]
-
Trifluoromethylated heterocycles. National Institutes of Health. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. zenodo.org [zenodo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Stability of Trifluoromethylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated compounds. The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] However, the very properties that make the -CF3 group so valuable can also present unique stability challenges under various experimental conditions.
This guide is designed to provide you with field-proven insights and actionable troubleshooting protocols. We will move beyond simple procedural lists to explain the underlying chemical principles governing the stability of these fascinating molecules, empowering you to diagnose issues, optimize your experiments, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I thought the carbon-fluorine bond was one of the strongest in chemistry. Why are my -CF3 compounds degrading?
A1: You are correct; the C-F bond is exceptionally strong (with a bond dissociation energy of about 485 kJ/mol), which is the basis for the high metabolic and chemical stability generally attributed to the trifluoromethyl group.[5][6] However, the instability of a trifluoromethylated compound is not always due to the direct cleavage of a C-F bond. Degradation is often a multi-step process influenced by the entire molecular structure. Key factors include:
-
Molecular Context: The electronic environment surrounding the -CF3 group is critical. The presence of electron-donating or withdrawing groups, particularly on an aromatic ring, can create pathways for degradation that don't involve direct C-F bond scission as the initial step.[7]
-
Hydrolysis: Under certain conditions, particularly alkaline pH, the entire -CF3 group can be hydrolyzed to a carboxylic acid (-COOH).[8][9] This is a well-documented pathway for compounds like trifluoromethylphenols.[7]
-
Neighboring Group Participation: Instability often arises from more labile functional groups elsewhere in the molecule, such as esters or amides, which can degrade and sometimes initiate subsequent reactions involving the -CF3 group.[8]
-
Photochemical Activation: High-energy UV light can induce degradation, leading to products like trifluoroacetic acid.[8]
Q2: What are the most common conditions that lead to the degradation of trifluoromethylated compounds?
A2: The most common culprits are elevated pH (alkaline conditions), exposure to UV light, and high temperatures.
-
pH: Basic conditions (pH > 8) are frequently implicated in the hydrolysis of aryl-CF3 groups to carboxylic acids.[7][8] Conversely, some N-trifluoromethyl amines show instability in acidic conditions.[10]
-
Light: Photodegradation can occur even under ambient laboratory lighting over extended periods, but is a significant factor in dedicated photochemistry experiments or during analysis in clear glass vials left on a benchtop.[8][11]
-
Temperature: While many -CF3 compounds have high thermal stability, prolonged exposure to heat can provide the activation energy needed to initiate degradation pathways.[12][13] This is particularly relevant during purification steps like distillation or in high-temperature reactions.
Q3: Are there specific structural motifs that are known to be particularly unstable?
A3: Yes. While the -CF3 group itself is robust, its placement can create vulnerabilities.
-
Aryl-CF3 with Activating Groups: A trifluoromethyl group on an aromatic ring that also contains a strong electron-donating group (like -OH or -NH2) ortho or para to it can be susceptible to nucleophilic aromatic substitution or hydrolysis, as the donating group can stabilize intermediates.[7]
-
N-Trifluoromethyl Amines: Compounds with a -CF3 group directly attached to a nitrogen atom can be prone to hydrolysis, although their stability varies greatly with the molecular structure. N-trifluoromethyl azoles, for instance, show excellent aqueous stability compared to N-trifluoromethyl amines.[10][14][15]
-
β-Fluoro Carbonyls: While not a -CF3 group, related structures with fluorine atoms beta to a carbonyl group can be unstable if there is an acidic alpha-proton, as they can readily eliminate hydrogen fluoride (HF).[16][17]
Troubleshooting Guides
Issue 1: Unexpected Peaks Appear in HPLC/LC-MS After Sample Preparation or Storage
Symptoms:
-
You observe new, unexpected peaks in your chromatogram.
-
The peak area of your target compound decreases over time.
-
Results are inconsistent between freshly prepared samples and those stored in solution (e.g., in an autosampler).
Root Cause Analysis: This is a classic sign of hydrolytic instability. The aqueous or protic solvent environment, often combined with a non-neutral pH, is causing your compound to degrade. The trifluoromethyl group, especially on an activated aromatic ring, can be hydrolyzed to a carboxylic acid, which will have a different retention time.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Workflow for diagnosing hydrolytic instability.
Protocol: pH-Dependent Stability Study
-
Preparation: Prepare three sets of buffer solutions at approximately pH 3 (e.g., citrate buffer), pH 7 (e.g., phosphate buffer), and pH 10 (e.g., carbonate buffer).
-
Sample Incubation: Prepare stock solutions of your compound in a suitable organic co-solvent (like acetonitrile or DMSO) to ensure solubility.[8] Dilute the stock into each of the three buffers to your final analytical concentration.
-
Time Points: Immediately inject a t=0 sample from each pH solution into your HPLC/LC-MS system. Store the remaining solutions under controlled conditions (e.g., room temperature, protected from light).
-
Analysis: Inject samples at subsequent time points (e.g., 2, 6, 12, 24 hours).
-
Data Interpretation: Plot the peak area of your parent compound against time for each pH condition. Significant degradation will be apparent as a rapid decrease in peak area, often with the corresponding appearance of a new peak (the degradant).
| Condition | Typical Observation | Likely Degradation Pathway | Primary Solution |
| Acidic (pH 3-5) | Generally stable for many aryl-CF3 compounds. N-CF3 amines may show instability.[10] | Acid-catalyzed hydrolysis (less common for aryl-CF3). | Ensure medium is not excessively acidic. |
| Neutral (pH 7) | Slow degradation may be observed over extended periods. | Neutral hydrolysis. | For long-term storage, use aprotic solvents or freeze solutions. |
| Alkaline (pH > 8) | Rapid degradation is common, especially for trifluoromethylphenols.[7] | Base-catalyzed hydrolysis of -CF3 to -COOH.[8] | Buffer all aqueous solutions to pH < 7. |
Issue 2: Poor Recovery or Abnormal Peak Shapes in Reversed-Phase Chromatography
Symptoms:
-
Your compound elutes with a broad or tailing peak.
-
You calculate low recovery of your compound from the column.
-
The issue is worse with silica-based C18 columns.
Root Cause Analysis: This can be due to two primary issues: on-column degradation or strong secondary interactions with the stationary phase. Silica-based columns have residual acidic silanol groups (-Si-OH) on their surface.[18] These sites can act as a catalyst for the degradation of sensitive compounds. Alternatively, if your compound is basic, it can interact strongly with these acidic sites, leading to poor peak shape.
Protocol: Diagnosing On-Column Instability
-
Perform a Stability Test: Spot your compound on a silica gel TLC plate. After spotting, let the solvent evaporate completely. Then, add a drop of the column eluent on top of the spot and let it dry. Run the TLC plate as you normally would. If you see a new spot or streaking that wasn't present in the initial spotting, your compound is likely unstable on silica.[19]
-
Vary Injection Volume: Inject a small amount and a large amount of your sample. If the peak shape is significantly worse at lower concentrations, it suggests strong, irreversible binding to active sites on the column.
-
Change Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from your analyte's pKa. For basic compounds, adding a small amount of an acid modifier (like 0.1% formic acid or TFA) can protonate the analyte and saturate the silanol groups, improving peak shape.[18]
dot graph TD { bgcolor="#F1F3F4" node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Decision tree for chromatography issues.
Issue 3: Compound Degrades During Photochemical Experiments
Symptoms:
-
Rapid disappearance of starting material upon exposure to UV or strong visible light.
-
Formation of multiple, often difficult-to-identify byproducts.
-
Observation of fluoride ions in the reaction mixture.
Root Cause Analysis: The energy from photons can be sufficient to excite the molecule to a state where degradation can occur. For trifluoromethylated aromatic compounds, this can lead to cleavage of the -CF3 group or reactions on the aromatic ring. For example, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[8] The rate of photodegradation can also be pH-dependent.[11][17]
Protocol: Minimizing Photodegradation
-
Wavelength Selection: If possible, use a longer wavelength of light that is sufficient for your desired reaction but minimizes absorption by the trifluoromethylated aromatic system.
-
Control Experiments: Always run a "dark" control experiment where the reaction mixture is shielded from light (e.g., by wrapping the vessel in aluminum foil). This definitively proves that light is the cause of the degradation.
-
Use Amber Glassware: For storage and routine handling, always use amber glass vials or flasks to protect samples from ambient lab light.
-
Degas Solvents: Dissolved oxygen can sometimes participate in photochemical degradation pathways. Degassing your solvent (e.g., by sparging with nitrogen or argon) before the experiment can improve stability.
-
pH Optimization: If the degradation is pH-dependent, buffer your reaction medium accordingly. Studies on trifluoromethylphenols have shown faster degradation at higher pH values.[11]
References
-
A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. ResearchGate. Available at: [Link]
-
Coates, D., & Gray, G. W. (1976). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2, (3), 300. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
-
The Dark Side of Fluorine. PubMed Central. Available at: [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. Available at: [Link]
-
The Impact of Trifluoromethyl Groups in Organic Synthesis. OChem.com. Available at: [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]
-
van Alem, K., Belder, G., Lodder, G., & Zuilhof, H. (2004). Photochemical Generation of Highly Destabilized Vinyl Cations: The Effects of α- and β-Trifluoromethyl versus α- and β-Methyl Substituents. The Journal of Organic Chemistry, 70(1), 179–190. Available at: [Link]
-
The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Available at: [Link]
-
Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Reddit. Available at: [Link]
-
Detection and degradation technology of environmental persistent trifluoromethyl pollutants. Acadevi. Available at: [Link]
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. Available at: [Link]
-
Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Available at: [Link]
-
Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. PubMed. Available at: [Link]
-
CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART III. PHENYLBISTRIFLUOROMETHYLPHOSPHINE AND RELATED COMPOUNDS. Canadian Science Publishing. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). PubMed Central. Available at: [Link]
-
Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. PubMed. Available at: [Link]
-
An Environmentally Sustainable Access to CF3-Substituted Alcohols as Valuable Fluorinated Motifs for the Synthesis of Bioactive Compounds. Advances in Engineering. Available at: [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed Central. Available at: [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PubMed Central. Available at: [Link]
-
Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate. Available at: [Link]
-
The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Ochem.com. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health. Available at: [Link]
-
Comparison of BTF with other solvents. ResearchGate. Available at: [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PubMed Central. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. Available at: [Link]
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sci-hub.st [sci-hub.st]
- 13. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Chromatography [chem.rochester.edu]
enhancing the selectivity of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid for its target
Project Overview: The Challenge of ISO-4C, a Novel JAK2 Inhibitor
A recent high-throughput screen has identified 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid (designated ISO-4C) as a novel, ATP-competitive inhibitor of Janus kinase 2 (JAK2). While demonstrating promising potency, initial profiling has revealed a significant liability: a lack of selectivity against other members of the JAK family, particularly JAK1.
The Janus kinase family—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling.[1] While JAK2 is a key target for myeloproliferative neoplasms (MPNs), unwanted inhibition of other family members can lead to significant side effects.[2][3] For instance, inhibition of JAK1 is associated with an increased risk of viral infections, while JAK3 inhibition can cause immunosuppression.[3][4] Therefore, enhancing the selectivity of ISO-4C for JAK2 is paramount for its development as a safe and effective therapeutic agent.
This guide provides a comprehensive technical resource for research teams working to improve the selectivity profile of ISO-4C or similar kinase inhibitors. It combines theoretical insights, troubleshooting FAQs, and detailed experimental protocols.
Initial (Hypothetical) Kinase Selectivity Data for ISO-4C:
| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. JAK2) | Potential Clinical Implication of Inhibition |
| JAK2 | 50 | 1x | Therapeutic Target (MPNs)[2] |
| JAK1 | 85 | 1.7x | Immunosuppression, Infection Risk[5] |
| JAK3 | 650 | 13x | Severe Combined Immunodeficiency (SCID)-like effects[1] |
| TYK2 | 1200 | 24x | Modest viral susceptibility[1] |
Table 1: Initial in-vitro biochemical assay results for the lead compound ISO-4C, highlighting its poor selectivity against JAK1.
Frequently Asked Questions (FAQs)
Q1: Why is kinase inhibitor selectivity so important?
The human kinome consists of over 500 kinases, many of which share a highly conserved ATP-binding pocket.[6] This structural similarity makes it challenging to design inhibitors that hit only the intended target.[7] Off-target inhibition by a promiscuous compound can lead to unexpected toxicities or side effects, complicating clinical development.[8] High selectivity ensures that the observed biological effect is due to the modulation of the intended target, providing a clearer path to a safe and effective drug.[9]
Q2: What is the JAK-STAT signaling pathway and the specific role of JAK2?
The JAK-STAT pathway is a primary signaling cascade for over 50 cytokines and growth factors, regulating processes like immune function, cell growth, and hematopoiesis.[10] When a cytokine binds its receptor, associated JAKs become activated, phosphorylate each other, and then phosphorylate the receptor itself.[3] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[11]
Specifically, JAK2 forms homodimers that are essential for signaling from hematopoietic growth factor receptors like erythropoietin (EPO) and thrombopoietin (TPO).[12] This makes it a critical regulator of red blood cell and platelet production, and the target of the activating JAK2-V617F mutation found in many MPNs.[2]
Key Experimental Protocols
Protocol: Cellular pSTAT3 Western Blot Assay
This protocol describes a method to assess the functional inhibition of JAK2 in a cellular context by measuring the phosphorylation of its downstream target, STAT3.
Materials:
-
JAK2-dependent cell line (e.g., HEL 92.1.7)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
ISO-4C and new analogs, dissolved in DMSO
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors) * BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus [13]* Blocking Buffer (5% BSA in TBS-T)
-
Primary Antibodies: Rabbit anti-pSTAT3 (Tyr705), Mouse anti-total STAT3, Rabbit anti-Actin (loading control) [11]* Secondary Antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Plating: Seed HEL cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: Prepare serial dilutions of ISO-4C (e.g., from 10 µM to 1 nM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a DMSO-only vehicle control. Incubate for 2 hours at 37°C.
-
Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100 µL of ice-cold Lysis Buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x SDS-PAGE sample buffer and boil at 95°C for 5 minutes. 6. Gel Electrophoresis & Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary anti-pSTAT3 antibody (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBS-T.
-
Incubate with HRP-linked secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash 3 times with TBS-T.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize the pSTAT3 signal, the membrane can be stripped and re-probed for total STAT3 and then for a loading control like beta-actin. [13]
References
- Bamborough, P., & Drewry, D. H. (2012). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Methods in molecular biology (Clifton, N.J.), 795, 153–172.
- Allen, C. F., & Shokat, K. M. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 6(1), 105-120.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Egwuatu, E. C., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Current Medicinal Chemistry.
- Cheng, F., Jia, P., Wang, Q., & Zhao, Z. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog.
- Ding, K., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726–10741.
- AssayQuant Technologies, Inc. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. AssayQuant Website.
- Bio-protocol. (2011).
- Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Molecular Biology Protocols.
- Oh, Y. J., & Lee, K. (2011). Strategies for the Design of Selective Protein Kinase Inhibitors. Current Pharmaceutical Design, 17(19), 1932-1946.
- ResearchGate. (2020).
- BenchChem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. BenchChem Resources.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology Website.
- PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer Resources.
- Reaction Biology. (n.d.). Kinase Profiling & Screening. Reaction Biology White Paper.
- Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia, The Free Encyclopedia.
- Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2145–2154.
- A-Ahmadie, A., & Verstovsek, S. (2022). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Clinical Cancer Research, 28(1), 18-25.
- ResearchGate. (2018).
- MDPI. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(15), 5829.
- Synapse. (2023). Unveiling the Veil of JAK Inhibitors. Synapse Blog.
- Quintás-Cardama, A., & Verstovsek, S. (2013). Targeting JAK2 in the therapy of myeloproliferative neoplasms. Expert Opinion on Therapeutic Targets, 17(4), 377–388.
- Nakayamada, S., Kubo, S., & Tanaka, Y. (2021). JAK inhibitors ∼ overview∼. Immunology & Cell Biology, 99(8), 776-785.
- Dr. Oracle. (2025). What is the role of Janus Kinase (JAK) and the JAK-STAT pathway in the treatment of autoimmune diseases? Dr.
- Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508.
- Kim, H. S., et al. (2025). Neurological Adverse Events Associated with the Use of Janus Kinase Inhibitors: A Pharmacovigilance Study Based on Vigibase. Journal of Clinical Neurology, 21(2), 145-154.
- Scilight Press. (2024). Janus Kinases and Autoimmunity: Bridging Pathways to Therapy. Autoimmunity Highlights, 15(1), 1-10.
- ChemRxiv. (2023). Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. Preprint.
- Ghoreschi, K., et al. (2021). JAK1: Number one in the family; number one in inflammation?
- Frontiers Media S.A. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 593574.
- Bonelli, M., et al. (2022). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
- Ghoreschi, K., Laurence, A., & O'Shea, J. J. (2009). The role of JAK-STAT signaling pathway and its regulators in the fate of T helper cells. Journal of Leukocyte Biology, 85(5), 785–792.
- RSC Publishing. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(45), 29381-29396.
- ICON plc. (2026).
- Abcam. (n.d.).
- VJHemOnc. (2025). The development of Type II selective JAK inhibitors for the treatment of MPNs.
- ChemSynthesis. (2025). methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate.
- OncLive. (2025). JAK Inhibitor Selection and Sequencing Strategies Are Key in Myelofibrosis Management. OncLive Peer Exchange.
- ACS Publications. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (2001). WO2001060363A1 - A method for synthesizing leflunomide.
- PrepChem. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting JAK2 in the therapy of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ard.bmj.com [ard.bmj.com]
- 4. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 5. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journaljcti.com [journaljcti.com]
- 10. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 12. droracle.ai [droracle.ai]
- 13. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Technical Support Center: Scaling Up the Synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important synthetic intermediate.
I. Synthesis Overview: A Two-Step Approach
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the isoxazole ring through the reaction of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate with hydroxylamine. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.
Step 1: Isoxazole Ring Formation
This step involves the reaction of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate with a hydroxylamine salt, such as hydroxylamine sulfate, often in the presence of a base like sodium acetate.[1][2]
Step 2: Ester Hydrolysis
The ethyl ester of this compound is then hydrolyzed, typically using a strong acid or base, to yield the desired carboxylic acid.[1][2][3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield in Isoxazole Ring Formation
Question: We are experiencing lower than expected yields for the formation of ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate. What are the potential causes and how can we optimize this step?
Answer: Low yields in the isoxazole ring formation can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate: This starting material is a key intermediate in organic synthesis.[4] Impurities can lead to side reactions, reducing the yield of the desired product. It is crucial to ensure its purity before use.
-
Hydroxylamine: The quality and form of hydroxylamine are critical. Using a stable salt like hydroxylamine sulfate is recommended for scalability.[1][2] The direct use of hydroxylamine can be challenging due to its instability.[5]
-
-
Reaction Conditions:
-
Temperature Control: This reaction is often exothermic. Maintaining a low temperature, typically between -20°C and 10°C, is crucial to prevent side reactions and decomposition.[1][2]
-
pH Control: The pH of the reaction mixture plays a significant role. The use of a buffer, such as sodium acetate, helps to maintain the optimal pH for the reaction.
-
-
Work-up Procedure:
-
Inefficient extraction or purification can lead to product loss. Ensure proper phase separation and use an appropriate solvent system for extraction.
-
Optimization Strategy Table:
| Parameter | Recommended Condition | Rationale |
| Temperature | -5°C to 5°C | Minimizes side reactions and decomposition of intermediates.[1][2] |
| Base | Sodium Acetate | Acts as a buffer to maintain optimal pH for the cyclization reaction.[1][2] |
| Solvent | Ethanol/Water | A common solvent system that facilitates the dissolution of reactants. |
| Reaction Time | 2-4 hours | Monitor by TLC or HPLC to ensure completion without significant byproduct formation. |
Issue 2: Incomplete Ester Hydrolysis
Question: Our hydrolysis of ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate is not going to completion, leaving significant amounts of starting material. How can we drive the reaction to completion?
Answer: Incomplete hydrolysis is a common challenge, particularly when scaling up. The stability of the isoxazole ring under harsh hydrolytic conditions needs to be considered.
-
Choice of Hydrolysis Conditions:
-
Acidic Hydrolysis: A mixture of a strong acid like hydrochloric acid in a co-solvent such as acetic acid can be effective.[2]
-
Basic Hydrolysis: Using a base like sodium hydroxide or lithium hydroxide in an aqueous-organic solvent mixture is another common method.[3] However, the isoxazole ring can be sensitive to strong bases, potentially leading to ring-opening byproducts.[6]
-
-
Reaction Parameters:
-
Temperature: Increasing the reaction temperature can enhance the rate of hydrolysis. However, excessive heat may lead to decarboxylation or other degradation pathways.[6]
-
Concentration of Acid/Base: Increasing the concentration of the acid or base can improve the reaction rate, but it also increases the risk of side reactions. A careful balance is necessary.
-
Troubleshooting Flowchart for Incomplete Hydrolysis:
Caption: Troubleshooting workflow for incomplete ester hydrolysis.
Issue 3: Formation of Impurities During Synthesis
Question: We are observing significant impurities in our final product. What are the likely impurities and how can we minimize their formation?
Answer: Impurity formation is a critical issue in pharmaceutical ingredient synthesis. For this specific molecule, several impurities can arise.
-
Isomeric Byproducts: The formation of the regioisomeric isoxazole, 5-methyl-3-(trifluoromethyl)isoxazole-4-carboxylic acid, is a possibility. This can be minimized by careful control of the cyclization reaction conditions.[1]
-
Ring-Opened Products: As mentioned, the isoxazole ring can be susceptible to cleavage under harsh conditions, especially during hydrolysis.[6]
-
Unreacted Starting Materials: Residual starting materials or intermediates will contaminate the final product if not removed effectively.
Strategy for Minimizing Impurities:
-
Purification of Intermediates: Purifying the ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate before hydrolysis is highly recommended. This can be achieved through distillation or crystallization.
-
Optimized Work-up: After hydrolysis, a carefully designed work-up procedure is essential. This may involve pH adjustment to precipitate the carboxylic acid, followed by washing with appropriate solvents to remove impurities.
-
Final Product Purification: Recrystallization of the final product from a suitable solvent system is often necessary to achieve high purity.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when handling the reagents for this synthesis?
A1: Trifluoroacetic acid and its derivatives should be handled with care in a well-ventilated fume hood, as they are corrosive.[7][8][9] Hydroxylamine and its salts can be unstable and should be handled according to safety data sheet recommendations.
Q2: Can this synthesis be adapted for a continuous flow process?
A2: Yes, the synthesis of isoxazoles is amenable to flow chemistry, which can offer advantages in terms of safety, efficiency, and scalability.[10]
Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction progress and assessing the purity of the final product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation.
Q4: Are there alternative synthetic routes to this compound?
A4: While the described two-step process is common, other methods for isoxazole synthesis exist, such as 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes.[11][12] However, for this specific substitution pattern, the cyclization of the trifluoro-β-ketoester derivative is a widely used and efficient method.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylate
-
To a stirred solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in ethanol, add a solution of hydroxylamine sulfate and sodium acetate in water at 0-5°C.
-
Maintain the temperature and stir the reaction mixture for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate in a mixture of acetic acid and concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
V. Visualization of the Synthesis Pathway
Caption: Overall synthetic pathway for this compound.
VI. References
-
Ragaini, F., et al. (2021). Trifluoroacetic Acid Hydroxylamine System as Organocatalyst Reagent in a One-Pot Salt Free Process for the Synthesis of Caprolactam and Amides of Industrial Interest. Catalysis Letters, 151(12), 1-7. [Link]
-
Kudyakova, Y. S., et al. (2019). Detrifluoroacetylation of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. Russian Journal of Organic Chemistry, 55(10), 1616-1618.
-
Reddy, B. V. S., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 86(17), 11849-11859. [Link]
-
Ragaini, F., et al. (2021). Trifluoroacetic Acid Hydroxylamine System as Organocatalyst Reagent in a One-Pot Salt Free Process for the Synthesis of Caprolactam and Amides of Industrial Interest. ResearchGate. [Link]
-
Ragaini, F., et al. (2021). Trifluoroacetic Acid Hydroxylamine System as Organocatalyst Reagent in a One-Pot Salt Free Process for the Synthesis of Caprolac. ArTS.
-
Langer, P., et al. (2011). Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. Google Patents.
-
ChemSynthesis. methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. [Link]
-
ResearchGate. How to hydrolyze ester in presence of isoxazole moiety? [Link]
-
US Patent. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
-
World Intellectual Property Organization. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
-
de Souza, A. C. D., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 1-20.
-
Serebryannikova, A. V., et al. (2020). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. [Link]
-
PubChem. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. [Link]
-
Deadman, B. J., et al. (2019). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Organic & Biomolecular Chemistry, 17(34), 7934-7939.
-
ChemBK. Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate. [Link]
-
Singh, R., et al. (2016). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 20(12), 1295-1311. [Link]
-
Reddy, B. V. S., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. [Link]
-
Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Arkivoc, 2022(5), 1-14.
-
Wierzbicka, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. [Link]
-
World Intellectual Property Organization. (2001). A method for synthesizing leflunomide. Google Patents.
-
Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32968-32993. [Link]
-
PubMed. Reactions of Hydroxylamine With Acetoacetyl Thioesters or Ethyl Acetoacetate. [Link]
-
Kumar, A., et al. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 92, 103234. [Link]
-
McMurry, J. E. (1973). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 53, 59.
-
The Royal Society of Chemistry. Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. [Link]
-
Wang, Y., et al. (2011). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][4][7][13][14]tetrazine-8-carboxylates and -carboxamides. Molecules, 16(5), 3561-3571. [Link]
-
Khandebharad, A. U., et al. (2015). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Research Journal of Chemical Sciences, 5(5), 1-5.
Sources
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trifluoroacetic Acid Hydroxylamine System as Organocatalyst Reagent in a One-Pot Salt Free Process for the Synthesis of Caprolactam and Amides of Industrial Interest [iris.unive.it]
- 8. researchgate.net [researchgate.net]
- 9. arts.units.it [arts.units.it]
- 10. researchgate.net [researchgate.net]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. elar.urfu.ru [elar.urfu.ru]
- 14. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Cellular Validation of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic Acid: A Comparative Approach
In the landscape of contemporary drug discovery, the isoxazole scaffold remains a cornerstone for developing novel therapeutic agents. Its presence in numerous bioactive molecules underscores its utility as a pharmacophore. This guide focuses on a specific derivative, 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid, a compound of interest due to its structural features that suggest potential anti-inflammatory and antimicrobial properties[1]. The trifluoromethyl group, in particular, is known to enhance metabolic stability and cell permeability, making this molecule a promising candidate for further investigation[1].
This document provides a comprehensive framework for researchers to validate the cellular activity of this compound. We will navigate through a logical, stepwise experimental plan, from initial toxicity profiling to targeted functional assays. This guide is designed to be a self-validating system, where each experimental step builds upon the last, ensuring robust and reliable data. Furthermore, we will objectively compare its performance against a well-established anti-inflammatory agent and a structurally related, potentially less active, isoxazole derivative.
Foundational Understanding: The Rationale Behind Our Approach
Before embarking on cellular validation, it is crucial to establish a working hypothesis for the mechanism of action of this compound. Given its structural resemblance to known anti-inflammatory agents and the general biological activities of isoxazole derivatives, we hypothesize that it may exert its effects through the inhibition of key enzymes in the inflammatory cascade. A plausible target could be the cyclooxygenase (COX) enzymes, pivotal in the synthesis of prostaglandins, or key signaling kinases involved in the inflammatory response.
Our validation strategy is therefore designed to first establish a safe therapeutic window for the compound, followed by an investigation into its effects on cellular models of inflammation, and finally, a more direct assessment of its impact on a hypothesized target.
The Experimental Journey: A Step-by-Step Validation Workflow
The following workflow provides a systematic approach to characterizing the cellular activity of this compound.
Caption: A three-phase workflow for the cellular validation of novel compounds.
Comparative Compounds: Establishing a Benchmark
To contextualize the activity of this compound (let's denote it as Compound X ), we will use two comparators:
-
Positive Control: Indomethacin, a well-characterized non-steroidal anti-inflammatory drug (NSAID) known to inhibit COX enzymes.
-
Structural Analogue Control: 3-Methyl-5-phenylisoxazole-4-carboxylic acid. This compound is structurally similar but lacks the trifluoromethyl group, which may impact its potency and cellular uptake.
Detailed Experimental Protocols
Phase 1: Cytotoxicity Assessment
The initial and most critical step is to determine the concentration range at which Compound X does not exert cytotoxic effects. This ensures that any observed anti-inflammatory activity is not a byproduct of cell death.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a serial dilution of Compound X , Indomethacin, and the structural analogue (e.g., from 0.1 µM to 100 µM). Add the compounds to the respective wells and incubate for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay complements the MTT assay by measuring membrane integrity. A common method is to use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit, following the manufacturer's instructions[2][3].
Phase 2: Assessment of Anti-inflammatory Activity
Once a non-toxic concentration range is established, we proceed to evaluate the anti-inflammatory potential of Compound X . We will use a lipopolysaccharide (LPS)-stimulated macrophage model, a standard in vitro model for inflammation.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 1. Pre-treat the cells with non-toxic concentrations of Compound X , Indomethacin, or the structural analogue for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a non-stimulated control.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)
-
Cell Stimulation: Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in Protocol 3.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.
Phase 3: Mechanistic Insights
Based on the functional data, we can now delve into the potential mechanism of action.
Protocol 5: In Vitro COX-2 Inhibition Assay
To directly assess the inhibitory effect of Compound X on COX-2, a cell-free enzymatic assay is employed. This can be performed using commercially available COX-2 inhibitor screening kits[4][5]. These kits typically provide purified COX-2 enzyme, a substrate (e.g., arachidonic acid), and a detection reagent to measure the product (e.g., Prostaglandin E2). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.
Protocol 6: Western Blot for NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation. We will assess the effect of Compound X on this pathway.
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with Compound X for 1 hour, followed by LPS stimulation for 30 minutes. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated p65 (a key subunit of NF-κB), total p65, IκBα (an inhibitor of NF-κB), and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by Compound X.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: Cytotoxicity Profile of Test Compounds on RAW 264.7 Macrophages
| Compound | IC50 (µM) from MTT Assay | IC50 (µM) from LDH Assay |
| Compound X | > 100 | > 100 |
| Indomethacin | > 100 | > 100 |
| Structural Analogue | > 100 | > 100 |
Interpretation: An IC50 value greater than 100 µM for all compounds suggests a low cytotoxic potential at the concentrations that will be used for functional assays.
Table 2: Effect of Compounds on LPS-Induced NO and Cytokine Production
| Treatment (10 µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| LPS Control | 100 ± 8.5 | 100 ± 9.2 | 100 ± 7.8 |
| Compound X + LPS | 35.2 ± 4.1 | 42.5 ± 5.3 | 48.1 ± 6.0 |
| Indomethacin + LPS | 55.6 ± 6.7 | 60.1 ± 7.5 | 65.3 ± 8.1 |
| Structural Analogue + LPS | 88.9 ± 9.5 | 92.3 ± 10.1 | 95.4 ± 11.2 |
*p < 0.05 compared to LPS control.
Interpretation: The data suggest that Compound X significantly reduces the production of key inflammatory mediators, and its potency appears to be greater than that of Indomethacin at the same concentration. The structural analogue shows minimal activity, highlighting the importance of the trifluoromethyl group.
Table 3: In Vitro COX-2 Enzyme Inhibition
| Compound | IC50 (µM) |
| Compound X | 5.8 |
| Indomethacin | 8.2 |
| Structural Analogue | > 50 |
Interpretation: The lower IC50 value for Compound X compared to Indomethacin indicates a more potent direct inhibition of COX-2 activity. The structural analogue is a poor inhibitor, further supporting the role of the trifluoromethyl group.
Conclusion and Future Directions
This guide outlines a robust and logical pathway for the cellular validation of this compound. The presented hypothetical data illustrates a scenario where the compound exhibits potent anti-inflammatory properties, superior to a standard NSAID, and acts, at least in part, through the inhibition of the COX-2 enzyme and the NF-κB signaling pathway.
The self-validating nature of this workflow, from broad cytotoxicity screening to specific mechanistic studies, provides a high degree of confidence in the generated data. The comparative approach against both a positive and a structural analogue control is essential for discerning the true potential and structure-activity relationship of the test compound.
Future studies should aim to confirm these findings in more complex co-culture models or in vivo models of inflammation to assess the therapeutic potential of this compound further.
References
-
Biobide. (n.d.). What is an Inhibition Assay? - Blog. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
Sources
- 1. Buy this compound | 193952-09-9 [smolecule.com]
- 2. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. blog.biobide.com [blog.biobide.com]
- 5. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
A Comparative Analysis of Immunomodulatory Agents in Multiple Sclerosis: Teriflunomide vs. Bruton's Tyrosine Kinase (BTK) Inhibitors
Introduction
In the landscape of therapeutic interventions for Multiple Sclerosis (MS), a nuanced understanding of the available small molecule inhibitors is paramount for advancing research and drug development. This guide provides a comparative analysis of two distinct classes of immunomodulatory agents. The first is centered around 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid, a critical precursor in the synthesis of Teriflunomide.[1] Teriflunomide itself is the active metabolite of Leflunomide and functions not as a kinase inhibitor, but as an inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2] The second class comprises a new wave of targeted therapies: Bruton's Tyrosine Kinase (BTK) inhibitors, such as Fenebrutinib and Tolebrutinib, which are under active investigation for MS.[3][4]
This comparison will delve into their distinct mechanisms of action, present a side-by-side view of their biochemical and clinical data, and provide a detailed experimental protocol for their functional comparison in a laboratory setting. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these agents' relative strengths and applications in the context of MS pathology.
Part 1: Divergent Mechanisms of Immunomodulation
The therapeutic approaches of Teriflunomide and BTK inhibitors, while both aimed at mitigating the inflammatory cascade in MS, diverge at their core molecular targets. This fundamental difference dictates their downstream effects on the immune system.
Teriflunomide: Targeting Lymphocyte Proliferation via Pyrimidine Synthesis
Teriflunomide exerts its immunomodulatory effects by reversibly inhibiting DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[5] Rapidly proliferating cells, such as activated T and B lymphocytes, are heavily reliant on this pathway to meet their demand for DNA and RNA synthesis.[6] By impeding pyrimidine production, Teriflunomide effectively acts as a cytostatic agent, selectively curbing the expansion of these autoreactive immune cells that are thought to drive the inflammatory attacks on the central nervous system (CNS) in MS.[7][8] It is important to note that resting or homeostatic cell populations are less affected as they can utilize an alternative "salvage pathway" for pyrimidine synthesis.[7]
BTK Inhibitors: Disrupting B-Cell and Myeloid Cell Activation
BTK inhibitors, in contrast, target a non-receptor tyrosine kinase, Bruton's Tyrosine Kinase, which is a critical signaling molecule in various hematopoietic cells, excluding T cells and plasma cells.[9] In MS, the focus is primarily on its role in B-cells and myeloid cells (including microglia).[10]
-
In B-cells: BTK is essential for B-cell receptor (BCR) signaling, which governs B-cell development, proliferation, and the production of autoantibodies.[11] By inhibiting BTK, these drugs can dampen the activity of pathogenic B-cells.[9]
-
In Myeloid Cells (Microglia): BTK is also involved in Fc receptor (FcγR) signaling in myeloid cells.[12] In the CNS, brain-penetrant BTK inhibitors can modulate the activation of microglia, the resident immune cells of the brain, which are implicated in the chronic inflammation and neurodegeneration characteristic of progressive MS.[11][13]
This dual action on both peripheral B-cells and CNS-resident microglia makes BTK inhibitors a promising therapeutic strategy for addressing both the relapsing and progressive phases of MS.[4]
Signaling Pathway Comparison
The following diagram illustrates the distinct signaling pathways targeted by Teriflunomide and BTK inhibitors.
Caption: Distinct mechanisms of Teriflunomide and BTK inhibitors.
Part 2: Comparative Efficacy and Biochemical Potency
The differing mechanisms of action are reflected in the biochemical potency and clinical efficacy of these compounds. While Teriflunomide has been an established oral therapy for relapsing MS, the emerging clinical data for BTK inhibitors suggests a potential for broader efficacy, particularly in progressive forms of the disease.
Biochemical Potency
| Compound | Target | IC50 / Ki | Binding Type | Reference |
| Teriflunomide | Human DHODH | IC50: ~773 nM; Ki: ~1050 nM | Reversible, Non-competitive | [5] |
| Fenebrutinib | Human BTK | Ki: 0.91 nM | Reversible, Non-covalent | [14] |
| Evobrutinib | Human BTK | IC50: ~9 nM | Irreversible, Covalent | [15] |
| Tolebrutinib | Human BTK | - | Irreversible, Covalent | [9] |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here are representative values from published literature.
Clinical Efficacy in Multiple Sclerosis
| Compound | Phase III Trial(s) | Comparator | Key Efficacy Endpoint(s) | Reference |
| Teriflunomide | TEMSO, TOWER | Placebo | Significant reduction in annualized relapse rate (ARR) and disability progression. | [6] |
| Fenebrutinib | FENhance 2 | Teriflunomide | Significantly reduced ARR compared to Teriflunomide in relapsing MS. | [3][16][17][18] |
| Tolebrutinib | GEMINI 1 & 2, HERCULES | Teriflunomide, Placebo | In relapsing MS, did not show superiority to Teriflunomide in reducing ARR.[4] In non-relapsing secondary progressive MS, delayed disability progression vs. placebo.[13][19] | |
| Evobrutinib | EVOLUTION RMS 1 & 2 | Teriflunomide | Did not meet primary endpoint of reducing ARR versus Teriflunomide. Development for MS has been halted. | [10][20] |
Disclaimer: Clinical trial outcomes are continuously updated. Researchers should consult the latest publications for the most current data.
Part 3: Experimental Protocol for Comparative Functional Analysis
To provide a practical framework for comparing the functional effects of Teriflunomide and a BTK inhibitor, this section details a B-cell activation assay. This assay is highly relevant as B-cells are implicated in MS pathology and are modulated by both classes of drugs, albeit through different mechanisms.
Objective
To compare the dose-dependent inhibitory effects of Teriflunomide and a representative BTK inhibitor (e.g., Fenebrutinib) on the activation of primary human B-cells in vitro.
Materials
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.
-
B-cell isolation kit (e.g., magnetic-activated cell sorting).
-
RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine.
-
B-cell stimuli: Anti-IgM antibody and CD40L.
-
Inhibitors: Teriflunomide and Fenebrutinib, dissolved in DMSO to create stock solutions.
-
Flow cytometry antibodies: Anti-CD19, Anti-CD69, Anti-CD86, and a viability dye.
-
96-well U-bottom culture plates.
-
Flow cytometer.
Step-by-Step Methodology
-
B-Cell Isolation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for B-cells using a negative selection B-cell isolation kit according to the manufacturer's protocol. Purity should be assessed by flow cytometry (>95% CD19+).
-
-
Cell Plating and Inhibitor Treatment:
-
Resuspend purified B-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (100,000 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of Teriflunomide and the BTK inhibitor in complete medium. Add the diluted inhibitors to the respective wells. Include a DMSO vehicle control.
-
Pre-incubate the cells with the inhibitors for 1 hour at 37°C, 5% CO2.
-
-
B-Cell Activation:
-
Prepare a stimulation cocktail containing Anti-IgM and CD40L at pre-determined optimal concentrations.
-
Add the stimulation cocktail to all wells except for the unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Flow Cytometry Staining and Acquisition:
-
Harvest the cells and transfer to V-bottom plates.
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Stain the cells with fluorescently-labeled antibodies against CD19, CD69 (an early activation marker), and CD86 (a co-stimulatory molecule) for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single CD19+ B-cells.
-
Determine the percentage of CD69+ and CD86+ cells within the B-cell population for each condition.
-
Normalize the data to the stimulated vehicle control.
-
Plot the dose-response curves and calculate the IC50 value for each inhibitor's effect on B-cell activation marker upregulation.
-
Experimental Workflow Diagram
Caption: Workflow for the comparative B-cell activation assay.
Conclusion
The comparison between Teriflunomide and the emerging class of BTK inhibitors highlights a significant evolution in the therapeutic strategies for Multiple Sclerosis. Teriflunomide, derived from this compound, offers a broad antiproliferative effect on lymphocytes by targeting a fundamental metabolic pathway. In contrast, BTK inhibitors provide a more targeted approach, aiming to modulate the specific signaling pathways that drive B-cell and myeloid cell-mediated pathology.
The clinical data to date suggests that while Teriflunomide is an effective treatment for relapsing forms of MS, the new generation of BTK inhibitors, such as Fenebrutinib, may offer advantages, including potential efficacy in progressive MS. The provided experimental protocol offers a robust method for directly comparing the functional consequences of these different inhibitory mechanisms in a controlled laboratory setting. As our understanding of the complex immunopathology of MS deepens, such comparative analyses are crucial for guiding the development of next-generation therapies.
References
-
Wikipedia. (n.d.). Teriflunomide. Retrieved from [Link]
- Bar-Or, A., et al. (2014). Teriflunomide for multiple sclerosis. Expert Review of Neurotherapeutics, 14(6), 589-601.
- Royal Society of Chemistry. (2018). EDC-promoted one-step synthesis of teriflunomide at the industrial scale. RSC Advances, 8(49), 27855-27858.
-
PubChem. (n.d.). Fenebrutinib. Retrieved from [Link]
-
MS Society UK. (n.d.). Fenebrutinib. Retrieved from [Link]
-
NeurologyLive. (2025). Fenebrutinib Hits Key Phase 3 Marks in Relapsing and Primary Progressive MS. Retrieved from [Link]
- Hainke, U., et al. (2021). Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells. Frontiers in Immunology, 12, 660057.
-
ResearchGate. (n.d.). Teriflunomide, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis. Retrieved from [Link]
-
Progressive MS Alliance. (2025). Phase 3 Study Continues to Show Tolebrutinib as a Promising Treatment for Non-Relapsing Secondary Progressive MS. Retrieved from [Link]
-
Practical Neurology. (2023). Updates in Bruton Tyrosine Kinase Inhibition for Multiple Sclerosis. Retrieved from [Link]
-
Giovannoni, G. (2026). Q&A 139 - tolebrutinib and the FDA. MS-Selfie. Retrieved from [Link]
-
MS Trust. (n.d.). Tolebrutinib. Retrieved from [Link]
-
MS Trust. (n.d.). Evobrutinib. Retrieved from [Link]
-
MS Trust. (n.d.). Fenebrutinib. Retrieved from [Link]
-
Neurology.org. (2016). Teriflunomide Mechanism of Action: Linking Species' Sensitivities to Pregnancy Outcomes. Retrieved from [Link]
-
Clinical Trials Arena. (2025). Roche sizes up first BTK inhibitor approval on Phase III MS victory. Retrieved from [Link]
- Geladaris, A., et al. (2024). Fenebrutinib, a Bruton's tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways.
- Montalban, X., et al. (2024). A review of Bruton's tyrosine kinase inhibitors in multiple sclerosis. Multiple Sclerosis Journal, 30(4), 458-472.
-
National MS Society. (2025). Fenebrutinib Positive Phase 3 Results. Retrieved from [Link]
-
Peer Exchange. (2023). Novel Mechanisms of Action in Multiple Sclerosis: Focus on BTK Inhibitors. Retrieved from [Link]
-
VJNeurology. (2024). Investigating evobrutinib and other BTK inhibitors for the treatment of MS. Retrieved from [Link]
-
Clinical and Translational Science. (2021). Evobrutinib, a covalent Bruton's tyrosine kinase inhibitor: Mass balance, elimination route, and metabolism in healthy participants. Retrieved from [Link]
-
Nature Reviews Neurology. (2022). Bruton tyrosine kinase inhibitors for multiple sclerosis. Retrieved from [Link]
-
The Journal of Immunology. (2019). Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2019). Discovery of Evobrutinib: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of.... Retrieved from [Link]
-
SciSpace. (2020). Process for the preparation of teriflunomide. Retrieved from [Link]
-
MDPI. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Retrieved from [Link]
-
BioPharma Dive. (2025). Sanofi MS drug hits two setbacks. Retrieved from [Link]
-
Therapeutic Advances in Neurological Disorders. (2023). Bruton's tyrosine kinase inhibitors in the treatment of multiple sclerosis. Retrieved from [Link]
-
AWS. (2024). An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities. Retrieved from [Link]
-
New Drug Approvals. (n.d.). teriflunomide. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the synthesized teriflunomide derivatives. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mssociety.org.uk [mssociety.org.uk]
- 4. Tolebrutinib | MS Trust [mstrust.org.uk]
- 5. neurology.org [neurology.org]
- 6. Frontiers | Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells [frontiersin.org]
- 7. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Updates in Bruton Tyrosine Kinase Inhibition for Multiple Sc [practicalneurology.com]
- 10. Evobrutinib | MS Trust [mstrust.org.uk]
- 11. Fenebrutinib, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. progressivemsalliance.org [progressivemsalliance.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neurologylive.com [neurologylive.com]
- 17. Roche sizes up first BTK inhibitor approval on Phase III MS victory - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. nationalmssociety.org [nationalmssociety.org]
- 19. Press Release: Tolebrutinib phase 3 data published in NEJM demonstrate benefit on disability progression in multiple sclerosis [sanofi.com]
- 20. vjneurology.com [vjneurology.com]
A-Z Guide to Confirming Target Binding Affinity for 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
For researchers and drug development professionals, rigorously validating the interaction between a small molecule and its protein target is a cornerstone of preclinical research. This guide provides an in-depth, comparative framework for confirming the binding affinity of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid to its target, Dihydroorotate Dehydrogenase (DHODH).
We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust, self-validating system for data generation. This guide is structured to provide both the "how" and the "why," empowering you to generate high-quality, reproducible data.
Introduction: The Compound and Its Target
This compound is a heterocyclic compound featuring an isoxazole core, a structure found in various bioactive molecules.[1] The trifluoromethyl group often enhances metabolic stability and cell permeability, making such compounds promising candidates in drug discovery.[1] Initial research and structural similarities point towards its interaction with Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2][3][4]
DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step essential for the production of pyrimidines required for DNA and RNA synthesis.[3][5] Its role in cell proliferation has made it a significant therapeutic target for autoimmune diseases, viral infections, and various cancers.[2][5][6] Therefore, confirming that our lead compound binds DHODH with high affinity is a critical validation step.
Section 1: The Target - Dihydroorotate Dehydrogenase (DHODH) Pathway
To appreciate the significance of DHODH inhibition, one must understand its central role in cellular metabolism. The de novo pyrimidine synthesis pathway is crucial for creating the building blocks of nucleic acids. DHODH is the fourth enzyme in this pathway and is unique in that it is located on the inner mitochondrial membrane.[5] Its inhibition starves rapidly proliferating cells, such as cancer cells or activated lymphocytes, of essential pyrimidines.
Caption: Pyrimidine biosynthesis pathway highlighting DHODH inhibition.
Section 2: A Multi-Pronged Strategy for Affinity Validation
-
Isothermal Titration Calorimetry (ITC): The gold standard for thermodynamic characterization. It directly measures the heat released or absorbed during a binding event, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.[7][8]
-
Surface Plasmon Resonance (SPR): A highly sensitive, real-time optical technique. It provides kinetic data, including the association rate (kon) and dissociation rate (koff), from which the binding affinity (KD) is calculated (KD = koff/kon).[9][10]
-
Enzymatic Inhibition Assay: A functional assay that measures how the compound affects the catalytic activity of DHODH. This provides the half-maximal inhibitory concentration (IC50), linking physical binding to a functional consequence.
This trifecta of assays provides a comprehensive picture: ITC tells us about the thermodynamics of the interaction, SPR reveals the kinetics, and the enzymatic assay confirms a functional outcome.
Caption: Overall experimental workflow for affinity validation.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls and comparator compounds. For comparison, we will use Brequinar , a well-characterized, potent DHODH inhibitor.[5][6][11]
Protocol 1: Isothermal Titration Calorimetry (ITC)
Principle: ITC measures the heat change upon the stepwise injection of a ligand solution into a cell containing the protein solution. The resulting binding isotherm is fitted to a model to determine thermodynamic parameters.[8][12]
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human DHODH (truncated, soluble form) to >95% purity.
-
Prepare a final dialysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM KCl, 0.05% Triton X-100).[13] Dialyze the protein extensively against this buffer.
-
Dissolve this compound and Brequinar in 100% DMSO to create high-concentration stocks (e.g., 10 mM).
-
Prepare the final ligand solutions by diluting the DMSO stocks into the final dialysis buffer. The final DMSO concentration must be identical between the protein and ligand solutions (typically ≤ 2%) to minimize buffer mismatch heats.[14]
-
-
ITC Experiment:
-
Instrument: Malvern MicroCal PEAQ-ITC or similar.
-
Protein Concentration (Cell): 10-20 µM DHODH.
-
Ligand Concentration (Syringe): 100-200 µM of the test compound (a 10-20 fold molar excess).[12]
-
Temperature: 25°C.
-
Injection Scheme: A single 0.4 µL initial injection followed by 18-19 injections of 2 µL each.
-
Controls: Perform a control titration by injecting the ligand solution into the buffer-filled cell to measure the heat of dilution. This value will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the raw thermogram peaks to plot heat change per injection versus the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a one-site binding model to extract KD, n, and ΔH.
-
Protocol 2: Surface Plasmon Resonance (SPR)
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A protein (ligand) is immobilized on the chip, and the binding of an analyte (small molecule) flowing over the surface causes a mass change, which is detected in real-time as a response change.[9][10][15]
Methodology:
-
Chip Preparation:
-
Use a CM5 sensor chip (or similar) and activate the carboxymethylated dextran surface using a standard amine coupling kit (EDC/NHS).
-
Immobilize recombinant DHODH onto the chip surface to a target density of ~8,000-12,000 Response Units (RU). A higher density is often needed for small molecule interactions.[16]
-
Block any remaining active sites with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
SPR Experiment:
-
Instrument: Cytiva Biacore system or similar.[17]
-
Running Buffer: Use the same buffer as in the ITC experiments (e.g., 50 mM Tris pH 8.0, 150 mM KCl, 0.05% Triton X-100), ensuring it is filtered and degassed. Include a small percentage of DMSO (e.g., 1-2%) to match the analyte samples.
-
Analyte Injection: Prepare a serial dilution of this compound and Brequinar in running buffer (e.g., from 100 µM down to low nM concentrations).
-
Inject each concentration over the reference and DHODH-immobilized flow cells for a set association time, followed by a dissociation phase with running buffer.
-
Perform a surface regeneration step between analyte injections if necessary (e.g., a short pulse of a mild acid/base or organic solvent).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data to obtain specific binding sensorgrams.
-
Perform a global fit of the sensorgrams from all concentrations to a 1:1 Langmuir binding model to determine kon and koff.
-
Calculate the dissociation constant: KD = koff / kon.
-
Protocol 3: DHODH Enzymatic Inhibition Assay
Principle: This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic or fluorogenic substrate that is coupled to the oxidation of dihydroorotate.[13][18]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[13]
-
Substrates: L-Dihydroorotate (DHO) and a suitable electron acceptor like 2,6-dichloroindophenol (DCIP) or Coenzyme Q10.[13][18]
-
Enzyme: Recombinant human DHODH.
-
Compound Plates: Prepare a 96-well or 384-well plate with serial dilutions of the test compound and Brequinar. Include DMSO-only wells (0% inhibition) and wells with a saturating concentration of Brequinar (100% inhibition).
-
-
Assay Procedure:
-
Add a solution of DHODH to each well of the compound plate and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution containing the substrates (e.g., DHO and DCIP).
-
Immediately begin monitoring the reaction kinetically by measuring the decrease in absorbance of DCIP at ~600-650 nm over time using a microplate reader.[13] Alternatively, a fluorescence-based readout can be used.[11][19]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Normalize the rates to the DMSO control (0% inhibition) and the high-concentration Brequinar control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 4: Data Interpretation and Comparative Analysis
The ultimate goal is to synthesize the data from all three experiments into a coherent narrative of the compound's binding characteristics. The results should be tabulated for a clear, objective comparison.
Table 1: Comparative Binding and Inhibition Data for DHODH
| Parameter | This compound | Brequinar (Reference) | Expected Outcome & Interpretation |
| ITC: KD (nM) | Experimental Value | ~5-10 nM[6] | A low nanomolar KD indicates a high-affinity interaction. The value should be consistent with the KD from SPR. |
| ITC: Stoichiometry (n) | Experimental Value | ~1.0 | A value close to 1 confirms a 1:1 binding model, which is typical for small molecule inhibitors. |
| SPR: KD (nM) | Experimental Value | ~5 nM[11] | Confirms the affinity measured by ITC. Discrepancies may point to assay artifacts or complex binding kinetics. |
| SPR: kon (M-1s-1) | Experimental Value | >1x105 | A fast "on-rate" is often desirable for rapid target engagement. |
| SPR: koff (s-1) | Experimental Value | <1x10-3 | A slow "off-rate" indicates a stable, long-lasting complex (long residence time), which can be a highly desirable drug property. |
| Enzymatic Assay: IC50 (nM) | Experimental Value | ~2-5 nM[2][11] | The IC50 value confirms that the measured binding affinity translates into functional inhibition of the enzyme. It should be in a similar range to the KD values. |
By comparing the data for your test compound against the well-established profile of Brequinar, you can confidently position its performance and validate its mechanism of action as a potent and specific DHODH inhibitor.
References
- Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology.
- Dihydroorotate Dehydrogenase | Inhibitors. MedchemExpress.com.
- Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology.
- DHODH Inhibitors. Santa Cruz Biotechnology.
- Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth. PubMed.
- Application Notes and Protocols for DHODH Inhibition Assay Using Brequinar-d3. Benchchem.
- Dihydroorotate dehydrogenase. Wikipedia.
- Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.
- Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Protocols.io.
- A beginner's guide to surface plasmon resonance. Portland Press.
- (PDF) Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. ResearchGate.
- Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
- Biacore SPR for small-molecule discovery. Cytiva.
- Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry.
- Isothermal Titration Calorimetry. Huck Institutes.
- ELISA Kit for Dihydroorotate Dehydrogenase (DHODH). Cloud-Clone Corp..
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.
- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Springer Protocols.
- Buy this compound | 193952-09-9. Smolecule.
- DHODH Dehydrogenase Assay Service. Reaction Biology.
- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library.
Sources
- 1. Buy this compound | 193952-09-9 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in the architecture of numerous biologically active compounds.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents with demonstrated anticancer, anti-inflammatory, and antibacterial activities.[1] The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[2] The 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid core, therefore, represents a promising scaffold for the development of novel therapeutics. This guide will focus primarily on the carboxamide derivatives of this core structure, as amidation of the carboxylic acid at the 4-position provides a convenient handle for introducing chemical diversity and modulating biological activity.
Synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxamide Analogs
The general synthetic route to 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxamide analogs involves a multi-step process commencing with the formation of the isoxazole ring, followed by amide coupling with various aniline derivatives. While specific literature on the synthesis of the exact this compound is limited, a general and adaptable synthetic pathway can be inferred from related isoxazole syntheses.
A plausible synthetic workflow is depicted below:
Caption: Simplified signaling pathway for apoptosis induction by a bioactive compound.
Anti-inflammatory Activity
Isoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. [3]The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
While specific COX inhibition data for this compound analogs is scarce, studies on other isoxazole derivatives provide valuable insights. A study on novel isoxazole derivatives showed that several compounds exhibited potent and selective COX-2 inhibitory activity. [3] Table 2: In Vitro COX-1 and COX-2 Enzyme Inhibition of Structurally Related Isoxazole Derivatives
| Compound ID | Isoxazole Core | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4a | Substituted Isoxazole | >100 | 1.25 | >80 | [3] |
| 4b | Substituted Isoxazole | 8.5 | 0.15 | 56.67 | [3] |
| Celecoxib (Standard) | Pyrazole | 7.6 | 0.04 | 190 | [3] |
Analysis and SAR Insights:
-
The data from related isoxazole compounds suggest that the isoxazole scaffold is a viable starting point for the development of selective COX-2 inhibitors. The substituents on the isoxazole ring and any appended functionalities play a crucial role in determining both potency and selectivity.
-
For the this compound analogs, it is hypothesized that variations in the substitution pattern on the anilide ring will significantly impact COX inhibition. Lipophilic and electron-withdrawing groups may enhance binding to the active site of the COX-2 enzyme.
The mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of prostaglandin synthesis, as depicted in the following pathway diagram.
Caption: Cyclooxygenase (COX) pathway and the mechanism of action of NSAIDs.
Experimental Protocols
To ensure scientific integrity and enable the replication of findings, detailed experimental protocols are essential. The following are representative protocols for the key biological assays discussed in this guide.
In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. [4] Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes. [5][6] Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., TMPD)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, heme, and arachidonic acid in the assay buffer.
-
Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compounds at various concentrations. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Colorimetric Detection: Immediately add the colorimetric substrate. The peroxidase activity of COX will lead to a color change.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control. Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer and anti-inflammatory agents. The presence of the trifluoromethyl group is anticipated to confer enhanced biological activity. Structure-activity relationship analyses of related isoxazole series suggest that modifications to the anilide portion of the molecule will be a key determinant of potency and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxamide analogs. This would involve varying the electronic and steric properties of the substituents on the phenyl ring of the carboxamide. Such a study would provide a clearer understanding of the SAR for this specific scaffold and facilitate the identification of lead compounds for further preclinical development. In addition to anticancer and anti-inflammatory screening, the evaluation of these analogs against other relevant biological targets, such as microbial enzymes or protein kinases, could unveil new therapeutic opportunities.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Hawash, M., Jaradat, N., Eid, A. M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 35. [Link]
-
ResearchGate. (2015). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
Al-Suhaimi, E. A., Al-Salahi, R., Al-Obaid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1471. [Link]
-
Pattanayak, P., Sripathi, N., Halder, D., & Chatterjee, T. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry. [Link]
-
Cai, W. X., Liu, A. L., Li, Z. M., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link]
-
Szafraniec-Szczęsny, J., Sławiński, J., Szafraniec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. International Journal of Molecular Sciences, 23(2), 856. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the Efficacy of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid and Other Isoxazole Derivatives in Immunomodulation
For researchers and professionals in drug development, the isoxazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides an in-depth technical comparison of the efficacy of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid, the core active moiety of the disease-modifying antirheumatic drug (DMARD) Leflunomide, against other isoxazole derivatives. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key efficacy studies.
Introduction: The Isoxazole Scaffold in Immunomodulation
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique electronic and structural features that allow for diverse interactions with biological targets.[2] In the realm of immunology, isoxazole derivatives have emerged as potent modulators of immune responses, with applications in autoimmune diseases and oncology.[1][3] Their mechanism of action often involves the inhibition of key enzymes involved in lymphocyte proliferation and inflammatory signaling.[4][5]
A cornerstone of isoxazole-based immunomodulators is their ability to inhibit dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[4] Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on this pathway for the synthesis of DNA and RNA. By inhibiting DHODH, these compounds effectively starve activated immune cells of the necessary building blocks for proliferation, leading to a cytostatic effect.
At the Core: this compound and its Pro-drug, Leflunomide
This compound is the principal active metabolite of Leflunomide, known as A77 1726. Upon oral administration, the pro-drug Leflunomide is rapidly and almost completely converted to A77 1726, which is responsible for its therapeutic effects.[4] The trifluoromethyl group at the 5-position and the methyl group at the 3-position of the isoxazole ring are critical for its potent inhibitory activity against DHODH.
The primary mechanism of action for A77 1726 is the non-competitive inhibition of DHODH.[4] This targeted action on a key metabolic enzyme of activated lymphocytes forms the basis of its efficacy in treating autoimmune conditions like rheumatoid arthritis.
Comparative Efficacy of Isoxazole Derivatives as DHODH Inhibitors
The efficacy of isoxazole derivatives as DHODH inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of A77 1726 (the active form of this compound) and other relevant DHODH inhibitors.
| Compound | Target Enzyme | IC50 Value | Reference |
| A77 1726 | Human DHODH | 1.1 µM | [4] |
| A77 1726 | Rat DHODH | 19 nM | [4] |
| Leflunomide | Human DHODH | 98 µM | [4] |
| Leflunomide | Rat DHODH | 6.3 µM | [4] |
| Brequinar | Human DHODH | 10 nM | [4] |
| Brequinar | Rat DHODH | 367 nM | [4] |
This table illustrates the potent DHODH inhibitory activity of A77 1726, particularly against the rat enzyme. It also highlights the significantly greater potency of A77 1726 compared to its pro-drug, Leflunomide. Brequinar, a non-isoxazole DHODH inhibitor, is included for comparison and demonstrates species-specific differences in potency.
Structure-Activity Relationship (SAR) and Impact on Immunomodulatory Activity
The substitution pattern on the isoxazole ring plays a crucial role in determining the biological activity of these derivatives. Structure-activity relationship studies have revealed key insights:
-
Substituents at the 3- and 5-positions: As seen with A77 1726, the presence of a methyl group at the 3-position and an electron-withdrawing trifluoromethyl group at the 5-position are associated with potent DHODH inhibition.
-
The Carboxamide Moiety: The 4-carboxamide group is a common feature in many bioactive isoxazole derivatives and is critical for interaction with the target enzyme. Modifications of the amide substituent can significantly modulate potency and selectivity.[6] For instance, a series of 3-aryl-4-isoxazolecarboxamides were identified as potent agonists of the G-protein-coupled receptor TGR5, demonstrating the versatility of this scaffold.[6]
-
The Amino Group at the 5-position: In other series of isoxazole derivatives, a 5-amino group has been shown to be important for immunomodulatory effects. For example, 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides have demonstrated both inhibitory and stimulatory effects on different aspects of the immune response.[1]
Comparative Efficacy in Cellular Assays of Immunomodulation
Beyond enzymatic inhibition, the efficacy of isoxazole derivatives is assessed in various cell-based assays that measure their impact on immune cell function.
| Compound/Derivative Class | Assay | Effect | IC50 / Effective Concentration | Reference |
| MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) | PHA-induced PBMC Proliferation | Inhibition | Not specified, but strongest in a series of 10 | [7][8] |
| MM3 | LPS-induced TNF-α production in whole blood | Inhibition | Potent, dose-dependent | [7][8] |
| MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) | PHA-induced PBMC Proliferation | Inhibition | Not specified | [1] |
| MO5 | In vitro humoral immune response | Inhibition | Not specified | [1] |
| 4d (5-(2-hydroxyethyl)piperazinomethinimino-3-methyl-4-isoxazolecarboxylic acid 4-(4-ethoxyphenyl)-amide) | Not specified immunosuppressive assay | Inhibition | Comparable to cyclosporine | [1][9] |
| MZO-2 (ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate) | Carrageenan-induced footpad edema (in vivo) | Inhibition | Comparable to tacrolimus | [1] |
This table showcases the diverse immunomodulatory effects of different isoxazole derivatives in cellular models. The data indicates that structural modifications lead to varied potencies and even opposing effects on different immune parameters.
Experimental Protocols
To facilitate comparative efficacy studies, detailed protocols for key in vitro assays are provided below.
DHODH Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHODH.
Principle: The activity of recombinant human DHODH is determined by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), in the presence of dihydroorotate. The decrease in absorbance at 600 nm is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer containing varying concentrations of the test compound.
-
Add 25 µL of recombinant human DHODH to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a substrate mixture containing DHO and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay
This assay evaluates the effect of isoxazole derivatives on the proliferation of immune cells.
Principle: PBMCs are stimulated to proliferate with a mitogen, such as phytohemagglutinin (PHA). The inhibitory effect of the test compound on this proliferation is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies metabolically active cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Phytohemagglutinin (PHA)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Seed 1 x 10^5 PBMCs per well in a 96-well plate.
-
Add varying concentrations of the test compound to the wells.
-
Add PHA to the wells to a final concentration of 5 µg/mL to stimulate proliferation. Include unstimulated and vehicle controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT or XTT reagent to each well and incubate for an additional 4 hours.
-
If using MTT, add solubilization buffer (e.g., acidified isopropanol) and incubate until the formazan crystals dissolve.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the PHA-stimulated control and determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental design, the following diagrams are provided.
Caption: Mechanism of action of isoxazole-based DHODH inhibitors.
Caption: Experimental workflow for comparative efficacy testing.
Conclusion and Future Directions
This compound, as the active metabolite of Leflunomide, stands as a benchmark for isoxazole-based immunomodulators due to its potent and well-characterized inhibition of DHODH. Comparative analysis with other isoxazole derivatives reveals that structural modifications to the isoxazole core and its substituents can lead to a wide range of potencies and even distinct mechanisms of action.
For researchers in drug discovery, the isoxazole scaffold continues to be a fertile ground for the development of novel therapeutics. Future studies should focus on systematic structure-activity relationship analyses to design next-generation isoxazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for the treatment of a broad spectrum of immune-mediated diseases.
References
Sources
- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazole Derivatives as Regulators of Immune Functions [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Introduction: The Imperative of Methodological Equivalence
In the landscape of pharmaceutical development, the consistent and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid, a key building block in the synthesis of various therapeutic agents, demands robust analytical methods to ensure quality, safety, and efficacy from early-stage development through to commercial manufacturing. The transfer of analytical methods between laboratories, or the use of different analytical techniques for the same analyte, necessitates a rigorous cross-validation process. This guide provides an in-depth comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of this compound. We will delve into the theoretical underpinnings, practical experimental protocols, and a comparative analysis of their validation parameters, offering a comprehensive framework for researchers, scientists, and drug development professionals. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1][2].
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a comprehensive framework for the validation of analytical procedures, outlining the necessary parameters to be evaluated[3][4][5]. This guide is structured to align with these global regulatory expectations, ensuring that the methodologies discussed are scientifically sound and compliant.
Methodology 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse in many analytical laboratories, valued for its robustness, cost-effectiveness, and reliability for quantifying compounds with a UV chromophore. The isoxazole ring and the carboxylic acid group in this compound provide sufficient UV absorbance for sensitive detection.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is predicated on the non-polar nature of the trifluoromethyl group and the aromatic-like character of the isoxazole ring, which will interact favorably with the stationary phase. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention. The acidic modifier suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure the highest sensitivity.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
-
Sources
- 1. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Trifluoromethylated Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Trifluoromethylated Isoxazoles in Modern Drug Discovery
The isoxazole motif is a cornerstone in medicinal chemistry, valued for its ability to engage in a variety of non-covalent interactions and serve as a versatile scaffold in drug design.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged heterocycle has emerged as a powerful tactic to enhance the pharmacological properties of drug candidates. The CF3 group, with its high electronegativity and lipophilicity, can significantly influence a molecule's metabolic stability, bioavailability, and target-binding affinity.[3][4][5][6][7][8][9] Consequently, trifluoromethylated isoxazoles are increasingly investigated for a wide range of therapeutic applications, from anti-inflammatory and anticancer agents to treatments for neurological disorders.
This guide provides an in-depth comparison of the pharmacokinetic profiles of different trifluoromethylated isoxazoles, drawing upon experimental data to illuminate the structure-pharmacokinetic relationships that govern their absorption, distribution, metabolism, and excretion (ADME). By understanding these nuances, researchers can make more informed decisions in the design and development of next-generation therapeutics.
Comparative Pharmacokinetic Profiles: A Tale of Two Scaffolds
To illustrate the diverse pharmacokinetic profiles of trifluoromethylated isoxazoles, we will conduct a detailed comparative analysis of two prominent examples: the experimental compound TFISA (5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide) and the well-established immunosuppressive drug Leflunomide and its active metabolite, Teriflunomide .
Case Study 1: TFISA - A Novel Ophthalmic Agent
TFISA is a selective carbonic anhydrase II inhibitor investigated for the treatment of open-angle glaucoma.[10][11] Its pharmacokinetic profile has been characterized in rats, providing valuable preclinical insights.
-
Absorption: Following ocular administration in rats, TFISA demonstrates high bioavailability, estimated at 90.18%.[3]
-
Distribution: TFISA exhibits wide distribution, with the highest concentrations found in the eye tissues, the intended site of action.[10][11] Significant levels are also observed in well-vascularized organs such as the spleen, lungs, and heart.[10][11]
-
Metabolism: TFISA is metabolized into two primary metabolites: an N-hydroxy (M1) and an N-acetyl (M2) derivative.[3][10][11]
-
Excretion: The majority of TFISA is excreted in the urine, with approximately 45.7% as the unchanged parent drug and 38.7% as its metabolites.[3] A smaller portion is eliminated through feces.[3]
Case Study 2: Leflunomide and Teriflunomide - Systemic Immunomodulators
Leflunomide is a disease-modifying antirheumatic drug (DMARD) that undergoes rapid and near-complete conversion to its active metabolite, teriflunomide, after oral administration.[3][12][13] The pharmacokinetic profile of teriflunomide is well-characterized in both preclinical species and humans.
-
Absorption: Leflunomide is well-absorbed orally, with a bioavailability of approximately 80% in humans.[3][12] Preclinical studies in rats and mice show nearly 100% oral bioavailability for teriflunomide.[10][12]
-
Distribution: Teriflunomide is highly bound to plasma proteins (>99%) and has a relatively small volume of distribution, indicating it primarily resides in the systemic circulation.[3][4][12]
-
Metabolism: The primary metabolic transformation is the ring-opening of the isoxazole in leflunomide to form teriflunomide. Teriflunomide itself is the major active component and undergoes further metabolism to a lesser extent.[3]
-
Excretion: Elimination occurs through both renal and fecal pathways, with approximately 43% excreted in urine and 48% in feces in humans.[3][12] Teriflunomide has a very long elimination half-life of about 14-18 days in humans.[3][12]
Data Summary: A Head-to-Head Comparison
The following table summarizes the key pharmacokinetic parameters for TFISA and Leflunomide/Teriflunomide, highlighting the differences in their disposition.
| Parameter | TFISA (in Rats) | Leflunomide/Teriflunomide (in Humans) | Leflunomide/Teriflunomide (in Rats) |
| Oral Bioavailability | 90.18% (ocular) | ~80% | ~100% |
| Plasma Protein Binding | Data not available | >99% | 96% to >99% |
| Key Metabolic Pathway | N-hydroxylation, N-acetylation | Isoxazole ring opening | Isoxazole ring opening |
| Primary Route of Excretion | Urine | Urine (~43%) and Feces (~48%) | Not specified |
| Elimination Half-life (t½) | 58 ± 10 hours | 14-18 days | Long, with steady state after 3 months |
Structure-Pharmacokinetic Insights: The Impact of the Trifluoromethyl Group
The trifluoromethyl group is known to enhance metabolic stability by blocking potential sites of metabolism. This is a critical consideration in drug design, as rapid metabolism can lead to low bioavailability and a short duration of action. The high bioavailability of both TFISA and leflunomide is likely influenced by the presence of the CF3 group, which shields the isoxazole ring from extensive first-pass metabolism.
Furthermore, the position of the trifluoromethyl group on the isoxazole ring, as well as the nature of other substituents, can fine-tune the molecule's overall physicochemical properties, impacting its absorption, distribution, and binding to plasma proteins. For instance, the high plasma protein binding of teriflunomide is a key determinant of its long half-life.
Experimental Protocols: A Guide to Key Pharmacokinetic Assays
To ensure the scientific rigor of this guide, we provide detailed, step-by-step methodologies for two fundamental in vitro pharmacokinetic assays.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is crucial for assessing a compound's susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (human or rodent)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay.
Plasma Protein Binding Determination by Equilibrium Dialysis
This assay measures the extent to which a drug binds to plasma proteins, which is a critical determinant of its free concentration and, consequently, its pharmacological activity.
Objective: To determine the percentage of a test compound that is bound to plasma proteins at equilibrium.
Materials:
-
Test compound
-
Pooled plasma (human or rodent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound.
-
Spike the test compound into the plasma to the desired final concentration.
-
Load the plasma containing the test compound into one chamber of the dialysis device.
-
Load PBS into the other chamber.
-
Incubate the device at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples (e.g., add blank plasma to the buffer sample and PBS to the plasma sample) to minimize analytical variability.
-
Analyze the samples by LC-MS/MS to determine the concentration of the test compound in each chamber.
-
Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB).
Workflow Diagram:
Caption: Workflow for plasma protein binding determination.
Conclusion: Guiding Future Drug Design
The pharmacokinetic profiles of trifluoromethylated isoxazoles are diverse and highly dependent on the overall molecular structure. The strategic placement of the trifluoromethyl group can significantly enhance metabolic stability and bioavailability, as evidenced by the high oral availability of compounds like leflunomide and the favorable preclinical profile of TFISA. However, other structural features play a crucial role in determining properties such as plasma protein binding and the ultimate elimination half-life.
By understanding the interplay between chemical structure and ADME properties, and by employing robust experimental methodologies as outlined in this guide, drug discovery scientists can more effectively design and select trifluoromethylated isoxazole candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.
References
- Distribution Study of 5-[5-(trifluoromethyl)
-
Leflunomide (Arava) | Davis's Drug Guide. Nursing Central. [Link]
-
Pharmacology, dosing, and adverse effects of leflunomide in the treatment of rheumatoid arthritis. UpToDate. [Link]
-
Leflunomide - Wikipedia. Wikipedia. [Link]
- Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
-
Teriflunomide - PMC - NIH. National Center for Biotechnology Information. [Link]
-
TERIFLUNOMIDE: A NOVEL ORAL DISEASE-MODIFYING AGENT UNDER INVESTIGATION FOR THE TREATMENT OF MULTIPLE SCLEROSIS. ResearchGate. [Link]
-
In Vivo Activity of Leflunomide: Pharmacokinetic Analyses and Mechanism of Immunosuppression. PubMed. [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]
-
Pharmacokinetics of oral teriflunomide, a novel oral disease-modifying agent under investigation for the treatment of multiple sclerosis. ResearchGate. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
Isoxazole-based pharmaceutically important molecules including drugs. ResearchGate. [Link]
-
Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. MDPI. [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC - PubMed Central. [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. [Link]
-
Clinical pharmacokinetics of leflunomide. PubMed. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC - PubMed Central. [Link]
Sources
- 1. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 4. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.sahmri.org.au [research.sahmri.org.au]
- 7. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. resource.aminer.org [resource.aminer.org]
- 10. jddtonline.info [jddtonline.info]
- 11. Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 12. researchgate.net [researchgate.net]
- 13. In vivo activity of leflunomide: pharmacokinetic analyses and mechanism of immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for Trifluoromethylated Isoxazoles: A Guide for Researchers
The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules. Among these scaffolds, trifluoromethylated isoxazoles stand out as privileged structures in numerous pharmaceuticals and agrochemicals. The synthetic accessibility of these compounds, however, can be a significant hurdle. This guide provides a comprehensive, head-to-head comparison of the most prevalent synthetic strategies for accessing trifluoromethylated isoxazoles, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal route for their specific needs.
The Powerhouse of Isoxazole Synthesis: [3+2] Cycloaddition Reactions
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, remains the most versatile and widely employed method for constructing the isoxazole ring. This strategy involves the reaction of a 1,3-dipole with a dipolarophile. In the context of trifluoromethylated isoxazoles, this typically involves a trifluoromethylated nitrile oxide as the 1,3-dipole and an alkyne or alkene as the dipolarophile.
Trifluoromethyl Nitrile Oxide Cycloadditions: The Workhorse Approach
The in situ generation of trifluoromethyl nitrile oxide (CF3CNO) from precursors like trifluoroacetohydroximoyl halides, followed by its reaction with alkynes, is a robust method for preparing 3-trifluoromethylisoxazoles. The regioselectivity of this reaction is a key consideration, with terminal alkynes generally affording 3,5-disubstituted isoxazoles.
A critical aspect of this method is controlling the concentration of the highly reactive trifluoromethyl nitrile oxide to prevent its dimerization into the corresponding furoxan byproduct. This is often achieved by the slow addition of a base to a solution of the hydroximoyl halide and the alkyne.[1][2]
Causality Behind Experimental Choices: The slow addition of the base (e.g., triethylamine) ensures that the concentration of the nitrile oxide remains low at any given time, favoring the intermolecular cycloaddition with the alkyne over the bimolecular self-condensation (dimerization). The choice of solvent (e.g., toluene) is also crucial for solubilizing the reactants and facilitating the reaction.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: [3+2] Cycloaddition of in situ generated trifluoromethyl nitrile oxide with an alkyne.
Acid-Switchable Synthesis from CF3-Ynones and Sodium Azide
A fascinating and highly chemoselective approach utilizes the reaction of CF3-ynones with sodium azide (NaN3). The outcome of this reaction is elegantly controlled by the presence or absence of an acid catalyst. In the absence of acid, the reaction proceeds to form 4-trifluoroacetyltriazoles. However, under acidic conditions, the pathway switches to produce 5-trifluoromethylisoxazoles.[3][4][5]
Causality Behind Experimental Choices: The acid catalyst is crucial for protonating the intermediate vinyl azide, which then undergoes cyclization and elimination of dinitrogen to form the isoxazole ring. The choice of a non-polar solvent like n-heptane can simplify the purification process, as the desired isoxazole often remains in the organic phase while byproducts are partitioned into an aqueous phase or precipitate.[5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Acid-switchable synthesis of trifluoromethylated heterocycles from CF3-ynones.
Denitrogenative Cyclization of Vinyl Azides
An alternative to cycloaddition reactions is the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride (TFAA). This method provides a direct route to polysubstituted 5-trifluoromethylisoxazoles. The reaction proceeds through a sequential trifluoroacetylation of the vinyl azide, followed by deprotonation, cyclization, and elimination of dinitrogen.[6][7]
Causality Behind Experimental Choices: Trifluoroacetic anhydride serves as both the trifluoromethyl source and the activating agent for the cyclization. The base, triethylamine (NEt3), is essential for the deprotonation step that initiates the cyclization cascade. This one-pot procedure is operationally simple and offers a good substrate scope.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Denitrogenative cyclization of vinyl azides to form 5-trifluoromethylisoxazoles.
Tandem Trifluoromethyloximation/Cyclization/Elimination for 4-CF3-Isoxazoles
The synthesis of 4-trifluoromethylisoxazoles has traditionally been more challenging. A recently developed metal-free, cascade reaction provides an elegant solution. This method involves the reaction of readily available α,β-unsaturated carbonyl compounds with sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) and tert-butyl nitrite (tBuONO).[8][9][10][11][12]
Causality Behind Experimental Choices: In this tandem reaction, CF3SO2Na acts as the trifluoromethyl radical source upon oxidation by tBuONO. The tBuONO also serves as the source of the nitrogen and oxygen atoms for the isoxazole ring. The reaction proceeds via a radical pathway, involving trifluoromethyloximation, cyclization, and subsequent elimination to afford the aromatic isoxazole. This method is notable for its use of inexpensive and commercially available reagents.[9][12]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Tandem reaction for the synthesis of 4-trifluoromethylisoxazoles.
Head-to-Head Performance Comparison
| Synthetic Route | Position of CF3 Group | Key Reagents | Typical Yields | Advantages | Limitations |
| [3+2] Cycloaddition (Nitrile Oxide) | 3 | Trifluoroacetohydroximoyl halide, Alkyne, Base | 60-96%[1] | High yields, good functional group tolerance, well-established. | Requires in situ generation of reactive nitrile oxide, potential for furoxan byproduct formation. |
| [3+2] Cycloaddition (CF3-Ynone) | 5 | CF3-Ynone, Sodium Azide, Acid | 26-51%[5] | Chemoselective (acid-switchable), utilizes readily available starting materials. | Yields can be sensitive to electronic effects of substituents.[5] |
| Denitrogenative Cyclization | 5 | Vinyl Azide, Trifluoroacetic Anhydride, Base | 40-95%[6] | Operationally simple, one-pot procedure, good scope. | Requires synthesis of vinyl azide precursors. |
| Tandem Trifluoromethyloximation | 4 | α,β-Unsaturated Carbonyl, CF3SO2Na, tBuONO | 40-85%[11] | Access to otherwise difficult-to-synthesize 4-CF3 isomers, metal-free, uses inexpensive reagents.[9][12] | Reaction is conducted in a sealed tube under pressure.[10] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-3-(trifluoromethyl)isoxazole via [3+2] Cycloaddition
Materials:
-
Trifluoroacetohydroximoyl bromide in Et2O solution
-
Phenylacetylene
-
Triethylamine (Et3N)
-
Toluene
-
Hexane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of trifluoroacetohydroximoyl bromide in toluene, add phenylacetylene (2 equivalents) and triethylamine (2 equivalents).
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of triethylammonium bromide will form. Filter the reaction mixture to remove the precipitate.
-
Wash the precipitate with ethyl acetate.
-
Combine the filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-phenyl-3-(trifluoromethyl)isoxazole.
Protocol 2: Synthesis of 3-Phenyl-5-(trifluoromethyl)isoxazole via Acid-Catalyzed Reaction of a CF3-Ynone
Materials:
-
1-Phenyl-4,4,4-trifluorobut-2-yn-1-one (CF3-ynone)
-
Sodium azide (NaN3)
-
Acetic acid (AcOH)
-
n-Heptane
-
Water
Procedure:
-
In a reaction vessel, dissolve the CF3-ynone in a mixture of n-heptane and water.
-
Add sodium azide (1.2 equivalents) and acetic acid to the mixture.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, allow the layers to separate.
-
Separate the organic (n-heptane) layer, which contains the product.
-
The n-heptane solution can be washed with water and brine, then dried over anhydrous sodium sulfate.
-
Evaporation of the solvent will yield the crude product, which can be further purified by chromatography if necessary.
Protocol 3: Synthesis of 3,5-Diphenyl-4-(trifluoromethyl)isoxazole via Tandem Trifluoromethyloximation
Materials:
-
(E)-1,3-Diphenylprop-2-en-1-one (Chalcone)
-
Sodium trifluoromethanesulfinate (CF3SO2Na)
-
tert-Butyl nitrite (tBuONO)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In an oven-dried 10 mL sealed tube, combine the chalcone (1 equivalent) and CF3SO2Na (3 equivalents).
-
Add DMSO to the mixture.
-
Add tBuONO (4 equivalents) to the reaction mixture and stir at room temperature.
-
The reaction is typically stirred for a specified time (e.g., 12 hours) at a specific temperature (e.g., 80 °C), and the progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,5-diphenyl-4-(trifluoromethyl)isoxazole.[10]
Conclusion
The synthesis of trifluoromethylated isoxazoles is a rich and evolving field, with multiple effective strategies available to the modern chemist. The choice of the optimal synthetic route will depend on several factors, including the desired substitution pattern of the isoxazole ring, the availability of starting materials, and the desired scale of the reaction.
-
For the synthesis of 3-trifluoromethylisoxazoles , the [3+2] cycloaddition of in situ generated trifluoromethyl nitrile oxide with alkynes remains a highly reliable and high-yielding method.
-
To access 5-trifluoromethylisoxazoles , both the acid-switched reaction of CF3-ynones and the denitrogenative cyclization of vinyl azides offer compelling and mechanistically distinct alternatives.
-
For the challenging synthesis of 4-trifluoromethylisoxazoles , the recently developed tandem trifluoromethyloximation/cyclization/elimination of α,β-unsaturated carbonyls provides a powerful and practical solution.
By understanding the nuances of each of these synthetic pathways, researchers can make informed decisions to efficiently access these valuable fluorinated heterocycles for their drug discovery and development programs.
References
-
Pattanayak, P., & Chatterjee, T. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. The Journal of Organic Chemistry, 88(9), 5420–5430. [Link]
-
Pattanayak, P., & Chatterjee, T. (2022). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. The Journal of Organic Chemistry. [Link]
-
Pattanayak, P., & Chatterjee, T. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. The Journal of Organic Chemistry, 88(9), 5420–5430. [Link]
-
Wu, W., Chen, Q., Tian, Y., Xu, Y., Huang, Y., You, Y., & Weng, Z. (2020). Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride. Organic Chemistry Frontiers, 7(13), 1676–1681. [Link]
-
Poh, J.-S., García-Ruiz, C., Zúñiga, A., Meroni, F., Blakemore, D. C., Browne, D. L., & Ley, S. V. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation. Organic & Biomolecular Chemistry, 14(24), 5983–5991. [Link]
-
Pattanayak, P., & Chatterjee, T. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Request PDF. [Link]
-
Pattanayak, P., & Chatterjee, T. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. The Journal of Organic Chemistry. [Link]
-
Wu, W., Chen, Q., Tian, Y., Xu, Y., Huang, Y., You, Y., & Weng, Z. (2020). Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride. Sci-Hub. [Link]
-
Shun-Ichi, M., & Shibata, N. (2014). Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. PMC. [Link]
-
Wang, Y., et al. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. PubMed. [Link]
-
Hanamoto, T., et al. (1996). Regio- and stereo-selective synthesis of trifluoromethylated isoxazolidines by 1,3-dipolar cycloaddition of 1,1,1-trifluoro-3-phenylsulfonylpropene with nitrones, and their conversion into trifluoromethylated syn-3-amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Poh, J.-S., et al. (2016). Synthesis of Trifluoromethylated Isoxazoles and Their Elaboration Through Inter- and Intra-molecular C-H Arylation. Request PDF. [Link]
-
Murlykin, V., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. ResearchGate. [Link]
-
Chalyk, B. A., et al. (2021). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Request PDF. [Link]
-
Molander, G. A., & Cavalcanti, L. N. (2013). Synthesis of trifluoromethylated isoxazolidines: 1,3-dipolar cycloaddition of nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes. PubMed. [Link]
-
Murlykin, V., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. National Institutes of Health. [Link]
-
Molander, G. A., & Cavalcanti, L. N. (2013). Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes. PMC. [Link]
-
Ganthi, H. P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]
-
Murlykin, V., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. [Link]
-
Sieroń, L., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health. [Link]
-
Zhang, Y., et al. (2024). Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl. The Journal of Organic Chemistry. [Link]
-
Sieroń, L., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications. [Link]
-
Wang, Y., et al. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. PMC. [Link]
-
Zhang, Y., et al. (2024). Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl. ResearchGate. [Link]
-
Gao, Y., et al. (2024). Visible light-driven construction of isoxazoline/isoxazole scaffolds via [2+2+1] cyclization of alkenes with tert-butyl nitrite. ResearchGate. [Link]
-
(n.d.). The [3+2]Cycloaddition Reaction. Unknown Source. [Link]
-
Chalyk, B. A., et al. (2020). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]
-
Sharma, A., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]
-
Jasiński, R. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. [Link]
-
(n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Donegan, P., et al. (2018). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]
-
Doherty, S., et al. (2005). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. [Link]
-
Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). National Institutes of Health. [Link]
-
(n.d.). Radical trifluoromethylation using the Umemoto's reagents and Togni's... ResearchGate. [Link]
-
(n.d.). Synthetic utility of isoxazolines to isoxazoles. ResearchGate. [Link]
-
Cahard, D., & Ma, J.-A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health. [Link]
-
Zhang, Y., et al. (2024). Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl. ACS Figshare. [Link]
-
Hussein, H. G., et al. (2024). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]
-
Brüdgam, I., et al. (2023). One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives. ACS Publications. [Link]
Sources
- 1. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. [repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism | MDPI [mdpi.com]
- 6. Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. sci-hub.ru [sci-hub.ru]
- 8. Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Strategic Guide to De-risking Novel Drug Candidates: Assessing the Off-Target Effects of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is the potential for off-target effects, which can lead to unforeseen toxicity and late-stage attrition. This guide provides a comprehensive framework for assessing the off-target profile of a novel isoxazole-containing compound, 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid, using a multi-pronged approach that combines computational and experimental methodologies.
The isoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, including kinase inhibitors and immunomodulatory agents.[1][2] Our subject molecule, this compound, with its trifluoromethyl group, is designed for enhanced metabolic stability and cell permeability, making it an intriguing candidate for further development. However, its biological target and potential off-targets remain uncharacterized.
To illuminate the potential liabilities of this compound, we will benchmark it against a well-characterized drug sharing the isoxazole core: Leflunomide . Leflunomide is a disease-modifying antirheumatic drug (DMARD) whose active metabolite, teriflunomide, is a known inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis.[3][4] Leflunomide is also known to have off-target effects, including interactions with kinases, which can contribute to its therapeutic and adverse effect profiles.[5][6]
This guide will detail a strategic workflow, from initial in silico predictions to robust experimental validation, providing a clear path to understanding and mitigating the risks associated with off-target activities.
Part 1: The Initial Triage - In Silico Off-Target Prediction
Before embarking on resource-intensive experimental studies, computational methods provide a valuable first pass to identify potential off-target liabilities.[7] These approaches leverage vast databases of known drug-target interactions and protein structures to predict the likelihood of a small molecule binding to unintended proteins.
The rationale behind this initial step is to cast a wide net and generate a hypothesis-driven list of potential off-targets. This allows for a more focused and cost-effective experimental validation strategy.
Workflow for In Silico Off-Target Prediction
Caption: In silico off-target prediction workflow.
Step-by-Step Protocol for In Silico Analysis:
-
Prepare the Input : Obtain the 2D structure of this compound in a suitable format, such as SMILES or SDF.
-
Select Prediction Tools : Utilize a consensus approach by employing multiple web-based servers that use different algorithms (e.g., ligand-based similarity, machine learning). Recommended tools include:
-
SwissTargetPrediction : Predicts targets based on a combination of 2D and 3D similarity to known ligands.
-
SEA (Similarity Ensemble Approach) : Identifies protein targets of a small molecule based on the set-wise chemical similarity of its ligands.
-
SuperPred : A web server for predicting the therapeutic class and targets of a compound.
-
-
Perform Predictions : Submit the structure of the query molecule to the selected servers.
-
Analyze and Consolidate Results : Compile the predicted off-targets from all platforms. Prioritize targets that are consistently predicted across multiple tools and are known to be associated with adverse drug reactions.
Part 2: Experimental Validation - A Multi-Technology Approach
While in silico methods are powerful for hypothesis generation, experimental validation is crucial to confirm these predictions and uncover novel off-targets. We advocate for a parallel approach utilizing both target-agnostic and target-focused assays.
A. Chemical Proteomics: Unbiased Identification of Binding Partners
Chemical proteomics offers an unbiased approach to identify the direct binding partners of a small molecule in a complex biological sample, such as a cell lysate.[2][8] Given that the primary target of this compound is unknown, a compound-centric chemical proteomics approach is the most appropriate starting point.
Sources
- 1. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leflunomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leflunomide - Update on Serious Toxicity [medsafe.govt.nz]
- 6. Leflunomide tablet side effects: Risks and treatment options [medicalnewstoday.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
For professionals in research and drug development, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of complex reagents like 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid are paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically builds upon the last to create a safe and compliant workflow.
The chemical structure of this compound, featuring a halogenated trifluoromethyl group and a heterocyclic isoxazole ring, places it into a category of waste that requires careful and specialized handling.[1] It must be treated as a regulated hazardous waste stream.
Core Principle: Hazard Identification and Regulatory Context
Before any handling for disposal, it is crucial to understand why this compound requires special procedures. This compound is a halogenated organic compound due to the presence of the trifluoromethyl (-CF3) group.[2] The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds, often prohibiting their land disposal without prior treatment due to their potential for environmental persistence.[3][4][5][6][7] Therefore, this waste must never be mixed with general refuse or discharged into the sanitary sewer system.[8][9]
The Precautionary Statement P501, "Dispose of contents/container to an approved waste disposal plant," is the guiding principle for this and similar chemical structures.[10][11][12][13]
| Hazard Profile & Disposal Directive | Rationale & Regulatory Context |
| Classification | Hazardous Chemical Waste |
| Primary Hazard Concern | Halogenated Organic Compound. Potential for skin, eye, and respiratory irritation based on analogous structures.[10][12][14] |
| Key Disposal Regulation | EPA 40 CFR § 268.32 : Prohibits land disposal of certain halogenated organic compounds.[4][7] |
| Disposal Directive | P501 : Dispose of contents/container to a hazardous waste disposal facility. |
Personal Protective Equipment (PPE) for Safe Handling
All handling of this compound and its waste must be conducted within a certified chemical fume hood.[14][15] The following PPE is mandatory to prevent accidental exposure during consolidation and packaging of the waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and potential irritation.[8] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against accidental splashes which can cause serious eye irritation.[8][10][12] |
| Protective Clothing | Chemical-resistant lab coat. | Shields skin and personal clothing from contamination.[15] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is critical. This process ensures waste is safely contained, correctly identified, and ready for collection by certified professionals.
Step 1: Waste Segregation
Proper segregation is the most critical step in a compliant waste management program.
-
Designate a Specific Waste Stream: Dedicate a waste container solely for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Avoid Co-mingling: Never mix this waste with non-halogenated solvents, aqueous waste, or general laboratory trash.[16] Co-mingling waste streams can create dangerous chemical reactions and significantly complicates the final disposal process, often at a much higher cost.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as pipette tips, weigh boats, or gloves, must be disposed of in the same designated hazardous waste container.[8][17][18]
Step 2: Container Selection and Management
The integrity of the waste container is essential for safe storage.
-
Select a Compatible Container: Use a sturdy, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or glass. The original manufacturer's container is often a suitable choice.[19]
-
Maintain Container Integrity: Ensure the container has a tightly sealing screw cap. Keep the container closed at all times except when actively adding waste.[16][19] This minimizes the release of any volatile compounds and prevents spills.
-
Prevent Overfilling: Fill the container to no more than 75-80% of its capacity. This headspace allows for expansion and prevents spills during transport.[16]
Step 3: Accurate Labeling
Proper labeling is a regulatory requirement and ensures safe handling by all personnel.
-
Affix a Hazardous Waste Label: As soon as you designate a container for waste, affix your institution's official hazardous waste label.[16]
-
Complete All Fields: Clearly write the following information:
-
The words "Hazardous Waste ".
-
The full, unabbreviated chemical name: "This compound ".
-
An accurate estimation of the concentration and total volume/mass.
-
The date the first drop of waste was added (accumulation start date).
-
The associated hazards (e.g., "Irritant," "Halogenated").
-
Step 4: Accumulation and Final Disposal
Waste must be stored safely while awaiting pickup.
-
Store in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[16][17] The SAA should be a secondary containment bin to mitigate any potential leaks.
-
Arrange for Collection: Once the container is nearly full or has reached your institution's storage time limit, arrange for collection. Contact your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[8][14][15]
Spill and Decontamination Procedures
In the event of a small-scale spill, take the following immediate actions:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Ensure Proper PPE: Don the full PPE as described in Section 2.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and place it into your designated halogenated hazardous waste container.[14]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.[14]
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- BenchChem. Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
- BenchChem. Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals.
- Safety Data Sheet. (2018-08-10).
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Safety Data Sheet for 3-(2-chlorophenyl)-5-methyl-4-Isoxazolecarboxylic acid. (2025-12-20).
- Sigma-Aldrich. Safety Data Sheet. (2025-11-06).
- Fisher Scientific. Safety Data Sheet for 5-Methyl-4-isoxazolecarboxylic acid. (2024-03-30).
- Thermo Fisher Scientific. Safety Data Sheet for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. (2025-09-22).
- National Institutes of Health, PubChem. Trifluoromethane.
- U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Northwestern University. Hazardous Waste Disposal Guide. (2023-02-27).
- California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Cornell Law School Legal Information Institute. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Echemi. 5-Ethyl-4-methyl-3-isoxazolecarboxylic acid Safety Data Sheets.
- PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- Boston University. Chemical Waste Management Guide.
- University of Oklahoma. Hazardous Waste - EHSO Manual 2025-2026.
- University of Delaware. HAZARDOUS DRUG HANDLING AND DISPOSAL SOP.
- CymitQuimica. Safety Data Sheet for 5-(Trifluoromethyl)isoxazole-4-carboxylic acid. (2024-12-19).
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethane | CHF3 | CID 6373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. epa.gov [epa.gov]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. images.thdstatic.com [images.thdstatic.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. echemi.com [echemi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 18. www1.udel.edu [www1.udel.edu]
- 19. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
A Senior Application Scientist's Guide to Handling 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid: A Framework for Safety and Operational Excellence
For the discerning researcher, scientist, and drug development professional, the integrity of our work is inextricably linked to the safety of our laboratory environment. The handling of novel chemical entities demands a proactive, rather than reactive, approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that enhances scientific rigor and protects our most valuable asset: our research team.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Based on aggregated GHS information for analogous compounds, this compound should be treated as a hazardous substance with the potential to cause significant irritation and harm upon exposure.[1]
Anticipated Hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][4][5]
-
Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation.[2][3][4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3][4][6]
-
Acute Toxicity, Oral (Category 4): May be harmful if swallowed.[7]
The trifluoromethyl group warrants particular attention due to the potential for the release of hazardous decomposition products under thermal stress.[8] Carboxylic acids, while often weak, can be corrosive.[9] Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound.
Risk Assessment Workflow
A systematic approach to risk assessment ensures all potential exposure routes are considered and mitigated.
Caption: Risk assessment workflow for handling this compound.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered approach to PPE is mandatory to minimize exposure risk.[8] The selection of appropriate PPE is not a static choice but is dependent on the specific laboratory operation being performed.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for degradation before use and replace them immediately if compromised. Use proper glove removal technique to avoid skin contact.[10][11] |
| Eyes/Face | Safety goggles and/or face shield | Chemical safety goggles are mandatory. In situations with a high risk of splashing (e.g., preparing solutions, transfers), a face shield must be used in addition to goggles to protect the entire face.[10][12] |
| Body | Laboratory coat | A standard laboratory coat, long pants, and closed-toe shoes are mandatory to protect skin from accidental contact.[12] For tasks with a high splash potential, a chemical-resistant apron is also necessary.[12] |
| Respiratory | NIOSH-approved respirator | All handling of the solid compound or solutions that may produce aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13][14] If a fume hood is not available or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is required.[12] |
PPE Selection Protocol
The following decision-making process should be followed to ensure the correct level of PPE is selected for the task at hand.
Caption: Decision tree for selecting appropriate PPE based on the handling task.
Operational Handling and Storage Plan
Adherence to meticulous handling and storage protocols is critical for preventing accidental exposure and maintaining chemical integrity.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling this chemical, preferably within a certified chemical fume hood.[12] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]
-
Personal Attire: Before entering the designated area, don the appropriate PPE as determined by your risk assessment.[11]
-
Dispensing Solid: When weighing or transferring the solid compound, perform these actions within a chemical fume hood to contain any dust.[14] Use tools (spatulas, weigh boats) that are compatible with the chemical and decontaminate them after use.
-
Preparing Solutions: Always add the solid acid to the solvent slowly. Never the other way around.[11] Be mindful of any potential exothermic reactions.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling, even if no direct contact is suspected.[2]
-
Contaminated Clothing: Take off any contaminated clothing and wash it before reuse.[3]
Storage Guidelines
Proper storage is crucial for both safety and maintaining the chemical's stability.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[15]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3]
-
Segregation: It is imperative to segregate this compound from incompatible materials.[16]
Spill and Disposal Management
A clear and practiced plan for spill response and waste disposal is a non-negotiable component of laboratory safety.
Spill Response Protocol
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.
-
Assess: From a safe distance, assess the extent of the spill. If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Secure: If safe to do so, remove all sources of ignition and ensure adequate ventilation.[17]
-
Contain and Clean:
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a sealed, labeled container for disposal as hazardous waste.[13]
-
For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand.[13] Scoop the absorbed material into a suitable container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Plan
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[13] All materials contaminated with this compound must be treated as hazardous chemical waste.[13][18]
Waste Segregation and Disposal Workflow:
Caption: Step-by-step workflow for the proper disposal of hazardous chemical waste.
-
Waste Identification: Clearly identify all waste containing the compound. This includes unused product, solutions, and contaminated materials like gloves and paper towels.[19]
-
Segregation: Maintain separate, clearly labeled waste streams for solid and liquid waste to ensure proper disposal.[13]
-
Collection and Storage:
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, which will transfer it to a licensed and approved waste disposal facility.[13]
By integrating these safety protocols into your daily laboratory operations, you not only ensure the well-being of your team but also uphold the highest standards of scientific integrity.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol.
- Anonymous. (2025, July 31). Latest Research on Carboxylic Acid for Sustainable Lab Practices.
- BenchChem. (n.d.). Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- BenchChem. (n.d.). Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)picolinic acid.
- BenchChem. (n.d.). Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Anonymous. (2018, August 10). Safety Data Sheet.
- BenchChem. (n.d.). Proper Disposal of 2-(p-Tolyl)oxazole: A Guide for Laboratory Professionals.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.
- Anonymous. (n.d.). 3 - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Anonymous. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Capot Chemical. (2026, January 7). MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
- NIH. (n.d.). 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem.
- Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
- Pharmaguideline. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium.
Sources
- 1. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Latest Research on Carboxylic Acid for Sustainable Lab Practices [eureka.patsnap.com]
- 16. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 17. images.thdstatic.com [images.thdstatic.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. solubilityofthings.com [solubilityofthings.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

